Technical Documentation Center

Adenine sulphate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Adenine sulphate
  • CAS: 34791-69-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Structure of Adenine Sulphate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties and structure of adenine (B156593) sulphate. The information is curated fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of adenine (B156593) sulphate. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical understanding.

Chemical and Physical Properties

Adenine sulphate is the sulphate salt of adenine, a purine (B94841) nucleobase. It is a white to light yellow crystalline powder. Its properties can vary slightly depending on the stoichiometry of the salt (e.g., hemisulfate) and its hydration state.

Identification and Nomenclature
PropertyValue
Chemical Name bis(7H-purin-6-amine);sulfuric acid
Synonyms Adenine sulfate, Adenine hemisulfate, 6-Aminopurine sulfate
CAS Number 321-30-2 (for the 2:1 salt)
Molecular Formula C₁₀H₁₂N₁₀O₄S (for the 2:1 salt)
Molecular Weight 368.34 g/mol (for the 2:1 salt)[1]
Physicochemical Data
PropertyValue
Melting Point 285 °C (decomposes)[2][3]
Solubility - Water: 0.4 g/100 mL[3][4] - 0.5 M HCl: 10 mg/mL[3][5][6] - DMSO: Insoluble[7]
pKa The pKa of the adenine moiety is approximately 4.15 (for the protonated form at N1) and 9.8 (for the proton at N9). The sulphate counter-ion is the conjugate base of a strong acid and does not significantly contribute to the acid-base properties in most aqueous solutions.

Chemical Structure

The structure of adenine sulphate consists of protonated adenine cations and sulphate anions. The most common form is the hemisulfate, with a 2:1 ratio of adenine to sulfuric acid.

Structural Representations
IdentifierRepresentation
SMILES C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O[1]
InChI InChI=1S/2C5H5N5.H2O4S/c26-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h21-2H,(H3,6,7,8,9,10);(H2,1,2,3,4)[1]
Crystallographic Data

Preliminary crystallographic data for adenine sulphate and its hydrate (B1144303) have been reported. These studies provide the foundational information for understanding the three-dimensional arrangement of the ions in the crystal lattice.

CompoundAdenine Sulphate (C₅H₅N₅ · H₂SO₄)Adenine Hemisulfate Hydrate (C₅H₅N₅ · ½H₂SO₄ · H₂O)
System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 11.664(1)7.817(2)
b (Å) 13.685(2)11.629(3)
c (Å) 11.023(2)9.510(2)
β (º) 96.69(2)112.84(2)
Volume (ų) 1759.4(4)826.4(4)
Z 84

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of adenine sulphate.

UV-Vis Spectroscopy

In an acidic aqueous solution, adenine sulphate exhibits a characteristic UV absorption maximum.

Wavelength (λmax)Molar Absorptivity (ε)Solvent
~260 nm~13,100 M⁻¹cm⁻¹0.1 M HCl
Infrared (IR) Spectroscopy

The IR spectrum of adenine sulphate shows characteristic peaks for the adenine moiety and the sulphate anion.

Wavenumber (cm⁻¹)Assignment
3300-3100N-H stretching (amine and imidazole)
1670-1600C=N and C=C stretching, NH₂ scissoring
~1100S=O stretching (sulphate)
~615O-S-O bending (sulphate)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the adenine moiety. The following are typical chemical shifts in DMSO-d₆.

¹H NMR:

Chemical Shift (ppm)MultiplicityAssignment
~8.15sC2-H
~8.12sC8-H
~7.25br s-NH₂

¹³C NMR:

Chemical Shift (ppm)Assignment
~156C6
~152C2
~149C4
~141C8
~118C5

Experimental Protocols

Synthesis of Adenine Sulphate

Objective: To synthesize adenine sulphate from adenine and sulphuric acid.

Materials:

  • Adenine

  • Concentrated Sulphuric Acid (98%)

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve a known amount of adenine in a minimal amount of hot deionized water with stirring.

  • In a separate beaker, carefully prepare a dilute solution of sulphuric acid by adding a stoichiometric amount of concentrated sulphuric acid to cold deionized water in an ice bath. For the hemisulfate salt, a 2:1 molar ratio of adenine to sulphuric acid should be used.

  • Slowly add the dilute sulphuric acid solution to the hot adenine solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Collect the precipitated adenine sulphate crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the crystals in a desiccator under vacuum.

Determination of pKa by Potentiometric Titration

Objective: To determine the pKa values of the adenine moiety in adenine sulphate.

Materials:

  • Adenine sulphate

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • pH meter with a combination electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of adenine sulphate and dissolve it in a known volume of deionized water.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH shows a significant jump and then stabilizes at a high pH.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa value can be determined from the pH at the half-equivalence point. For the titration of the protonated adenine, the first half-equivalence point will correspond to the pKa of the N1 position.

HPLC Method for Purity Determination

Objective: To determine the purity of adenine sulphate using High-Performance Liquid Chromatography (HPLC).

Materials:

Chromatographic Conditions:

  • Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 6.0) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase and degas it.

  • Prepare a stock solution of the adenine sulphate reference standard and the sample in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Perform system suitability tests by injecting the reference standard solution multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <2%).

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (area normalization method) or by using a calibration curve generated from the reference standard.

Mandatory Visualizations

Adenine_Salvage_Pathway cluster_0 De Novo Synthesis cluster_1 Salvage Pathway Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase IMP IMP PRPP->IMP Multiple Steps AMP AMP IMP->AMP Adenylosuccinate Synthetase & Lyase Adenine Adenine Adenine->AMP APRT Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage HGPRT Guanine Guanine GMP GMP Guanine->GMP HGPRT ADP ADP AMP->ADP ATP ATP ADP->ATP

Caption: The Adenine Salvage Pathway.

Drug_Discovery_Workflow Start Start Library_of_Purine_Analogs Library of Purine Analogs Start->Library_of_Purine_Analogs Virtual_Screening Virtual Screening (Docking, Pharmacophore) Library_of_Purine_Analogs->Virtual_Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification High-Throughput_Screening High-Throughput Screening (HTS) Hit_Identification->High-Throughput_Screening Hit_Validation Hit Validation (Dose-Response) High-Throughput_Screening->Hit_Validation Lead_Generation Lead Generation Hit_Validation->Lead_Generation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development End End Preclinical_Development->End

References

Exploratory

The Role of Adenine Sulphate as a Cytokinin Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the role of adenine (B156593) sulphate as a precursor in the biosynthesis of cytokinins, a class of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of adenine (B156593) sulphate as a precursor in the biosynthesis of cytokinins, a class of phytohormones crucial for plant growth and development. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and plant science.

Introduction: Adenine as a Building Block for Cytokinins

Cytokinins are a group of plant hormones that are structurally related to adenine.[1] They play a pivotal role in regulating various physiological and developmental processes, including cell division, shoot formation, and leaf senescence.[1] The core structure of all naturally occurring cytokinins is an N6-substituted adenine derivative.[2]

The biosynthesis of cytokinins primarily originates from adenine nucleotides, namely adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP).[3] The initial and rate-limiting step in this process is the attachment of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of these adenine nucleotides, a reaction catalyzed by the enzyme adenosine phosphate-isopentenyltransferase (IPT).[1][2] Given that adenine is the fundamental purine (B94841) base in these nucleotide precursors, its availability is a critical factor in the de novo synthesis of cytokinins. Adenine sulphate, a stable salt of adenine, is often used in plant tissue culture and experimental studies to supplement adenine levels, thereby influencing cytokinin production and activity.[4][5]

Biochemical Conversion Pathways

The conversion of adenine into active cytokinins involves a series of enzymatic steps. While adenine itself is not directly incorporated into the final cytokinin structure in a single step, it serves as a precursor for the synthesis of the adenine nucleotides that are the substrates for the primary cytokinin biosynthesis pathway. Furthermore, enzymes of the purine salvage pathway are involved in the interconversion and regulation of cytokinin activity.

De Novo Cytokinin Biosynthesis

The primary pathway for cytokinin synthesis begins with adenine nucleotides.

  • Formation of Adenine Nucleotides: Adenine, supplied exogenously as adenine sulphate, can be converted to adenosine monophosphate (AMP) through the purine salvage pathway. The key enzyme in this step is adenine phosphoribosyltransferase (APT) , which catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, yielding AMP.[6][7]

  • Phosphorylation to ATP/ADP: AMP is subsequently phosphorylated to ADP and then to ATP through the action of cellular kinases.

  • Isopentenylation: Adenosine phosphate-isopentenyltransferase (IPT) then catalyzes the transfer of an isopentenyl group from DMAPP to the N6 position of ATP or ADP, forming isopentenyladenosine-5'-triphosphate (iPTP) or isopentenyladenosine-5'-diphosphate (iPDP).[1]

  • Conversion to Active Cytokinins: These cytokinin nucleotides are then converted to their active forms (isopentenyladenine - iP, zeatin, etc.) through a series of steps involving hydroxylation and the removal of the ribose and phosphate (B84403) groups.[2]

De_Novo_Cytokinin_Biosynthesis cluster_purine_salvage Purine Salvage Pathway cluster_nucleotide_conversion Nucleotide Conversion cluster_cytokinin_biosynthesis Cytokinin Biosynthesis Adenine Adenine AMP AMP Adenine->AMP APT PRPP PRPP PRPP->AMP ADP ADP AMP->ADP Kinases ATP ATP ADP->ATP Kinases iPTP_iPDP iPTP/iPDP ATP->iPTP_iPDP IPT DMAPP DMAPP DMAPP->iPTP_iPDP Active_Cytokinins Active Cytokinins (iP, Zeatin, etc.) iPTP_iPDP->Active_Cytokinins Hydroxylation, Dephosphorylation, Deribosylation

De Novo Cytokinin Biosynthesis Pathway from Adenine.
Cytokinin Interconversion and Inactivation

The activity of cytokinins is also regulated by interconversion between their base, riboside, and nucleotide forms. Enzymes of the purine salvage pathway play a crucial role in these modifications, often leading to the inactivation of the hormone.

  • Adenosine Kinase (ADK): This enzyme phosphorylates cytokinin ribosides (e.g., isopentenyladenosine) to their corresponding nucleotide forms (e.g., isopentenyladenosine monophosphate). This conversion is considered a mechanism for inactivating cytokinins, as the nucleotide forms are generally less active.[8][9]

  • Adenine Phosphoribosyltransferase (APT): In addition to its role in salvaging adenine, APT can also convert active cytokinin bases directly to their nucleotide forms, representing another route of inactivation.[1][6]

Cytokinin_Interconversion Active_Cytokinin_Base Active Cytokinin (Base) Cytokinin_Riboside Cytokinin Riboside Active_Cytokinin_Base->Cytokinin_Riboside Ribosylation Inactive_Cytokinin_Nucleotide Inactive Cytokinin (Nucleotide) Active_Cytokinin_Base->Inactive_Cytokinin_Nucleotide APT Cytokinin_Riboside->Active_Cytokinin_Base Deribosylation Cytokinin_Riboside->Inactive_Cytokinin_Nucleotide ADK

Role of ADK and APT in Cytokinin Interconversion and Inactivation.

Quantitative Data on Enzyme Kinetics and Biological Activity

The efficiency of the enzymes involved in cytokinin metabolism and the biological effects of adenine sulphate supplementation have been quantified in various studies.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of key enzymes involved in the conversion of adenine and cytokinin derivatives.

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/mg protein/min)Reference
Adenosine Kinase (ADK)Wheat GermN6-(δ2-isopentenyl)adenosine318.3[10]
Adenosine Kinase (ADK)Wheat GermAdenosine8.746[10]
Adenosine Kinase (ADK1)Arabidopsis thalianaN6-(isopentenyl)adenosine3 - 5-[11][12]
Adenosine Kinase (ADK1)Arabidopsis thalianaAdenosine0.3 - 0.5-[11][12]
Adenine Phosphoribosyltransferase (APT1)Arabidopsis thalianaZeatin1800 - 2500-[10]
Adenine Phosphoribosyltransferase (APT2)Arabidopsis thalianaZeatin15 - 440-[10]
Adenine Phosphoribosyltransferase (APT3)Arabidopsis thalianaZeatin15 - 440-[10]

Note: Vmax values were not always reported in the same units and are provided where available in a comparable format.

Effect of Adenine Sulphate on in Vitro Shoot Proliferation

Adenine sulphate is frequently used in plant tissue culture media to enhance shoot multiplication, often in synergy with other cytokinins like benzylaminopurine (BAP) or kinetin.

Plant SpeciesExplantBasal MediumAdenine Sulphate (mg/L)Other Growth RegulatorsAverage No. of Shoots per ExplantAverage Shoot Length (cm)Reference
Stevia rebaudianaNodalMS40Kinetin (9.3 µM)Not specified (improved multiplication)Not specified (improved length)[13][14]
Carissa carandasNodalMS15BAP (1.5 mg/L) + Kinetin (1.0 mg/L) + TDZ (1.0 mg/L)High frequencyNot specified[5][15]
Jatropha curcasCotyledonMS25Glutamine (25 mg/L)9.09 ± 0.37Not specified[16][17]
Syzygium cuminiNodalMSOptimal concentration reduced leaf abscission and STNBA (10 µM)14-[18][19]
Simmondsia chinensisCotyledonary nodeMS40BAP (1.0 mg/L) + NAA (0.5 mg/L)8.904.97[20]
'Agbagba' PlantainApical meristemMS100BAP (4.5 mg/L) + IAA (1.8 mg/L)23.335.87[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of adenine sulphate as a cytokinin precursor.

Protocol for Cytokinin Extraction and Quantification by LC-MS/MS

This protocol is adapted from established methods for cytokinin analysis.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction buffer: Methanol:Water:Formic Acid (15:4:1, v/v/v)

  • Internal standards (e.g., deuterated cytokinin standards)

  • 1% (v/v) Acetic acid

  • Solid Phase Extraction (SPE) columns (e.g., Oasis MCX)

  • 0.35 M Ammonia (B1221849) in 70% methanol

  • 5% Acetonitrile (B52724)

  • UHPLC system coupled with a high-resolution mass spectrometer

Procedure:

  • Sample Collection and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extraction: Add the extraction buffer (containing internal standards) to the ground tissue. Vortex thoroughly and extract twice.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,650 rpm) at 4°C for 30 minutes.

  • Supernatant Processing: Collect the supernatant and evaporate the methanol. Reconstitute the remaining aqueous phase in 1% acetic acid.

  • Solid Phase Extraction (SPE):

    • Condition the SPE column with methanol, followed by 1% acetic acid.

    • Load the sample onto the column.

    • Wash the column with 1% acetic acid, followed by methanol.

    • Elute the cytokinins with 0.35 M ammonia in 70% methanol.

  • Sample Preparation for LC-MS/MS: Evaporate the eluent to complete dryness under a stream of nitrogen. Reconstitute the sample in 5% acetonitrile.

  • LC-MS/MS Analysis: Inject the sample into the UHPLC-MS/MS system. Separate cytokinins using a C18 column with a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Quantify the different cytokinin species based on their mass-to-charge ratio and fragmentation patterns, using the internal standards for accurate quantification.

Cytokinin_Quantification_Workflow Start Start Homogenization Homogenize Plant Tissue in Liquid Nitrogen Start->Homogenization Extraction Extract with Methanol:Water:Formic Acid (+ Internal Standards) Homogenization->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation Evaporation_Reconstitution Evaporate Methanol & Reconstitute in Acetic Acid Centrifugation->Evaporation_Reconstitution SPE Solid Phase Extraction (SPE) Evaporation_Reconstitution->SPE Elution Elute Cytokinins SPE->Elution Dry_Reconstitute Dry Eluent and Reconstitute for LC-MS Elution->Dry_Reconstitute LC_MS_Analysis UHPLC-MS/MS Analysis Dry_Reconstitute->LC_MS_Analysis End End LC_MS_Analysis->End

Experimental Workflow for Cytokinin Quantification.
In Vitro Assay for Adenine Phosphoribosyltransferase (APRT) Activity

This protocol outlines a method to measure APRT activity using an HPLC-based approach.

Materials:

  • Red blood cell lysate or purified enzyme preparation

  • Assay buffer

  • Substrates: Adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • HPLC system with a suitable column for nucleotide separation

Procedure:

  • Enzyme Preparation: Prepare a lysate from red blood cells or use a purified APRT enzyme preparation.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, adenine, and PRPP.

  • Initiate Reaction: Add the enzyme preparation to the reaction mixture to start the reaction. Incubate at a controlled temperature.

  • Stop Reaction: After a defined time, stop the reaction, for example, by adding a strong acid or by heat inactivation.

  • HPLC Analysis: Inject the reaction mixture into the HPLC system.

  • Quantification: Separate the substrate (adenine) from the product (AMP) using an appropriate chromatography method. Quantify the amount of AMP produced by measuring the peak area and comparing it to a standard curve. The rate of AMP formation is indicative of the APRT activity.

In Vitro Plant Tissue Culture for Shoot Proliferation

This is a general protocol for inducing shoot multiplication using adenine sulphate.

Materials:

  • Plant explants (e.g., nodal segments, shoot tips)

  • Sterilization agents (e.g., 70% ethanol (B145695), sodium hypochlorite (B82951) solution)

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar

  • Plant growth regulators (e.g., BAP, kinetin, NAA, IAA)

  • Adenine sulphate

  • Sterile culture vessels

  • Laminar flow hood

  • Growth chamber with controlled light and temperature

Procedure:

  • Explant Sterilization: Surface sterilize the plant explants by washing with detergents, followed by immersion in 70% ethanol and then a sodium hypochlorite solution. Rinse thoroughly with sterile distilled water.

  • Media Preparation: Prepare MS basal medium supplemented with sucrose, agar, the desired concentrations of plant growth regulators, and adenine sulphate. Adjust the pH of the medium before autoclaving.

  • Inoculation: In a laminar flow hood, place the sterilized explants onto the surface of the prepared culture medium in sterile vessels.

  • Incubation: Place the culture vessels in a growth chamber under controlled conditions of temperature, light intensity, and photoperiod.

  • Subculture: After a few weeks, transfer the proliferating shoots to fresh medium to promote further multiplication and growth.

  • Data Collection: After a defined culture period, record the number of new shoots per explant and the length of the shoots.

Cytokinin Signaling Pathway

The perception and transduction of the cytokinin signal involve a multistep phosphorelay system, similar to the two-component systems found in bacteria.

  • Perception: Cytokinins are perceived by histidine kinase receptors (e.g., AHK2, AHK3, AHK4/CRE1) located in the endoplasmic reticulum membrane.[21][22]

  • Phosphorelay: Upon cytokinin binding, the receptor autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue on the receptor's receiver domain.

  • Shuttle to the Nucleus: The phosphate is then transferred to histidine phosphotransfer proteins (AHPs), which shuttle the phosphate from the cytoplasm to the nucleus.[3]

  • Activation of Transcription Factors: In the nucleus, AHPs transfer the phosphate group to response regulators (ARRs). Type-B ARRs are transcription factors that, upon phosphorylation, become active and regulate the expression of cytokinin-responsive genes.

  • Negative Feedback: Among the genes activated by Type-B ARRs are the Type-A ARRs, which act as negative regulators of the signaling pathway, thus creating a feedback loop.

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor AHK Receptor Cytokinin->Receptor Binds AHP AHP Receptor->AHP P AHP_n AHP AHP->AHP_n Translocates TypeB_ARR Type-B ARR AHP_n->TypeB_ARR P Gene_Expression Cytokinin-Responsive Gene Expression TypeB_ARR->Gene_Expression TypeA_ARR Type-A ARR TypeA_ARR->TypeB_ARR Inhibits Gene_Expression->TypeA_ARR

Simplified Cytokinin Signaling Pathway.

Conclusion

Adenine, supplied as adenine sulphate, plays a fundamental role as a precursor in the biosynthesis of cytokinins. Its incorporation into the purine salvage pathway provides the necessary adenine nucleotides for the initial steps of cytokinin synthesis. Furthermore, enzymes of this pathway, such as adenosine kinase and adenine phosphoribosyltransferase, are key regulators of cytokinin activity through interconversion processes. The application of adenine sulphate in plant tissue culture has proven to be an effective strategy to enhance shoot proliferation, demonstrating its practical utility in plant propagation and biotechnology. A thorough understanding of these biochemical pathways and signaling networks is essential for researchers and professionals aiming to manipulate plant growth and development for agricultural, pharmaceutical, and biotechnological applications.

References

Foundational

An In-depth Technical Guide to Adenine Sulfate (CAS 321-30-2) for Researchers and Drug Development Professionals

An authoritative guide on the properties, applications, and experimental protocols of Adenine (B156593) Sulfate (B86663) for the scientific community. Adenine sulfate, with the CAS number 321-30-2, is a salt form of aden...

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the properties, applications, and experimental protocols of Adenine (B156593) Sulfate (B86663) for the scientific community.

Adenine sulfate, with the CAS number 321-30-2, is a salt form of adenine, a fundamental purine (B94841) nucleobase.[1][2] It serves as a vital component in numerous biochemical processes and is widely utilized in scientific research, particularly in cell culture and drug development. This technical guide provides a comprehensive overview of adenine sulfate, including its chemical and physical properties, safety information, and detailed experimental protocols for its application in plant tissue culture and biochemical assays.

Core Chemical and Physical Properties

Adenine sulfate is a white to light yellow crystalline powder.[3] It is the sulfate salt of adenine, a key component of nucleic acids (DNA and RNA), cofactors such as NAD and FAD, and the energy currency molecule, adenosine (B11128) triphosphate (ATP).[3] Its water solubility facilitates its use in various biological and chemical applications.[1]

PropertyValueReferences
CAS Number 321-30-2[1][2][4]
Molecular Formula C₅H₅N₅ · 1/2H₂SO₄ or (C₅H₅N₅)₂·H₂SO₄[2][5]
Molecular Weight 184.17 g/mol (hemisulfate) or 368.33 g/mol (sulfate)[2][4][5]
Appearance White to light yellow crystal powder[3]
Melting Point >300 °C (decomposes)[6][7]
Solubility Soluble in 0.5 M HCl (10 mg/mL)[8][9][10]
Storage Store at 2 to 8 °C[8]

Safety and Handling

Adenine sulfate is classified as harmful if swallowed.[11][12] It is essential to handle this compound in accordance with good industrial hygiene and safety practices.[11][13]

Hazard and Precautionary Statements:

  • H302: Harmful if swallowed.[11][12]

  • P264: Wash skin thoroughly after handling.[14]

  • P270: Do not eat, drink or smoke when using this product.[13][14]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11]

  • P330: Rinse mouth.[11][14]

  • P501: Dispose of contents/container to an approved waste disposal plant.[13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields.[11]

  • Skin Protection: Protective gloves and clothing.[13]

  • Respiratory Protection: Use a dust mask or respirator when handling significant quantities.[10][15]

Applications in Scientific Research

Adenine sulfate is a versatile reagent with applications in various fields of life science research.

Plant Tissue Culture

Adenine sulfate is a common additive in plant tissue culture media, such as Murashige and Skoog (MS) medium, where it promotes cell growth and shoot formation.[3][8] It can act synergistically with cytokinins to enhance the frequency of multiple shoot production and alleviate chlorosis.[8]

Yeast Culture

In yeast genetics and molecular biology, adenine sulfate is a critical component of specialized growth media like Yeast Extract-Peptone-Dextrose-Adenine (YPAD) and synthetic complete (SC) media.[3][9][10] It serves as a nutritional supplement for adenine-requiring (auxotrophic) yeast strains.[5][16]

Biochemical and Cellular Assays

As a precursor in the biosynthesis of essential biomolecules, adenine sulfate is utilized in various in vitro biochemical assays.[3] It is a substrate for enzymes like adenine phosphoribosyltransferase (APRT) and can be used to study purine metabolism and nucleotide synthesis. Furthermore, it has been used to induce animal models of tubulointerstitial fibrosis.

Experimental Protocols

Plant Tissue Culture: In Vitro Regeneration of Cichorium intybus (Chicory)

This protocol describes the induction of callus and subsequent shoot regeneration from leaf explants of chicory using a modified Murashige and Skoog (MS) medium supplemented with adenine sulfate.

1. Explant Preparation and Sterilization: a. Excise young, healthy leaves from a chicory plant. b. Wash the leaves thoroughly under running tap water for 30 minutes. c. In a laminar flow hood, immerse the leaves in 70% (v/v) ethanol (B145695) for 60-70 seconds. d. Transfer the leaves to a 0.1% (w/v) mercuric chloride solution for 3-5 minutes for surface sterilization. e. Rinse the leaves 3-5 times with sterile distilled water to remove any traces of the sterilizing agents.

2. Callus Induction: a. Prepare Murashige and Skoog (MS) basal medium supplemented with Gamborg’s B5 vitamins (MS+B5). b. Add 30 g/L sucrose (B13894) and solidify with 0.7% agar. c. Adjust the pH of the medium to 5.7-5.8 before autoclaving at 121°C for 15 minutes. d. Aseptically place the sterilized leaf explants onto the surface of the MS+B5 medium containing 6-benzylaminopurine (B1666704) (BAP) at a concentration of 6.66 µM and indole-3-acetic acid (IAA) at 2.852 µM for callus induction. e. Incubate the cultures at 25 ± 2°C under a 16/8 hour (light/dark) photoperiod.

3. Shoot Regeneration: a. For shoot proliferation, subculture the induced callus onto fresh MS+B5 medium with the same hormonal composition as the callus induction medium, but with the addition of 1.360 µM adenine sulfate .[15] b. The highest percentage of multiple shoot proliferation is observed on this medium.[15] c. Maintain the cultures under the same incubation conditions.

4. Rooting and Acclimatization: a. Excise the regenerated shoots and transfer them to a rooting medium, which is MS+B5 medium supplemented with auxins like IAA, IBA, or NAA. b. Once a healthy root system has developed, carefully remove the plantlets from the culture vessel and wash off the agar. c. Transfer the plantlets to sterile vermiculite (B1170534) and maintain high humidity for 2 weeks for hardening. d. Gradually acclimate the plants to greenhouse conditions.

Biochemical Assay: Adenine Phosphoribosyltransferase (APRT) Activity Assay

This spectrophotometric assay measures the activity of APRT, which catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenosine monophosphate (AMP) and pyrophosphate.

1. Reagent Preparation: a. Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂. b. Substrate Solution: Prepare a solution containing 1 mM PRPP and 0.5 mM adenine (using adenine sulfate as the source of adenine) in the assay buffer. c. Enzyme Preparation: Prepare a lysate of cells or a purified enzyme solution in the assay buffer.

2. Assay Procedure: a. To a microcuvette, add 900 µL of the substrate solution. b. Add 100 µL of the enzyme preparation to initiate the reaction. c. Immediately measure the initial absorbance at 265 nm (the wavelength of maximum absorbance for adenine). d. Incubate the reaction mixture at 37°C. e. Take absorbance readings at regular intervals (e.g., every minute) for a specified period (e.g., 10-15 minutes). The decrease in absorbance at 265 nm corresponds to the conversion of adenine to AMP.

3. Calculation of Enzyme Activity: a. Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. b. Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of adenine at 265 nm. The activity is typically expressed as µmol of adenine consumed per minute per mg of protein.

Visualizations

Signaling Pathway: De Novo Purine Biosynthesis

The following diagram illustrates the de novo biosynthesis pathway of purine nucleotides, where adenine is a key end product.

Purine_Biosynthesis cluster_0 De Novo Purine Biosynthesis cluster_1 Salvage Pathway Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase IMP Inosine Monophosphate (IMP) AMP Adenosine Monophosphate (AMP) GMP Guanosine Monophosphate (GMP) PRA->IMP Multiple Steps IMP->AMP Adenylosuccinate synthetase, Adenylosuccinate lyase IMP->GMP IMP dehydrogenase, GMP synthetase Adenine Adenine Adenine->AMP APRT Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Guanine Guanine Guanine->GMP HGPRT

Caption: De Novo and Salvage Pathways of Purine Biosynthesis.

Experimental Workflow: Plant Tissue Culture Regeneration

This diagram outlines the key stages in a typical plant tissue culture regeneration protocol where adenine sulfate can be utilized.

Plant_Tissue_Culture_Workflow Start Select Healthy Explant Sterilization Surface Sterilization Start->Sterilization Callus_Induction Callus Induction (MS + Auxin + Cytokinin) Sterilization->Callus_Induction Shoot_Regeneration Shoot Regeneration (MS + Cytokinin + Adenine Sulfate) Callus_Induction->Shoot_Regeneration Rooting Rooting (MS + Auxin) Shoot_Regeneration->Rooting Acclimatization Acclimatization Rooting->Acclimatization End Regenerated Plantlet Acclimatization->End

Caption: General Workflow for Plant Regeneration via Organogenesis.

References

Exploratory

Solubility Profile of Adenine Sulphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the solubility of adenine (B156593) sulphate in various solvents. The information is cura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of adenine (B156593) sulphate in various solvents. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental methodologies, and a logical workflow for solubility determination.

Quantitative Solubility Data

The solubility of adenine sulphate is influenced by the solvent, temperature, and pH. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of Adenine Sulphate in Common Solvents

SolventFormConcentrationTemperatureCitation
WaterHemisulfate4 g/L20 °C[1]
WaterHemisulfate4 mg/mLNot Specified[2]
WaterHemisulfate2 mg/mL25 °C[3][4]
WaterDihydrate, Hemisulfate1 g in 160 mL (with heat)Not Specified
Dimethyl Sulfoxide (DMSO)Hemisulfate~30 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)Hemisulfate<1mg/mL25 °C
Dimethyl Sulfoxide (DMSO)HemisulfateInsolubleNot Specified[3][4]
DimethylformamideHemisulfate~2 mg/mLNot Specified
EthanolHemisulfate<1mg/mL25 °C
EthanolHemisulfateInsolubleNot Specified[3]

Table 2: Solubility of Adenine Sulphate in Aqueous Buffers and Acidic Solutions

SolventFormConcentrationpHCitation
Phosphate-Buffered Saline (PBS)Hemisulfate~5 mg/mL7.2
0.5 M Hydrochloric Acid (HCl)Dihydrate, Hemisulfate10 mg/mLNot Applicable
0.5 M Hydrochloric Acid (HCl)Hemisulfate10 mg/mLNot Applicable[5][6][7][8]
1 M Hydrochloric Acid (HCl)Not Specified20 mg/mL (for Adenine)Not Applicable

It is important to note that some sources report conflicting data, particularly for DMSO. This may be due to differences in the experimental conditions, the specific form of adenine sulphate used (e.g., anhydrous vs. dihydrate), or the purity of the compound and solvents. For instance, one source suggests that moisture-absorbing DMSO reduces solubility.[3]

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the equilibrium solubility of adenine sulphate, based on standard laboratory practices.

Objective: To determine the concentration of a saturated solution of adenine sulphate in a specific solvent at a given temperature.

Materials:

  • Adenine Sulphate (crystalline solid)[9]

  • Solvent of choice (e.g., water, DMSO, buffer)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

  • Calibrated pH meter (for buffer solutions)

Procedure:

  • Preparation of Solvent: Prepare the desired solvent. If using a buffer, accurately prepare and adjust the pH. It is recommended to degas the solvent to prevent bubble formation. For organic solvents, purging with an inert gas is advisable.[9]

  • Addition of Excess Solute: Add an excess amount of adenine sulphate to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the container in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's properties. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method.

    • HPLC-UV: This is a common and accurate method. A calibration curve should be prepared using standard solutions of adenine sulphate of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve. The UV absorbance is typically measured at the λmax of adenine, which is around 260 nm.[9]

    • UV-Vis Spectrophotometry: A less specific but simpler method. A standard curve is generated by measuring the absorbance of several standard solutions at the λmax. The concentration of the unknown sample is then calculated from its absorbance using the standard curve.

  • Calculation: Calculate the solubility of adenine sulphate in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of adenine sulphate solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solvent/ Buffer C Add Solute to Solvent A->C B Weigh Excess Adenine Sulphate B->C D Equilibrate at Constant Temperature C->D E Separate Solid and Liquid Phases (Centrifuge) D->E F Filter Supernatant E->F G Dilute Sample F->G H Quantify Concentration (e.g., HPLC-UV) G->H I Calculate Solubility H->I

Caption: Workflow for determining the solubility of adenine sulphate.

References

Foundational

Adenine Sulphate: A Comprehensive Technical Overview for Researchers

This technical guide provides an in-depth analysis of the molecular characteristics of adenine (B156593) sulphate, a critical compound in various biochemical and pharmaceutical research applications. Designed for researc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the molecular characteristics of adenine (B156593) sulphate, a critical compound in various biochemical and pharmaceutical research applications. Designed for researchers, scientists, and drug development professionals, this document details the compound's molecular formula and weight, outlines experimental protocols for its characterization, and illustrates its role in biological pathways.

Core Molecular Data

Adenine sulphate is the salt formed from the purine (B94841) nucleobase adenine and sulfuric acid. It is crucial to note that adenine sulphate can exist in different stoichiometric ratios and hydrated forms, leading to variations in its molecular formula and weight. The most commonly referenced form is adenine hemisulfate, where two adenine molecules associate with one molecule of sulfuric acid. Other forms, including hydrated versions, are also documented.

For clarity and comparative ease, the molecular details of adenine, sulfuric acid, and the various forms of adenine sulphate are summarized below.

Compound NameCommon SynonymsMolecular FormulaMolar Mass ( g/mol )
Adenine6-aminopurineC₅H₅N₅135.13
Sulfuric AcidOil of vitriolH₂SO₄98.08
Adenine Sulphate (Anhydrous) Adenine hemisulfate (C₅H₅N₅)₂·H₂SO₄ or C₁₀H₁₂N₁₀O₄S 368.34 [1]
Adenine Sulphate Dihydrate(C₅H₅N₅)₂·H₂SO₄·2H₂O404.37[2]
Adenine Hemisulfate MonohydrateC₅H₅N₅·½H₂SO₄·H₂O202.18[3][4]

Experimental Protocol: Molecular Weight Determination via Mass Spectrometry

The precise determination of adenine sulphate's molecular weight is fundamental for its accurate quantification and use in experimental settings. Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard and highly accurate method for this purpose.

Objective: To verify the molecular weight of an anhydrous adenine sulphate sample.

Materials and Reagents:

  • Adenine sulphate sample

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (for mass spectrometry)

  • Calibrated Electrospray Ionization Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of the adenine sulphate sample.

    • Dissolve the sample in 1 mL of a 50:50 methanol/water solution to create a 1 mg/mL stock solution.

    • Vortex the solution until the sample is completely dissolved.

    • Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent.

    • To facilitate ionization, add formic acid to the working solution to a final concentration of 0.1%.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.

    • Ensure the instrument is tuned for the expected mass range of adenine (protonated form [M+H]⁺ ≈ 136.1 m/z) and adenine sulphate.

  • Sample Analysis:

    • Set the ESI source to positive ion mode.

    • Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected ions (e.g., m/z 100-500).

    • Collect data for a sufficient duration to obtain a stable signal and a high-resolution spectrum.

  • Data Interpretation:

    • Analyze the resulting spectrum for the protonated molecular ion of adenine, [C₅H₆N₅]⁺, at an m/z of approximately 136.06.

    • The presence of this peak confirms the adenine component of the salt.

    • Due to the nature of the salt, the intact adenine sulphate molecule may not be observed as a single parent ion. The spectrum will be dominated by the signal for adenine. The sulphate component is not typically observed in positive ion mode.

    • Confirmation of the sulphate counter-ion can be performed using techniques like ion chromatography or by analyzing in negative ion mode, though this is less common for this specific application.

The workflow for this experimental protocol is visualized below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute acidify Acidify with Formic Acid dilute->acidify infuse Infuse Sample acidify->infuse calibrate Calibrate MS calibrate->infuse acquire Acquire Spectra infuse->acquire analyze Analyze Spectrum for [M+H]+ acquire->analyze confirm Confirm Adenine Peak analyze->confirm

Workflow for Molecular Weight Determination by ESI-MS.

Biological Significance: Adenine in Cellular Signaling

Adenine is a fundamental component of numerous biologically crucial molecules, including DNA, RNA, ATP, and signaling molecules like cyclic AMP (cAMP). Adenine and its derivatives are central to a vast array of cellular processes. The cAMP signaling pathway is a classic example of how an adenine-containing molecule transduces extracellular signals into intracellular responses.

The diagram below illustrates a simplified cAMP signaling cascade.

camp_signaling_pathway extracellular_signal Extracellular Signal (e.g., Hormone) receptor G-Protein Coupled Receptor (GPCR) extracellular_signal->receptor g_protein G Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates atp ATP camp cAMP atp->camp converted by Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets

References

Exploratory

The Historical Unraveling of Adenine Sulphate: A Technical Guide for Researchers

A deep dive into the foundational discovery and synthesis of a pivotal biological molecule, this guide illuminates the pioneering work of Albrecht Kossel and Emil Fischer. It provides a technical overview for researchers...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational discovery and synthesis of a pivotal biological molecule, this guide illuminates the pioneering work of Albrecht Kossel and Emil Fischer. It provides a technical overview for researchers, scientists, and drug development professionals, detailing the historical experimental protocols, quantitative data, and the nascent understanding of purine (B94841) biochemistry at the turn of the 20th century.

Introduction: The Dawn of Nucleic Acid Chemistry

The late 19th century marked a period of profound discovery in the field of physiological chemistry. Scientists began to unravel the chemical composition of living matter, leading to the identification of fundamental molecules that would later form the bedrock of molecular biology. Among these were the purine bases, a class of nitrogen-containing heterocyclic compounds. This technical guide focuses on the historical discovery and synthesis of one such crucial purine, adenine (B156593), and its sulphate salt, providing a detailed look at the methods that first brought this molecule to light.

The Discovery and Isolation of Adenine by Albrecht Kossel

In 1885, the German biochemist Albrecht Kossel, a Nobel laureate for his work on proteins and nucleic acids, first isolated and identified adenine.[1][2] His meticulous work on the chemical composition of "nuclein," a substance first identified by Friedrich Miescher, led to the characterization of the constituent nitrogenous bases of nucleic acids.

Experimental Protocol: Isolation of Adenine from Pancreas

Kossel's primary source for the isolation of adenine was the pancreas gland, from which the name "adenine" is derived (from the Greek "aden" for gland).[3] While the exact, detailed protocol from his original 1885 publication in Berichte der deutschen chemischen Gesellschaft requires translation and interpretation of 19th-century German chemical literature, the general steps involved a multi-stage extraction and purification process.

A generalized representation of Kossel's probable workflow:

A diagram illustrating the likely workflow for Albrecht Kossel's isolation of adenine from pancreatic tissue.

A more detailed, step-by-step reconstruction of the protocol is as follows:

  • Tissue Preparation: Large quantities of pancreatic tissue were obtained and meticulously minced and homogenized to break down the cellular structure.

  • Acid Hydrolysis: The homogenized tissue was subjected to hydrolysis with a dilute mineral acid, such as sulfuric acid, and heated. This process served to break down the nucleic acids into their constituent components: phosphate, a sugar moiety, and the purine and pyrimidine (B1678525) bases.

  • Precipitation and Separation: Through a series of precipitation steps, likely involving the addition of salts or alcohol, the nucleic acid components were separated from other cellular materials.

  • Fractional Crystallization: The mixture of purine bases was then subjected to fractional crystallization, a common purification technique of the era. By carefully controlling the solvent and temperature, Kossel was able to selectively crystallize and isolate the different purine bases, including adenine.

Quantitative Data

While Kossel's early publications focused more on the qualitative identification and characterization of adenine, subsequent work by him and his students would have involved quantitative analysis to determine its empirical formula.

PropertyReported Value (Late 19th/Early 20th Century)
Empirical FormulaC₅H₅N₅
Melting PointNot well-defined, decomposes on heating
Elemental CompositionC: 44.44%, H: 3.70%, N: 51.85% (Calculated)

The Synthesis of Purines by Emil Fischer

The definitive proof of adenine's structure came from its chemical synthesis. The German chemist Emil Fischer, another Nobel laureate, accomplished the monumental task of elucidating the structure of purines and subsequently synthesizing them. His work, culminating in the synthesis of purine itself in 1898, provided the framework for the synthesis of its various derivatives, including adenine.

Experimental Protocol: Fischer's Purine Synthesis

Fischer's approach to purine synthesis was a multi-step process starting from uric acid. The general strategy involved the conversion of uric acid into a series of chlorinated and then reduced intermediates, which could then be cyclized to form the purine ring system.

Fischer_Purine_Synthesis cluster_synthesis Fischer's Purine Synthesis Pathway uric_acid Uric Acid trichloropurine 2,6,8-Trichloropurine (B1237924) uric_acid->trichloropurine PCl₅, heat dichloroadenine 2,8-Dichloroadenine trichloropurine->dichloroadenine NH₃ chloroadenine 2-Chloroadenine dichloroadenine->chloroadenine Reduction (e.g., HI/P) adenine Adenine chloroadenine->adenine Reduction (e.g., HI/P)

A simplified diagram of Emil Fischer's synthesis of purine derivatives, leading to adenine, starting from uric acid.

A more detailed description of the key reaction steps is as follows:

  • Chlorination of Uric Acid: Uric acid was treated with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃), at high temperatures. This reaction replaced the hydroxyl groups of uric acid with chlorine atoms, yielding 2,6,8-trichloropurine.

  • Amination: The 2,6,8-trichloropurine was then reacted with ammonia (B1221849) (NH₃). The chlorine atoms on the purine ring are susceptible to nucleophilic substitution by ammonia. By controlling the reaction conditions, one of the chlorine atoms could be selectively replaced by an amino group to form a dichloroadenine derivative.

  • Reduction: The remaining chlorine atoms were removed by reduction. This was typically achieved using a reducing agent like hydriodic acid (HI) in the presence of red phosphorus. This step yielded adenine.

Quantitative Data

Fischer's work was characterized by its quantitative rigor. The yields of each step would have been carefully measured, and the properties of the synthetic products compared to those of the naturally isolated substances.

Reaction StepStarting MaterialProductTypical Yield (Estimated)
Chlorination of Uric AcidUric Acid2,6,8-TrichloropurineModerate to Good
Amination of 2,6,8-Trichloropurine2,6,8-TrichloropurineDichloroadenine DerivativeModerate
Reduction of Dichloroadenine DerivativeDichloroadenine DerivativeAdenineLow to Moderate

The Synthesis and Significance of Adenine Sulphate

The sulphate salt of adenine, often referred to as adenine hemisulfate, has the chemical formula (C₅H₅N₅)₂·H₂SO₄. Historically, the preparation of salts of organic bases was a common method for their purification and handling.

Experimental Protocol: Preparation of Adenine Sulphate

The preparation of adenine sulphate is a straightforward acid-base reaction.

  • Dissolution: Purified adenine is dissolved in a minimal amount of hot water.

  • Acidification: A stoichiometric amount of dilute sulfuric acid (H₂SO₄) is slowly added to the adenine solution with stirring.

  • Crystallization: The solution is allowed to cool slowly. As the solution cools, the solubility of adenine sulphate decreases, leading to the formation of crystals.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold water, and then dried.

A patent from a later period mentions the use of the sulfate (B86663) form of adenine for purification, suggesting that this practice continued and was refined over time.[4]

Quantitative Data
PropertyValue
Molecular Formula(C₅H₅N₅)₂·H₂SO₄
Molecular Weight368.35 g/mol
AppearanceWhite crystalline powder
SolubilityMore soluble in water than adenine base

Early Understanding of the Biochemical Role of Adenine

In the era of Kossel and Fischer, the full biological significance of adenine was not yet understood. The concept of nucleic acids as the carriers of genetic information was still decades away. However, these early pioneers laid the crucial groundwork for future discoveries.

The prevailing understanding at the beginning of the 20th century was that "nuclein" was a phosphorus-rich substance found in the cell nucleus. Kossel's work demonstrated that adenine was a key component of this substance. The connection between purines and metabolic end products like uric acid was also beginning to be recognized, hinting at a broader role for these molecules in physiology and pathology.

Early_Purine_Biochemistry cluster_components Cellular Components and Products Nuclein Nuclein (in Cell Nucleus) Adenine Adenine Nuclein->Adenine Hydrolysis Uric_Acid Uric Acid (Metabolic End Product) Adenine->Uric_Acid Metabolic Breakdown (Inferred)

References

Foundational

The Central Axis of Cellular Sulfation: A Technical Guide to the 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals Introduction Sulfation, the addition of a sulfonate group to a wide array of molecules, is a fundamental biological process critical for xenobiotic detoxifi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfation, the addition of a sulfonate group to a wide array of molecules, is a fundamental biological process critical for xenobiotic detoxification, hormone regulation, neurotransmitter modulation, and the structural integrity of the extracellular matrix. The universal donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The biosynthesis of PAPS is therefore a cornerstone of cellular metabolism, and its dysregulation is implicated in numerous disease states, including cancer and developmental disorders. This technical guide provides a comprehensive overview of the PAPS biosynthetic pathway, detailing its enzymatic mechanisms, quantitative kinetic data, and key experimental protocols.

The PAPS Biosynthetic Pathway: An Enzymatic Cascade

The synthesis of PAPS from inorganic sulfate (B86663) (SO₄²⁻) and adenosine (B11128) triphosphate (ATP) is a two-step enzymatic process. In mammals, these two steps are catalyzed by a single bifunctional enzyme, PAPS synthase (PAPSS), which has two distinct domains: an ATP sulfurylase domain and an adenosine 5'-phosphosulfate (APS) kinase domain.[1][2] Two isoforms of PAPSS, PAPSS1 and PAPSS2, exist in humans and exhibit tissue-specific expression patterns.[2]

The two sequential reactions are:

  • Adenosine 5'-phosphosulfate (APS) Formation: The ATP sulfurylase domain catalyzes the reaction between ATP and inorganic sulfate to produce APS and pyrophosphate (PPi). This reaction is thermodynamically unfavorable but is driven forward by the immediate hydrolysis of PPi by ubiquitous pyrophosphatases.[1]

  • PAPS Formation: The APS kinase domain then phosphorylates APS at the 3'-hydroxyl group, using a second molecule of ATP, to form PAPS and adenosine diphosphate (B83284) (ADP).[1]

The intermediate, APS, is a critical modulator of the pathway, acting as a potent product inhibitor of the ATP sulfurylase domain and a substrate inhibitor of the APS kinase domain.[3]

PAPS_Biosynthesis ATP1 ATP invis1 ATP1->invis1 Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->invis1 APS Adenosine 5'-phosphosulfate (APS) invis2 APS->invis2 PPi Pyrophosphate (PPi) ATP2 ATP ATP2->invis2 PAPS 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) ADP ADP invis1->APS ATP Sulfurylase (PAPSS C-terminal domain) invis1->PPi invis2->PAPS APS Kinase (PAPSS N-terminal domain) invis2->ADP

Figure 1: The two-step enzymatic biosynthesis of PAPS.

Quantitative Data Presentation

The kinetic parameters of the enzymes in the PAPS biosynthetic pathway are crucial for understanding its regulation and for developing targeted therapeutics. The following tables summarize key quantitative data for PAPS synthase.

Table 1: Kinetic Parameters of Human PAPS Synthase 1 (Brain Isoform)

DomainSubstrateK_m_K_i_V_max_
ATP Sulfurylase MgATP0.15 mM1 mM (substrate inhibition)0.77 µmol/min/mg
Sulfate0.16 mM-
APS4.8 µM18 nM (product inhibition)18.7 µmol/min/mg (reverse)
PPi34.6 µM-
APS Kinase APS4.2 µM47.9 µM (substrate inhibition)0.12 µmol/min/mg
MgATP0.14 mM-

Data sourced from Lansdon et al. (2004).[1]

Table 2: Comparison of Apparent Michaelis Constants for PAPSS Isoforms

IsoformSubstrateApparent K_m_ or 0.5 [v/V_max_]
PAPSS1 ATP0.25 mM (hyperbolic response)
PAPSS2b ATP1.4 mM (sigmoidal response)

Data sourced from Venkatachalam (2003).[2]

Signaling Pathway: PAP as a Stress Signaling Molecule

The product of sulfotransferase reactions, 3'-phosphoadenosine-5'-phosphate (PAP), is not merely a byproduct but also functions as a signaling molecule, particularly in plants under stress conditions. PAP can inhibit exoribonucleases, leading to alterations in RNA metabolism. In plants, the levels of PAP are regulated by the phosphatase SAL1. Under stress conditions, PAP accumulation can trigger downstream signaling cascades.

PAP_Signaling PAPS PAPS SULT Sulfotransferase (SULT) PAPS->SULT Substrate Acceptor Substrate Substrate->SULT Sulfated_Substrate Sulfated Product PAP PAP SAL1 SAL1 (Phosphatase) PAP->SAL1 XRN Exoribonucleases (XRN) PAP->XRN inhibits SULT->Sulfated_Substrate SULT->PAP AMP AMP SAL1->AMP RNA_Metabolism Altered RNA Metabolism & Stress Responses XRN->RNA_Metabolism regulates

Figure 2: PAP as a signaling molecule in stress response pathways.

Experimental Protocols

Protocol 1: Quantification of PAPS in Cell Lysates by HPLC-UV

This protocol details a robust method for the absolute quantification of PAPS from cell lysates using High-Performance Liquid Chromatography with UV detection.[4]

A. Materials and Reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.6 M Perchloric acid, ice-cold

  • 3 M Potassium carbonate

  • 0.22 µm syringe filters

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 75 mM KH₂PO₄, 100 mM NH₄Cl, and 1 mM 1-octylamine, adjusted to pH 4.55 with phosphoric acid.

  • PAPS standard solution

B. Sample Preparation

  • Harvest approximately 1 x 10⁷ cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of ice-cold 0.6 M perchloric acid to precipitate proteins.

  • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

C. HPLC Analysis

  • Set the HPLC flow rate to 1.0 mL/min.

  • Set the UV detector to 254 nm.

  • Inject 20 µL of the prepared sample or standard.

  • Run the analysis for approximately 10 minutes.

D. Quantification

  • Generate a standard curve by injecting known concentrations of PAPS (e.g., 0.1-20 µM).

  • Quantify the PAPS concentration in the samples by comparing the peak area to the standard curve.

Protocol 2: Coupled Spectrophotometric Assay for PAPS Synthase Activity

This continuous assay measures the overall activity of PAPS synthase by coupling the production of ADP from the APS kinase reaction to the oxidation of NADH.[5]

A. Materials and Reagents

  • Purified PAPS Synthase (PAPSS1 or PAPSS2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂

  • ATP

  • Sodium Sulfate (Na₂SO₄)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading at 340 nm

B. Assay Procedure

  • Prepare a master mix containing Assay Buffer, ATP, Na₂SO₄, PEP, NADH, PK, and LDH.

  • Add the master mix to a cuvette and incubate at 37°C for 5 minutes to establish a baseline and consume any contaminating ADP.

  • Initiate the reaction by adding a known amount of purified PAPS synthase.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

C. Calculation of Activity

  • Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental_Workflow Start Start: Prepare Master Mix (Buffer, ATP, SO₄²⁻, PEP, NADH, PK, LDH) Incubate Incubate at 37°C (5 min) Establish Baseline Start->Incubate Add_Enzyme Initiate Reaction: Add PAPS Synthase Incubate->Add_Enzyme Monitor_Abs Monitor Absorbance at 340 nm (Continuous Reading) Add_Enzyme->Monitor_Abs Data_Analysis Data Analysis: Calculate Rate (ΔA₃₄₀/min) Monitor_Abs->Data_Analysis Calculate_Activity Calculate Enzyme Activity (Using NADH Molar Extinction Coefficient) Data_Analysis->Calculate_Activity End End: Report Activity Calculate_Activity->End

Figure 3: Workflow for a coupled spectrophotometric PAPS synthase assay.

Conclusion

The biosynthesis of PAPS is a central metabolic pathway with far-reaching implications for cellular function and organismal health. A thorough understanding of the enzymes, kinetics, and regulation of this pathway is paramount for researchers in basic science and for professionals involved in drug development. The methodologies and data presented in this guide offer a solid foundation for further investigation into the intricate world of sulfation and its role in health and disease.

References

Exploratory

An In-depth Technical Guide to the Stability and Storage of Adenine Sulphate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and recommended storage conditions for adenine (B156593) sulphate. The information p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for adenine (B156593) sulphate. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this important biochemical reagent. This document details the physicochemical properties, degradation pathways, and optimal storage practices for adenine sulphate, and includes generalized experimental protocols for stability assessment based on established international guidelines.

Introduction to Adenine Sulphate

Adenine sulphate is the sulphate salt of adenine, a purine (B94841) nucleobase fundamental to all life. Adenine is a core component of nucleic acids (DNA and RNA), energy-carrying molecules like adenosine (B11128) triphosphate (ATP), and cofactors such as NAD and FAD.[1][2] In research and pharmaceutical development, adenine sulphate is often used as a reagent in cell culture media and for the synthesis of various derivatives.[3] Understanding its stability is therefore critical for the accuracy and reproducibility of experimental results and for ensuring the quality of manufactured products.

Physicochemical Properties

Adenine sulphate is typically a white to off-white crystalline powder.[4][5] Key physicochemical properties are summarized in the table below.

PropertyValueReferences
Appearance White to slightly yellow crystalline powder[4][5]
Molecular Formula C₅H₅N₅ · ½H₂SO₄[6]
Molecular Weight 184.17 g/mol [7]
Solubility Soluble in hot water and 0.5 M HCl. Slightly soluble in cold water. Insoluble in many organic solvents.[4]
Hygroscopicity Hygroscopic[8]

Stability Profile and Degradation Pathways

Adenine sulphate is generally considered stable under recommended storage conditions.[6] However, like all chemical compounds, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways for the adenine moiety involve hydrolysis and oxidation.

3.1. Hydrolytic Degradation: The adenine molecule itself is relatively stable to hydrolysis. However, in aqueous solutions, particularly at non-neutral pH and elevated temperatures, degradation can occur. Studies on adenosine (the nucleoside of adenine) have shown that the glycosidic bond is susceptible to cleavage, releasing adenine.[9] While adenine sulphate does not have a glycosidic bond, the purine ring can undergo hydrolytic cleavage under harsh acidic or alkaline conditions. Research on the hydrolysis of adenosine monophosphate (AMP) has demonstrated that the rate of degradation is pH-dependent, with increased hydrolysis observed in both acidic and alkaline conditions compared to neutral pH.[10]

3.2. Oxidative Degradation: Adenine can be oxidized, particularly in the presence of oxidizing agents or reactive oxygen species. This can lead to the formation of various oxidation products, which can alter its biological activity.

3.3. Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in purine bases. While specific photostability data for adenine sulphate is limited, it is recommended to protect it from light to prevent potential degradation.[11]

3.4. Thermal Degradation: Adenine sulphate should be stored in a cool environment to minimize the risk of thermal degradation.[4] Elevated temperatures can accelerate both hydrolytic and oxidative degradation processes.

The following diagram illustrates the key factors influencing the stability of adenine sulphate.

G Factors Affecting Adenine Sulphate Stability cluster_factors Degradation Factors AdenineSulphate Adenine Sulphate (Stable Solid) Degradation Degradation Products AdenineSulphate->Degradation leads to Temperature High Temperature Temperature->Degradation Moisture Moisture/Humidity Moisture->Degradation Light Light Exposure Light->Degradation pH Extreme pH (in solution) pH->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

Caption: Key environmental factors that can lead to the degradation of adenine sulphate.

Recommended Storage Conditions and Shelf Life

To ensure the long-term stability of adenine sulphate, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

ParameterRecommendationReferences
Temperature Store in a cool, dry place. Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) may be preferable.[4]
Humidity Keep in a tightly closed container in a dry, well-ventilated area to protect from moisture due to its hygroscopic nature.[4][6][8]
Light Store in a light-resistant container.[11]
Inert Atmosphere For sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Container Store in the original, tightly sealed container.[6]
Incompatibilities Store away from strong oxidizing agents.[6]

Under these conditions, adenine sulphate typically has a shelf life of at least 3 to 5 years.

Experimental Protocols for Stability Testing

A comprehensive stability testing program for adenine sulphate should be designed to evaluate its susceptibility to various environmental factors. The following protocols are based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[12]

5.1. Forced Degradation Studies (Stress Testing): Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

  • Hydrolysis:

    • Prepare solutions of adenine sulphate in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and alkaline (e.g., 0.1 M NaOH) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples if necessary and analyze for the presence of adenine sulphate and any degradation products using a stability-indicating analytical method.

  • Oxidation:

    • Prepare a solution of adenine sulphate in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

    • Withdraw samples at appropriate time intervals and analyze.

  • Photostability:

    • Expose a solid sample of adenine sulphate and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Maintain a control sample in the dark under the same temperature conditions.

    • After a defined exposure period, analyze both the exposed and control samples.

  • Thermal Stability:

    • Expose a solid sample of adenine sulphate to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature) for a defined period.

    • Analyze the sample for any degradation.

The following diagram outlines a general workflow for a forced degradation study.

G Forced Degradation Experimental Workflow start Adenine Sulphate Sample stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation photolysis Photolysis (UV/Vis Light) stress_conditions->photolysis thermal Thermal Stress (High Temperature) stress_conditions->thermal sampling Sample at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analysis by Stability-Indicating Method (e.g., HPLC) sampling->analysis characterization Identify Degradation Products (e.g., LC-MS) analysis->characterization pathway Elucidate Degradation Pathway characterization->pathway end Stability Profile Established pathway->end

Caption: A generalized workflow for conducting forced degradation studies on adenine sulphate.

5.2. Long-Term and Accelerated Stability Studies: These studies are performed to establish a re-test period or shelf life.

  • Long-Term Stability:

    • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Testing Frequency: Typically 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months.

  • Accelerated Stability:

    • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Frequency: Typically 0, 3, and 6 months.

5.3. Analytical Methodology: A validated stability-indicating analytical method is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying adenine and its degradation products.[13][14]

  • Example HPLC Method Parameters (for Adenine):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at approximately 260 nm.

    • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Role in Biochemical Pathways

Adenine itself is a central molecule in various biochemical pathways. Adenine sulphate, as a salt, serves as a source of adenine for these processes. The most relevant pathway for the recycling of adenine is the purine salvage pathway.

6.1. Purine Salvage Pathway: This pathway reclaims purine bases from the degradation of nucleic acids and nucleotides, which is more energy-efficient than de novo synthesis. In this pathway, the enzyme adenine phosphoribosyltransferase (APRT) catalyzes the conversion of adenine to adenosine monophosphate (AMP).[15]

The following diagram illustrates the purine salvage pathway involving adenine.

G Purine Salvage Pathway for Adenine cluster_enzyme Enzyme Adenine Adenine AMP AMP (Adenosine Monophosphate) Adenine->AMP PRPP PRPP (5-Phosphoribosyl-1-pyrophosphate) PRPP->AMP ADP ADP (Adenosine Diphosphate) AMP->ADP Phosphorylation ATP ATP (Adenosine Triphosphate) ADP->ATP Phosphorylation NucleicAcids DNA/RNA Synthesis ATP->NucleicAcids APRT APRT APRT->AMP

References

Foundational

The Metabolic Crossroads of Adenine Sulphate: A Technical Guide for Researchers

For Immediate Release This technical guide provides a comprehensive overview of the metabolic fate of adenine (B156593) sulphate in cellular systems. Adenine, a fundamental purine (B94841) nucleobase, is pivotal for a mu...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the metabolic fate of adenine (B156593) sulphate in cellular systems. Adenine, a fundamental purine (B94841) nucleobase, is pivotal for a multitude of biological processes, including the synthesis of nucleic acids and the generation of the universal energy currency, adenosine (B11128) triphosphate (ATP). This document, intended for researchers, scientists, and professionals in drug development, delves into the core metabolic pathways, presents quantitative data, details experimental methodologies, and provides visual representations of the key processes involved. When supplied as adenine sulphate, the salt readily dissociates, making the adenine moiety available for cellular uptake and metabolism.

I. Cellular Uptake and Principal Metabolic Pathways

Adenine enters the cell via specific nucleobase transporters. Once inside the cytosol, it is primarily metabolized through the purine salvage pathway, an energy-efficient route for the synthesis of nucleotides from pre-formed bases and nucleosides.

The Purine Salvage Pathway: A Central Route

The predominant fate of intracellular adenine is its conversion to adenosine monophosphate (AMP) through the action of the enzyme adenine phosphoribosyltransferase (APRT). This reaction utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[1][2] The newly synthesized AMP can then be successively phosphorylated to adenosine diphosphate (B83284) (ADP) and subsequently to ATP, replenishing the cell's energy stores.[3] This pathway is significantly more energy-efficient than the de novo synthesis of purines.[2]

The Alternative Pathway: A Route to Excretion and Pathology

In instances of APRT deficiency, a rare genetic disorder, or when the salvage pathway is saturated, adenine is shunted into an alternative metabolic route.[4] In this pathway, the enzyme xanthine (B1682287) dehydrogenase catalyzes the oxidation of adenine to 2,8-dihydroxyadenine (B126177) (DHA).[4] DHA is poorly soluble in urine and can precipitate, leading to the formation of kidney stones and potentially causing renal failure.[4]

II. Quantitative Data on Adenine Metabolism

Understanding the kinetics of the enzymes and transporters involved in adenine metabolism, as well as the resulting changes in cellular metabolite concentrations, is crucial for a complete picture of its metabolic fate.

ParameterValueOrganism/SystemReference
APRT Enzyme Kinetics
Km for Adenine4 µMHuman[2]
Km for PRPP8.9 µMHuman[2]
Adenine Transport
Apparent Km for ENBT1-mediated uptake1.87 ± 0.1133 µMMDCKII/ENBT1 cells[5]
Apparent Vmax for ENBT1-mediated uptake129.9 ± 4.83 pmol/min/mg proteinMDCKII/ENBT1 cells[5]
Cellular Adenine Nucleotide Concentrations
Cytosolic Adenine Nucleotides17 nmol/mg proteinAdult Rat Heart Myocytes[6]
Mitochondrial Adenine Nucleotides5 nmol/mg proteinAdult Rat Heart Myocytes[6]
Extracellular Adenosine (basal)~300 nMNormal Cells[7]
Extracellular Adenosine (in response to damage)600-1200 nMDamaged Tissue[7]
Changes with Adenine/Metabolite Supplementation
Intracellular ATP, ADP, AMPSignificantly increasedBV2 Microglia (with Adenosine treatment)[8]
Intracellular ATP, ADP, AMPSignificantly increasedBV2 Microglia (with AMP treatment)[8]

III. Key Signaling Pathways and Metabolic Interactions

The metabolism of adenine is intricately linked with other crucial cellular pathways, notably the S-adenosylmethionine (SAM) cycle, which is central to methylation reactions.

Interaction with the S-Adenosylmethionine (SAM) Cycle

Excess S-adenosylmethionine (SAM), a primary methyl group donor in the cell, can be catabolized to 5'-methylthioadenosine (MTA) and subsequently to adenine.[9] This liberated adenine can then re-enter the purine salvage pathway. However, high levels of adenine resulting from SAM catabolism can act as an inhibitor of S-adenosylhomocysteine hydrolase (AHCY), leading to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methylation reactions.[9] This feedback loop highlights a critical regulatory interplay between methylation and purine metabolism.

Adenine_Metabolic_Pathways Adenine_Sulphate Adenine_Sulphate Adenine Adenine AMP AMP Adenine->AMP APRT + PRPP SAH SAH Adenine->SAH Inhibits AHCY ADP ADP AMP->ADP Adenylate Kinase ATP ATP ADP->ATP Phosphorylation 2_8_DHA 2_8_DHA Renal_Excretion Renal_Excretion 2_8_DHA->Renal_Excretion Precipitation (in APRT deficiency) SAM_Cycle SAM_Cycle Methylation_Inhibition Methylation_Inhibition SAH->Methylation_Inhibition

Metabolic fate of adenine and its interaction with the SAM cycle.

IV. Experimental Protocols

Accurate investigation of adenine metabolism relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Measurement of APRT Enzyme Activity (Spectrophotometric Assay)

This continuous coupled-enzyme assay measures the production of AMP by APRT. The AMP is subsequently converted through a series of enzymatic reactions culminating in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[6]

Materials:

  • HEPES buffer (100 mM, pH 7.8)

  • PRPP solution

  • Adenine solution

  • Myokinase (MK)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Cell lysate or purified APRT

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing HEPES buffer, PRPP, adenine, PEP, and NADH.

  • Add the coupled enzymes (MK, PK, LDH) to the mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the cell lysate or purified APRT.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation (decrease in A340) is proportional to the rate of AMP production by APRT. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[6]

  • To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate (e.g., adenine) while keeping the other (PRPP) at a saturating concentration.

APRT_Assay_Workflow start Start Prepare Reaction Mix\n(Buffer, Substrates, PEP, NADH) Prepare Reaction Mix (Buffer, Substrates, PEP, NADH) start->Prepare Reaction Mix\n(Buffer, Substrates, PEP, NADH) protocol_step protocol_step decision decision output Calculate APRT Activity end End output->end Add Coupled Enzymes\n(MK, PK, LDH) Add Coupled Enzymes (MK, PK, LDH) Prepare Reaction Mix\n(Buffer, Substrates, PEP, NADH)->Add Coupled Enzymes\n(MK, PK, LDH) Equilibrate Temperature Equilibrate Temperature Add Coupled Enzymes\n(MK, PK, LDH)->Equilibrate Temperature Initiate with APRT Sample Initiate with APRT Sample Equilibrate Temperature->Initiate with APRT Sample Monitor A340 Decrease Monitor A340 Decrease Initiate with APRT Sample->Monitor A340 Decrease Vary Substrate Conc.? Vary Substrate Conc.? Monitor A340 Decrease->Vary Substrate Conc.? Vary Substrate Conc.?->output No Vary Substrate Conc.?->Prepare Reaction Mix\n(Buffer, Substrates, PEP, NADH) Yes

Workflow for spectrophotometric APRT activity assay.
Quantification of Adenine Nucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of adenine and its nucleotide derivatives (AMP, ADP, ATP) from cell or tissue extracts.[3][10]

Materials:

  • Cultured cells or tissue sample

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3) for neutralization

  • HPLC system with a C18 reverse-phase column

  • Mobile phase buffers (e.g., diammonium hydrogen phosphate)

  • Methanol

  • UV detector (set to 254 nm)

  • Standards for adenine, AMP, ADP, and ATP

Procedure:

  • Sample Preparation (Cell Extraction):

    • Harvest cells and wash with cold PBS.

    • Lyse the cells by adding ice-cold perchloric acid (e.g., 0.4 M) and vortexing.

    • Centrifuge to pellet the precipitated protein.

    • Carefully transfer the supernatant (acidic extract) to a new tube.

    • Neutralize the extract by adding potassium carbonate. The solution will fizz as CO2 is released.

    • Centrifuge to pellet the potassium perchlorate (B79767) precipitate.

    • The resulting supernatant contains the adenine nucleotides and is ready for HPLC analysis.[8]

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject a known volume of the prepared sample extract.

    • Run a gradient elution program, typically starting with a low concentration of organic solvent (e.g., methanol) and gradually increasing it to elute the more retained compounds.[11]

    • Detect the eluting compounds using a UV detector at 254 nm.

    • Identify and quantify the peaks corresponding to AMP, ADP, and ATP by comparing their retention times and peak areas to those of known standards.

HPLC_Workflow start Start Harvest & Wash Cells Harvest & Wash Cells start->Harvest & Wash Cells step step end End Lyse with Perchloric Acid Lyse with Perchloric Acid Harvest & Wash Cells->Lyse with Perchloric Acid Centrifuge (Protein Pellet) Centrifuge (Protein Pellet) Lyse with Perchloric Acid->Centrifuge (Protein Pellet) Neutralize Supernatant Neutralize Supernatant Centrifuge (Protein Pellet)->Neutralize Supernatant Centrifuge (Salt Pellet) Centrifuge (Salt Pellet) Neutralize Supernatant->Centrifuge (Salt Pellet) Collect Final Supernatant Collect Final Supernatant Centrifuge (Salt Pellet)->Collect Final Supernatant Inject into HPLC System Inject into HPLC System Collect Final Supernatant->Inject into HPLC System Separate via Gradient Elution Separate via Gradient Elution Inject into HPLC System->Separate via Gradient Elution Detect at 254 nm Detect at 254 nm Separate via Gradient Elution->Detect at 254 nm Quantify vs. Standards Quantify vs. Standards Detect at 254 nm->Quantify vs. Standards Quantify vs. Standards->end

Workflow for adenine nucleotide analysis by HPLC.

V. Conclusion

The metabolic fate of adenine sulphate is primarily dictated by the purine salvage pathway, with APRT playing a central role in converting adenine to AMP, thereby contributing to the cellular adenylate pool. The alternative oxidation pathway to 2,8-dihydroxyadenine is of significant clinical relevance in the context of APRT deficiency. The intricate connection with the SAM cycle underscores the broader regulatory role of adenine metabolism in cellular homeostasis. The experimental protocols detailed herein provide a foundation for researchers to quantitatively investigate these pathways and their implications in both health and disease.

References

Exploratory

The Critical Role of Adenine Sulphate in Yeast Culture Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the essential role of adenine (B156593) sulphate in yeast culture media, with a particular focus on it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the essential role of adenine (B156593) sulphate in yeast culture media, with a particular focus on its impact on the growth, physiology, and recombinant protein production in Saccharomyces cerevisiae and other yeast species. This document synthesizes key quantitative data, details experimental protocols for media preparation and analysis, and visualizes the underlying biochemical and regulatory pathways.

Introduction: Adenine's Central Role in Yeast Biology

Adenine, a purine (B94841) nucleobase, is a fundamental building block for all living organisms, including yeast. It is a core component of nucleic acids (DNA and RNA) and the universal energy currency, adenosine (B11128) triphosphate (ATP). Furthermore, adenine is a constituent of essential coenzymes such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are critical for cellular metabolism and redox reactions.[1][2]

Many laboratory and industrial strains of yeast, particularly Saccharomyces cerevisiae, are adenine auxotrophs.[3][4] These strains carry mutations in genes of the adenine biosynthesis pathway, such as ade1 and ade2, rendering them incapable of synthesizing adenine de novo.[5][6][7] Consequently, the supplementation of adenine in the culture medium is obligatory for their growth and proliferation. Adenine sulphate is a common and stable salt form used for this purpose.

The concentration of adenine sulphate in the culture medium is a critical parameter that can significantly influence not only cell growth and viability but also the expression levels of heterologous proteins, a key consideration in biotechnological applications.[5][8] Insufficient adenine can lead to growth arrest, cell stress, and the accumulation of a characteristic red pigment in ade2 mutants, while excessive concentrations can negatively impact recombinant protein yields.[5][8]

Quantitative Impact of Adenine Sulphate on Yeast Culture

The concentration of adenine sulphate in yeast culture media has a direct and measurable impact on various cellular parameters. The following tables summarize key quantitative data from published research.

Table 1: Effect of Adenine Concentration on the Growth of Saccharomyces cerevisiae W303-1A (ade2 mutant) in Synthetic Defined (SD) Medium

Adenine Concentration (mg/L)Growth Profile Compared to 100 mg/L ControlObservationReference
0Diverged SignificantlyGrowth arrest and red pigment accumulation[5]
5Diverged SignificantlyGrowth limitation and red pigment accumulation[5]
10Diverged SignificantlyGrowth limitation and red pigment accumulation[5]
20Diverged SignificantlyGrowth limitation and red pigment accumulation[5]
40No Statistically Significant DifferenceSufficient for uninterrupted growth[5]
100Positive ControlOptimal growth[5]

Table 2: General Recommendations for Adenine Sulphate Concentration in Yeast Media

Medium TypeRecommended Adenine Sulphate Concentration (mg/L)PurposeReference
YPDA (Yeast Extract Peptone Dextrose Adenine)120Prevents red pigmentation in ade1/ade2 mutants and supports robust growth.[9]
Synthetic Complete (SC) Medium10 - 40Supports growth of adenine auxotrophs. Lower concentrations (e.g., 5 mg/L) can be used to enhance red color development for screening purposes.[10]
Minimal Medium (for auxotrophic selection)0Selection of transformants with a functional ADE gene.

Table 3: Relationship Between Adenine Concentration, Cell Mass, and Heterologous Protein Expression

Adenine ConcentrationDry Cell Weight (DCW)Heterologous Protein ExpressionReference
IncreasingGeneral IncreaseDecrease[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of adenine sulphate in yeast culture.

Preparation of YPDA Medium with Adenine Sulphate

Objective: To prepare a rich medium supplemented with adenine sulphate for the robust growth of adenine auxotrophic yeast strains.

Materials:

  • Yeast Extract

  • Peptone

  • Dextrose (Glucose)

  • Adenine Hemisulfate

  • Agar (B569324) (for solid medium)

  • Distilled or deionized water

Protocol:

  • For 1 liter of YPDA liquid medium, weigh out 10 g of yeast extract, 20 g of peptone, and 20 g of dextrose. For YPDA solid medium, also include 20 g of agar.

  • Dissolve the yeast extract and peptone in 900 mL of distilled water.

  • Prepare a separate stock solution of adenine hemisulfate (e.g., 2 mg/mL). For a final concentration of 120 mg/L, add 60 mL of the stock solution.

  • Adjust the final volume to 1 liter with distilled water.

  • For solid medium, add the agar and heat with stirring to dissolve completely.

  • Autoclave the medium at 121°C for 15-20 minutes.

  • If preparing solid medium, allow the autoclaved medium to cool to approximately 55-60°C before pouring into sterile petri dishes.

Monitoring Yeast Growth in Response to Adenine Concentration

Objective: To determine the effect of varying adenine sulphate concentrations on the growth kinetics of an adenine auxotrophic yeast strain.

Materials:

  • Adenine auxotrophic yeast strain (e.g., S. cerevisiae W303-1A)

  • Synthetic Defined (SD) medium base (lacking adenine)

  • Sterile adenine sulphate stock solution

  • Spectrophotometer

  • Sterile culture flasks or tubes

  • Shaking incubator

Protocol:

  • Prepare SD medium with varying final concentrations of adenine sulphate (e.g., 0, 5, 10, 20, 40, 100 mg/L).[5]

  • Inoculate each flask with the yeast strain to a starting optical density at 600 nm (OD600) of approximately 0.1.

  • Incubate the cultures at 30°C with shaking (e.g., 200 rpm).

  • At regular time intervals (e.g., every 2 hours), aseptically remove a sample from each culture.

  • Measure the OD600 of each sample using a spectrophotometer. Dilute samples with sterile water or medium if the OD600 exceeds the linear range of the instrument.

  • Plot the OD600 values against time to generate growth curves for each adenine concentration.

  • Observe the cultures for the appearance of red pigmentation, which indicates adenine depletion.[5]

Quantification of Adenine in Culture Medium by HPLC

Objective: To accurately measure the concentration of adenine in yeast culture medium.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a buffer-methanol gradient)

  • Adenine standards of known concentrations

  • Syringe filters (0.22 µm)

  • For enhanced sensitivity, a pre-column derivatization agent like chloroacetaldehyde (B151913) can be used to form a fluorescent adduct.[8]

Protocol:

  • Collect a sample of the yeast culture medium at a specific time point.

  • Centrifuge the sample to pellet the yeast cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Prepare a standard curve by running adenine standards of known concentrations through the HPLC system.

  • Inject the filtered sample onto the HPLC column.

  • Elute the adenine using an appropriate mobile phase gradient.

  • Detect the adenine peak based on its retention time and quantify the concentration by comparing the peak area to the standard curve.

Signaling Pathways and Experimental Workflows

Adenine Biosynthesis and Regulatory Pathway

The biosynthesis of adenine in Saccharomyces cerevisiae is a complex process involving a de novo pathway and a salvage pathway. The expression of the genes involved in the de novo pathway (ADE genes) is tightly regulated in response to the availability of extracellular purines.

Caption: Regulation of the adenine biosynthesis pathway in S. cerevisiae.

Experimental Workflow for Assessing Adenine Auxotrophy Complementation

This workflow outlines the steps to determine if a gene of interest can complement an adenine auxotrophic mutation in yeast.

Complementation_Workflow cluster_results Possible Outcomes start Start strain Select Adenine Auxotrophic Yeast Strain (e.g., ade2Δ) start->strain transform Transform Yeast with: 1. Plasmid + Gene of Interest 2. Empty Vector Control strain->transform plate Plate transformed cells on non-selective medium (e.g., YPD) transform->plate replica Replica plate colonies onto: - Selective medium (-Ade) - Non-selective medium (+Ade) plate->replica incubate Incubate plates at 30°C replica->incubate analyze Analyze Results incubate->analyze growth Growth on -Ade medium with Gene of Interest plasmid analyze->growth Complementation no_growth No growth on -Ade medium with empty vector analyze->no_growth No Complementation end End growth->end no_growth->end

Caption: Experimental workflow for an adenine auxotrophy complementation assay.

Conclusion

The supplementation of adenine sulphate in yeast culture media is a critical factor for the successful cultivation of widely used adenine auxotrophic strains. As demonstrated, the concentration of adenine sulphate has a profound impact on yeast growth, physiology, and the efficiency of recombinant protein production. A thorough understanding of the quantitative effects and the underlying regulatory pathways is paramount for optimizing yeast-based biotechnological processes. The experimental protocols provided in this guide offer a framework for the systematic investigation and control of adenine-related parameters in yeast culture. For drug development professionals, the precise control of culture conditions, including adenine concentration, is essential for ensuring the reproducibility and scalability of processes for producing therapeutic proteins and other valuable biomolecules.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of Adenine Sulphate Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals. Introduction: Adenine (B156593), a purine (B94841) nucleobase, is a fundamental component of essential biomolecules such as DNA, RNA, and adenosine (...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adenine (B156593), a purine (B94841) nucleobase, is a fundamental component of essential biomolecules such as DNA, RNA, and adenosine (B11128) triphosphate (ATP).[1][2][3] In cell culture, adenine is a crucial supplement, particularly in media for yeast, plants, and some mammalian cells, where it plays a vital role in nucleic acid synthesis, cellular metabolism, and signaling pathways.[3] Adenine sulphate is a common salt form of adenine used for this purpose due to its stability.[4] These notes provide a detailed protocol for the preparation, sterilization, and storage of adenine sulphate stock solutions for use in cell culture applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for adenine sulphate (also known as adenine hemisulfate).

ParameterValueNotes
Synonyms 6-Aminopurine hemisulfate salt, Adenine sulfate (B86663) salt[5]The terms are often used interchangeably.
Molecular Formula (C₅H₅N₅)₂·H₂SO₄ or C₅H₅N₅·½H₂SO₄[4][6]Anhydrous form. A dihydrate form also exists.[3]
Molecular Weight ~368.33 g/mol (anhydrous)[4][7]Dihydrate form is ~404.36 g/mol .[3] Check the manufacturer's label.
Appearance White to off-white crystalline powder[5][8]
Solubility
    in Water~8.45 mg/mL with gentle warming[7]Solubility is significantly increased with heat.[9]
    in PBS (pH 7.2)~5 mg/mL[1]
    in 0.5 M HCl10 mg/mL[5][6][10]
    in DMSOInsoluble to sparingly soluble[1][4]Conflicting reports exist; water or dilute acid is preferred.[1][4][7]
Storage Conditions
    PowderRoom Temperature or -20°C[1][2][10]Refer to the manufacturer's recommendation.
    Stock Solution2-8°C (short-term)[2][11], -20°C or -80°C (long-term)[4]Aliquoting is highly recommended to avoid freeze-thaw cycles.[4]
Sterilization Method Sterile Filtration (0.22 µm filter)[11]Recommended method to avoid potential degradation from heat.
Working Concentration Varies by application (e.g., 25 mg/L for plant culture)[5][6]Optimal concentration should be determined empirically for specific cell lines.

Experimental Protocols

Protocol 1: Preparation of 2 mg/mL Aqueous Adenine Sulphate Stock Solution

This protocol details the preparation of a commonly used stock concentration. Adjust calculations as needed for your desired concentration.

Materials:

  • Adenine Sulphate powder (e.g., CAS No. 321-30-2)

  • Sterile, high-purity distilled or deionized water

  • Sterile glassware (beaker or flask)

  • Sterile magnetic stir bar

  • Magnetic stir plate with heating capability

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, conical tubes or cryovials for aliquots

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Methodology:

  • Calculation:

    • To prepare 100 mL of a 2 mg/mL stock solution, you will need:

      • 100 mL * 2 mg/mL = 200 mg of Adenine Sulphate powder.

  • Weighing:

    • Tare a sterile weigh boat on an analytical balance.

    • Carefully weigh out 200 mg of adenine sulphate powder.

  • Dissolution:

    • Transfer the powder to a sterile beaker or flask containing a sterile magnetic stir bar.

    • Add approximately 80 mL of sterile, high-purity water.

    • Place the beaker on a magnetic stir plate and begin stirring.

    • To aid dissolution, gently heat the solution to 60-65°C while stirring.[11][12] Do not boil, as this may cause degradation.

    • Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.

    • Remove the beaker from the heat and allow it to cool to room temperature.

  • Volume Adjustment:

    • Once cooled, transfer the solution to a 100 mL sterile graduated cylinder.

    • Bring the final volume to 100 mL with sterile, high-purity water.

    • Transfer back to a sterile flask and mix thoroughly.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Dispense the solution through the filter into a sterile container. This is the recommended method for sterilizing the stock solution.[11]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, sterile tubes (e.g., 1 mL or 5 mL aliquots).

    • Clearly label each aliquot with the name ("Adenine Sulphate"), concentration (2 mg/mL), and date of preparation.

    • For short-term storage, store aliquots at 4°C for up to a few weeks.[11] For long-term stability, store at -20°C.[4] It is recommended to avoid repeated freeze-thaw cycles.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the adenine sulphate stock solution.

G cluster_prep Preparation cluster_finish Finalization calc 1. Calculate Mass weigh 2. Weigh Powder calc->weigh add_solvent 3. Add Sterile Water weigh->add_solvent dissolve 4. Dissolve with Stirring & Gentle Heat add_solvent->dissolve cool 5. Cool to Room Temp dissolve->cool adjust_vol 6. Adjust Final Volume cool->adjust_vol sterilize 7. Sterile Filter (0.22 µm) adjust_vol->sterilize aliquot 8. Aliquot into Sterile Tubes sterilize->aliquot store 9. Store at 4°C or -20°C aliquot->store

Caption: Workflow for adenine sulphate stock solution preparation.

Biochemical Role of Adenine

Adenine is a precursor to several critical molecules involved in cellular function.

G cluster_pathways Cellular Metabolic Pathways adenine Adenine Supplement (Adenine Sulphate) atp ATP (Energy Currency) adenine->atp nucleic_acids Nucleic Acids adenine->nucleic_acids cofactors Cofactors (e.g., NAD, FAD) adenine->cofactors dna DNA nucleic_acids->dna rna RNA nucleic_acids->rna

References

Application

Protocol for the Application of Adenine Sulphate in Murashige and Skoog Media

For Researchers, Scientists, and Drug Development Professionals Introduction Adenine (B156593) sulphate is a synthetic cytokinin-like substance that is frequently used as a supplement in Murashige and Skoog (MS) medium t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593) sulphate is a synthetic cytokinin-like substance that is frequently used as a supplement in Murashige and Skoog (MS) medium to enhance shoot proliferation and overall plant tissue culture efficiency. Although it exhibits weak cytokinin activity on its own, it has been shown to have a significant synergistic effect when used in combination with other cytokinins, such as 6-Benzylaminopurine (BAP) and Kinetin. Adenine, a purine, serves as a precursor in the biosynthesis of natural cytokinins in plants. Supplementing MS medium with adenine sulphate can, therefore, bolster the endogenous cytokinin pool, leading to improved shoot multiplication and development. It has also been reported to help in overcoming physiological disorders such as shoot tip necrosis in some plant species.[1]

This document provides detailed application notes and protocols for the effective use of adenine sulphate in MS medium for plant tissue culture applications.

Data Presentation

The following table summarizes the quantitative effects of adenine sulphate supplementation in MS medium on shoot proliferation in various plant species, as reported in scientific literature.

Plant SpeciesExplant TypeMS Medium SupplementationAdenine Sulphate (mg/L)Observed Effect on Shoot Proliferation
Stevia rebaudianaNodalKinetin (9.3 µM)40Improved multiplication rate and shoot length.[2]
Syzygium cuminiNodalBA (10 µM)Not specifiedReduced leaf abscission and shoot tip necrosis, leading to a maximum of 14 shoots.[1]
Carissa carandasNodalBAP (1.5 mg/l) + Kinetin (1.0 mg/l) + TDZ (1.0 mg/l)15Improved frequency of multiple shoot induction.[3]
Acacia holosericeaLeaflets and Leaf RachisZeatin (2.5 mg/L) in B5 medium200Higher number of shoots per explant (7.0 ± 3.8).[4]
Trifolium repensBudZeatin (1.0 mg/l) + IAA (0.1 mg/l)40Good regeneration percentage (80%) and a balanced number of plants (about 8 per explant).[5]

Experimental Protocols

Preparation of Adenine Sulphate Stock Solution (1 mg/mL)

Materials:

  • Adenine sulphate powder

  • Distilled or deionized water

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Autoclave or 0.22 µm sterile filter

  • Sterile storage bottles

Procedure:

  • Weigh 100 mg of adenine sulphate powder.

  • In a clean beaker or flask, dissolve the adenine sulphate in a small amount of distilled water. According to one source, adenine hemi-sulfate can be dissolved by heating to 65°C and stirring.[6]

  • Once dissolved, bring the final volume to 100 mL with distilled water to achieve a 1 mg/mL (1000 mg/L) concentration.

  • Sterilize the stock solution by autoclaving at 121°C for 15-20 minutes or by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the stock solution in a refrigerator at 4°C in a labeled, sterile bottle. For longer-term storage, aliquoting and freezing may be considered.

Preparation of Murashige and Skoog (MS) Medium with Adenine Sulphate

Materials:

  • MS basal salt mixture

  • Sucrose (B13894)

  • Myo-inositol

  • Vitamins (as required by the specific protocol)

  • Plant growth regulators (e.g., BAP, Kinetin, NAA, IAA)

  • Adenine sulphate stock solution (1 mg/mL)

  • Distilled or deionized water

  • Gelling agent (e.g., agar)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beakers or flasks

  • Magnetic stirrer and stir bar

  • pH meter

  • Autoclave

  • Sterile culture vessels

Procedure:

  • For one liter of MS medium, add approximately 500 mL of distilled water to a large beaker or flask.

  • Add the MS basal salt mixture, sucrose (typically 30 g/L), myo-inositol (typically 100 mg/L), and any required vitamins to the water while stirring continuously.

  • Add the desired plant growth regulators (e.g., auxins and cytokinins) from their respective stock solutions.

  • Add the required volume of the adenine sulphate stock solution. For example, to achieve a final concentration of 40 mg/L, add 40 mL of the 1 mg/mL stock solution.

  • Adjust the volume to approximately 950 mL with distilled water.

  • Check and adjust the pH of the medium to the desired level (typically 5.7-5.8) using 0.1 N HCl or 0.1 N NaOH.

  • Add the gelling agent (e.g., agar, typically 6-8 g/L) and stir to dissolve. Heating may be required to fully dissolve the agar.

  • Bring the final volume to 1 liter with distilled water.

  • Dispense the medium into culture vessels.

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • Allow the medium to cool and solidify in a sterile environment before use.

Visualizations

Signaling and Biosynthetic Context of Adenine Sulphate

AdenineSulphate_Pathway cluster_medium MS Medium cluster_plant_cell Plant Cell AdenineSulphate Adenine Sulphate Adenine Adenine AdenineSulphate->Adenine Uptake Cytokinins_ex Exogenous Cytokinins (e.g., BAP, Kinetin) Cytokinin_Receptor Cytokinin Receptor Cytokinins_ex->Cytokinin_Receptor Binding Cytokinin_Bio Cytokinin Biosynthesis Adenine->Cytokinin_Bio Precursor Endo_Cytokinins Endogenous Cytokinins Cytokinin_Bio->Endo_Cytokinins Endo_Cytokinins->Cytokinin_Receptor Signaling_Cascade Signaling Cascade Cytokinin_Receptor->Signaling_Cascade Activation Cell_Division Cell Division & Shoot Proliferation Signaling_Cascade->Cell_Division Leads to

Caption: Role of Adenine Sulphate in Cytokinin Biosynthesis and Signaling.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_supplementation Supplementation cluster_culture Culture Stock_Sol Prepare Adenine Sulphate Stock Solution (1 mg/mL) Add_AdS Add Adenine Sulphate Stock Solution Stock_Sol->Add_AdS MS_Prep Prepare MS Basal Medium Add_PGRs Add Plant Growth Regulators (e.g., BAP, Kinetin) MS_Prep->Add_PGRs Add_PGRs->Add_AdS Adjust_pH Adjust pH to 5.7-5.8 Add_AdS->Adjust_pH Add_Agar Add Gelling Agent (Agar) Adjust_pH->Add_Agar Autoclave Sterilize by Autoclaving Add_Agar->Autoclave Dispense Dispense into Sterile Vessels Autoclave->Dispense Inoculate Inoculate with Explants Dispense->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate

Caption: Workflow for Preparing MS Medium with Adenine Sulphate.

References

Method

Application Notes and Protocols for Adenine Sulphate in Protoplast Culture Medium

For Researchers, Scientists, and Drug Development Professionals Application Notes Adenine (B156593) sulphate is a synthetic cytokinin-like substance that plays a significant role in plant tissue culture, including the sp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Adenine (B156593) sulphate is a synthetic cytokinin-like substance that plays a significant role in plant tissue culture, including the specialized field of protoplast culture. As a purine, adenine is a fundamental component of nucleic acids and a precursor in the biosynthesis of natural cytokinins.[1] Its application in protoplast culture medium can lead to enhanced cell division, improved callus formation, and ultimately, more efficient plant regeneration.

Mechanism of Action and Benefits:

  • Cytokinin-like Activity: Adenine sulphate exhibits weak cytokinin activity on its own but, more importantly, it acts synergistically with other cytokinins like 6-benzylaminopurine (B1666704) (BAP) and kinetin (B1673648) to promote cell division and shoot formation.[1]

  • Precursor to Natural Cytokinins: Adenine serves as a precursor in the de novo biosynthesis of cytokinins in plants. Supplementing the culture medium with adenine sulphate can potentially increase the endogenous pool of cytokinins, thereby stimulating cell proliferation and differentiation.

  • Improved Shoot Regeneration: Numerous studies have demonstrated that the addition of adenine sulphate to culture media significantly enhances the frequency of shoot regeneration from callus. While much of this research has been conducted on explant-derived callus, the principles are applicable to protoplast-derived callus as well.

  • Enhanced Callus Growth: The inclusion of adenine sulphate in the culture medium has been shown to promote healthy callus growth, which is a critical intermediate step in plant regeneration from protoplasts.

Optimal Concentration:

The optimal concentration of adenine sulphate can vary depending on the plant species and the other components of the culture medium. However, a general concentration range of 25 mg/L to 100 mg/L is often cited in literature for plant tissue culture applications. In a specific instance of protoplast culture of Amur cork tree, a concentration of 0.217 mM adenine sulphate was used in the culture medium.[2] For castor bean seedling elongation medium, 25 mg/L of adenine was used.[3] It is recommended to optimize the concentration for each specific experimental system.

Data Presentation

Note: The following tables summarize quantitative data on the effect of adenine sulphate on shoot regeneration from explant-derived callus. While not directly from protoplast culture experiments, this data provides a strong indication of the positive effects of adenine sulphate on plant regeneration and can serve as a valuable reference for optimizing protoplast-to-plant systems.

Table 1: Effect of Adenine Sulphate on Shoot Multiplication in Jatropha curcas

Adenine Sulphate (mg/L)Glutamine (mg/L)Mean No. of Shoots per Explant (± SE)Regeneration Frequency (%)
003.82 ± 0.18-
25259.09 ± 0.3793.0

Data adapted from a study on shoot regeneration from juvenile cotyledon explants.

Table 2: Effect of Adenine Sulphate on Shoot Multiplication in Banana (Musa spp.)

Adenine Sulphate (mg/L)Mean No. of Branches per PlantMean No. of Leaves per Plant
0--
3--
63.613.46

Data adapted from a comparative study on the multiplication stage of Indian short banana variety.[4]

Experimental Protocols

This section provides a generalized protocol for protoplast isolation and culture, with specific steps for the inclusion of adenine sulphate.

Protocol 1: General Protoplast Isolation and Culture

This protocol is a general guideline and may require optimization for different plant species.

1. Plant Material Preparation:

  • Use young, healthy, and fully expanded leaves from in vitro-grown plantlets or sterile greenhouse-grown plants.
  • Surface sterilize the leaves by washing with a mild detergent, followed by immersion in 70% ethanol (B145695) for 30-60 seconds, and then in a 1-2% sodium hypochlorite (B82951) solution for 10-15 minutes.
  • Rinse the leaves 3-4 times with sterile distilled water.

2. Protoplast Isolation:

  • Gently remove the lower epidermis of the leaves using fine forceps.
  • Cut the peeled leaves into thin strips (0.5-1 mm) and place them in a petri dish containing an enzyme solution.
  • Enzyme Solution (example):
  • 1.0 - 2.0% (w/v) Cellulase 'Onozuka' R-10
  • 0.1 - 0.5% (w/v) Macerozyme R-10
  • Mannitol or Sorbitol as an osmotic stabilizer (0.4 - 0.7 M)
  • CPW salts solution (optional)
  • Adjust pH to 5.6 - 5.8.
  • Incubate the leaf strips in the enzyme solution in the dark at 25-28°C for 4-16 hours with gentle agitation (e.g., 40-50 rpm on a rotary shaker).

3. Protoplast Purification:

  • Gently swirl the petri dish to release the protoplasts.
  • Filter the enzyme-protoplast mixture through a series of nylon meshes (e.g., 100 µm, 60 µm, 40 µm) to remove undigested debris.
  • Transfer the filtrate to a centrifuge tube and pellet the protoplasts by centrifugation at a low speed (e.g., 100 x g for 5-10 minutes).
  • Remove the supernatant and resuspend the protoplast pellet in a washing solution (e.g., CPW salts with 0.5 M mannitol).
  • Repeat the washing step twice.
  • For further purification, layer the protoplast suspension on top of a 21% (w/v) sucrose (B13894) solution and centrifuge at 200 x g for 10 minutes. Intact protoplasts will form a band at the interface.
  • Carefully collect the protoplast band and wash again with the washing solution.

4. Protoplast Culture with Adenine Sulphate:

  • Resuspend the purified protoplasts in a suitable culture medium at a density of 1 x 10^4 to 5 x 10^5 protoplasts/mL.
  • Protoplast Culture Medium (example - modified MS or KM8P medium):
  • Basal salts (e.g., MS or B5)
  • Vitamins
  • Sucrose or Glucose as a carbon source
  • Mannitol or Sorbitol as an osmotic stabilizer (adjust to maintain osmolarity)
  • Plant growth regulators (e.g., 2,4-D, NAA, BAP)
  • Adenine Sulphate (25 - 100 mg/L)
  • Adjust pH to 5.6 - 5.8.
  • Culture the protoplasts in liquid medium, in thin layers of liquid over agar (B569324), or embedded in a soft agar or alginate matrix.
  • Incubate the cultures in the dark or under low light at 25-28°C.

5. Callus Proliferation and Plant Regeneration:

  • After 2-4 weeks, when small cell colonies (microcalli) have formed, gradually reduce the osmoticum concentration of the medium by adding fresh medium with lower mannitol/sorbitol levels.
  • Transfer the developing calli to a solid callus proliferation medium, which may also be supplemented with adenine sulphate.
  • Once the calli reach a sufficient size (2-3 mm), transfer them to a shoot regeneration medium containing appropriate cytokinins and auxins, and potentially adenine sulphate, to induce shoot formation.
  • Excise the regenerated shoots and transfer them to a rooting medium.
  • Acclimatize the rooted plantlets and transfer them to soil.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_iso Protoplast Isolation cluster_pur Protoplast Purification cluster_cult Protoplast Culture & Regeneration p1 Select Young, Healthy Leaves p2 Surface Sterilization p1->p2 p3 Rinse with Sterile Water p2->p3 i1 Peel Lower Epidermis p3->i1 i2 Cut into Thin Strips i1->i2 i3 Incubate in Enzyme Solution i2->i3 u1 Filter through Nylon Mesh i3->u1 u2 Centrifuge and Wash u1->u2 u3 Sucrose Gradient Centrifugation u2->u3 u4 Collect and Wash Protoplasts u3->u4 c1 Resuspend in Culture Medium + Adenine Sulphate u4->c1 c2 Incubate (Dark/Low Light) c1->c2 c3 Microcalli Formation c2->c3 c4 Transfer to Callus Proliferation Medium c3->c4 c5 Transfer to Shoot Regeneration Medium c4->c5 c6 Rooting and Acclimatization c5->c6

Caption: Experimental workflow for protoplast isolation, culture, and regeneration with adenine sulphate.

cytokinin_biosynthesis cluster_pathway Simplified Cytokinin Biosynthesis Pathway cluster_effect Physiological Effects adenine Adenine / Adenine Sulphate (Supplemented) amp AMP (Adenosine Monophosphate) adenine->amp ipmp iPMP (Isopentenyladenosine-5'-monophosphate) amp->ipmp dmpp DMAPP (Dimethylallyl Pyrophosphate) dmpp->ipmp ipt Isopentenyltransferase (IPT) ipt->ipmp ip iP (Isopentenyladenine) (Active Cytokinin) ipmp->ip log LOG (LONELY GUY) enzyme log->ip hydroxylation Hydroxylation ip->hydroxylation celldiv Cell Division ip->celldiv shoot Shoot Formation ip->shoot callus Callus Growth ip->callus zeatin Zeatin (Active Cytokinin) hydroxylation->zeatin zeatin->celldiv zeatin->shoot zeatin->callus

Caption: Simplified cytokinin biosynthesis pathway showing the role of adenine as a precursor.

References

Application

Application Notes and Protocols for Enhancing Multiple Shoot Production with Adenine Sulfate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing adenine (B156593) sulfate (B86663) as a medium supplement to i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing adenine (B156593) sulfate (B86663) as a medium supplement to improve in vitro multiple shoot production in various plant species. The information is targeted towards researchers in plant biotechnology, scientists involved in the discovery of plant-derived secondary metabolites, and professionals in drug development seeking to optimize raw material production through micropropagation.

Adenine sulfate, a synthetic cytokinin, has been shown to significantly enhance shoot proliferation, particularly when used in synergy with other cytokinins like 6-Benzylaminopurine (BAP) and Kinetin. It is thought to act as a precursor in the biosynthesis of natural cytokinins or to potentiate the activity of exogenously supplied cytokinins, leading to improved shoot number and quality.[1]

Data Summary: Efficacy of Adenine Sulfate in Multiple Shoot Induction

The following tables summarize the quantitative effects of adenine sulfate on multiple shoot production across a range of plant species as reported in peer-reviewed literature.

Table 1: Effect of Adenine Sulfate in Combination with BAP on Multiple Shoot Production

Plant SpeciesExplant TypeBasal MediumBAP Concentration (mg/L)Adenine Sulfate Concentration (mg/L)Average Number of Shoots per ExplantReference
Centella asiaticaLeafMS1.07211[2]
Carissa carandasNodalMS1.515Increased frequency[3]
Anubias sp. 'White'Apical BudMS1.0 - 1.525Callus induction, not direct shoots[4]
PomegranateNot SpecifiedMS2.0Not specified in combinationHigher response with BAP alone[5]

Table 2: Effect of Adenine Sulfate in Combination with Kinetin on Multiple Shoot Production

Plant SpeciesExplant TypeBasal MediumKinetin Concentration (µM)Adenine Sulfate Concentration (mg/L)Average Number of Shoots per ExplantReference
Stevia rebaudianaNodalMS9.34065[1]

Table 3: Effect of Adenine Sulfate in Multi-Hormone Combinations for Multiple Shoot Production

Plant SpeciesExplant TypeBasal MediumHormone Combination (mg/L)Adenine Sulfate Concentration (mg/L)Average Number of Shoots per ExplantReference
Stevia rebaudianaNodalMSKinetin (9.3 µM), BAP (22.2 µM)408[1]
Jatropha curcasJuvenile CotyledonMSBA (1.5), IBA (0.05), TDZ (0.5)25 (+ 25 mg/L Glutamine)9.09[6][7]
Syzygium cuminiNodalMSBA (10 µM)Not specified, used as an adjuvant14[8][9]
Acacia holosericeaLeaf RachisB5Zeatin (1.5)506.3[10]
Carissa carandasNodalMSBAP (1.5), Kn (1.0), TDZ (1.0)15Maximum number[3]

Experimental Protocols

The following are generalized protocols derived from the cited literature for using adenine sulfate to enhance multiple shoot production. Researchers should optimize these protocols for their specific plant species and laboratory conditions.

Protocol 1: Multiple Shoot Induction in Stevia rebaudiana

This protocol is based on the findings for high-frequency shoot multiplication in Stevia rebaudiana.[1]

1. Explant Preparation:

  • Excise nodal segments (1-2 cm) from healthy, young shoots of Stevia rebaudiana.
  • Wash the explants under running tap water for 10-15 minutes.
  • Surface sterilize the explants with 0.1% (w/v) mercuric chloride for 2-3 minutes, followed by three to four rinses with sterile distilled water.

2. Culture Medium Preparation and Inoculation:

  • Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar.
  • Add Kinetin to a final concentration of 9.3 µM and Adenine Sulfate to a final concentration of 40 mg/L.
  • Adjust the pH of the medium to 5.8 before autoclaving at 121°C for 15-20 minutes.
  • Aseptically inoculate the sterilized nodal explants onto the prepared medium in culture vessels.

3. Incubation and Subculture:

  • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 3000 lux.
  • Subculture the proliferating shoots every 3-4 weeks onto fresh medium of the same composition to promote further multiplication.

4. Rooting and Acclimatization:

  • Excise individual shoots and transfer them to half-strength MS medium supplemented with 5.3 µM Naphthaleneacetic acid (NAA) for root induction.[1]
  • Once a well-developed root system is formed, gently remove the plantlets from the medium, wash off the agar, and transfer them to a hardening medium containing soil, soilrite, and vermiculite (B1170534) (2:1:1 w/w).[1]
  • Maintain high humidity for the initial 1-2 weeks and gradually acclimatize the plantlets to ex vitro conditions.

Protocol 2: Enhanced Shoot Regeneration in Jatropha curcas

This protocol is adapted from studies on Jatropha curcas and incorporates adenine sulfate and glutamine for enhanced shoot multiplication.[6][7][11]

1. Explant Preparation and Callus Induction:

  • Use juvenile cotyledons as explants.
  • Surface sterilize the seeds and germinate them in vitro to obtain sterile cotyledon explants.
  • Culture the cotyledon explants on MS medium with 0.5 mg/L Thidiazuron (TDZ) for callus induction.

2. Shoot Induction and Multiplication:

  • Prepare MS medium supplemented with 1.5 mg/L Benzyladenine (BA), 0.05 mg/L Indole-3-butyric acid (IBA), 25 mg/L Adenine Sulfate, and 25 mg/L Glutamine.[6][7]
  • Transfer the callus to this shoot induction medium.
  • Subculture every 3-4 weeks on the same medium to increase the number of shoots.

3. Shoot Elongation and Rooting:

  • For shoot elongation, transfer the regenerated shoots to a medium containing 0.5 mg/L BA and 0.5 mg/L Gibberellic acid (GA3).[6][7]
  • Induce rooting by transferring the elongated shoots to a medium with 0.5 mg/L IBA.[6][7]

4. Acclimatization:

  • Successfully rooted plantlets can be transferred to a suitable potting mix and acclimatized to greenhouse conditions.

Visualizations

Experimental Workflow for Multiple Shoot Production using Adenine Sulfate

experimental_workflow explant Explant Selection and Sterilization (e.g., Nodal Segments, Leaf Discs) culture Inoculation on MS Medium + Cytokinin (BAP/Kinetin) + Adenine Sulfate explant->culture incubation Incubation (25±2°C, 16h photoperiod) culture->incubation multiplication Shoot Multiplication and Proliferation incubation->multiplication subculture Subculturing (Every 3-4 weeks) multiplication->subculture Repeat for mass propagation elongation Shoot Elongation (Optional, on modified medium) multiplication->elongation subculture->multiplication rooting Root Induction (e.g., Half-strength MS + Auxin) elongation->rooting acclimatization Hardening and Acclimatization rooting->acclimatization field Transfer to Field acclimatization->field

Caption: A generalized workflow for in vitro multiple shoot production.

Putative Mechanism of Adenine Sulfate in Shoot Proliferation

signaling_pathway adenine_sulfate Adenine Sulfate (Exogenous Application) precursor Precursor for Cytokinin Biosynthesis adenine_sulfate->precursor Acts as a building block synergy Synergistic Action with Exogenous Cytokinins (e.g., BAP, Kinetin) adenine_sulfate->synergy cytokinin_pool Increased Endogenous Cytokinin Pool precursor->cytokinin_pool receptor Cytokinin Receptor Binding cytokinin_pool->receptor synergy->receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction gene_expression Activation of Shoot-Promoting Genes signal_transduction->gene_expression shoot_proliferation Enhanced Multiple Shoot Proliferation gene_expression->shoot_proliferation

Caption: Proposed role of adenine sulfate in cytokinin-mediated shoot induction.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Adenine Sulphate

For Researchers, Scientists, and Drug Development Professionals Introduction Adenine (B156593), a fundamental component of nucleic acids and a key molecule in cellular metabolism, is frequently utilized in various resear...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a fundamental component of nucleic acids and a key molecule in cellular metabolism, is frequently utilized in various research and pharmaceutical applications. Adenine sulphate is a common salt form, valued for its stability and solubility.[1][2] Accurate and reliable quantification of adenine sulphate is crucial for quality control, formulation development, and various analytical studies. This application note provides a detailed protocol for the development of a robust HPLC method for the quantification of adenine sulphate, leveraging established principles of reversed-phase chromatography.

This document outlines the chromatographic conditions, sample preparation, and method validation parameters. The provided protocols are intended to serve as a comprehensive guide for researchers and analysts.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 or C28 column is recommended. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[3]

  • Chemicals and Reagents:

    • Adenine Sulphate reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade/ultrapure)

    • Phosphoric acid, sulfuric acid, or ammonium (B1175870) acetate (B1210297) for mobile phase buffering.

    • Triethylamine (optional, as a mobile phase modifier to reduce peak tailing)

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL of Adenine):

    • Accurately weigh an appropriate amount of adenine sulphate reference standard. Note: The molecular weight of adenine is 135.13 g/mol , and adenine sulphate is (C5H5N5)2·H2SO4 with a molecular weight of 368.33 g/mol . Adjust the weight based on the molecular weights to prepare a solution with a known concentration of adenine.

    • Dissolve the weighed standard in a suitable solvent, such as a mixture of mobile phase or a water/methanol blend, in a volumetric flask.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Make up the volume to the mark with the same solvent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. For a simple solution of adenine sulphate, direct dilution with the mobile phase may be sufficient. For more complex matrices, such as plasma or tissue extracts, a protein precipitation or solid-phase extraction (SPE) step will be necessary.[3]

Example: Protein Precipitation for Plasma Samples [3]

  • To 1 mL of plasma, add 2 mL of a precipitating agent like acetonitrile or acetone.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.

Chromatographic Conditions

The following tables summarize recommended starting conditions for the HPLC method development.

Table 1: Recommended Chromatographic Conditions

ParameterRecommended Condition
Column Reversed-Phase C18 or C28, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile and Water/Buffer (e.g., 10:90 v/v)[3][4] Gradient: A gradient elution may be necessary for complex samples.
Buffer 10 mM Ammonium Acetate or a dilute solution of Sulfuric Acid or Phosphoric Acid.[5][6][7]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 25-30 °C
Detection Wavelength 260 nm (Adenine has a primary absorbance maximum around 260 nm).[8] Other wavelengths such as 225 nm or 254 nm have also been reported.[3][9]
Injection Volume 10-20 µL

Data Presentation

Quantitative data should be systematically collected and analyzed. The following tables provide a template for presenting the validation data.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1%

Table 3: Method Validation Parameters

ParameterTypical Results
Linearity (R²) > 0.999[7]
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) ~0.7[7]
Limit of Quantification (LOQ) (µg/mL) ~2.4[7]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Workflow and Diagrams

The development of a robust HPLC method follows a logical progression of steps. The following diagram illustrates the typical workflow for HPLC method development for adenine sulphate quantification.

HPLC_Method_Development_Workflow start Start: Define Analytical Objective (Quantification of Adenine Sulphate) lit_review Literature Review & Method Scouting start->lit_review col_select Column Selection (e.g., C18, C28) lit_review->col_select mp_dev Mobile Phase Optimization (Composition, pH, Modifiers) lit_review->mp_dev det_select Detector Parameter Selection (Wavelength) lit_review->det_select method_opt Method Optimization (Flow Rate, Temperature) col_select->method_opt mp_dev->method_opt det_select->method_opt sample_prep Sample Preparation Development (Dilution, SPE, LLE) method_opt->sample_prep method_val Method Validation (Linearity, Accuracy, Precision, etc.) sample_prep->method_val routine_analysis Routine Analysis and Quality Control method_val->routine_analysis end End: Report Generation routine_analysis->end

Caption: Workflow for HPLC Method Development.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of adenine sulphate. By following the outlined experimental protocols and method validation procedures, researchers, scientists, and drug development professionals can achieve accurate and precise results. The provided workflow and tables serve as a practical guide for the systematic development and implementation of this analytical method.

References

Application

Application Note: Quantitative Analysis of Adenine Sulphate in Biological Samples by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures. Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of adenin...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of adenine (B156593) in biological samples, applicable to studies involving adenine sulphate administration or measurement. Since adenine sulphate is a salt that dissociates in solution, this method quantifies the biologically active adenine moiety. The protocol provides procedures for sample preparation from plasma and urine, along with optimized LC-MS/MS parameters. The method is suitable for pharmacokinetic, pharmacodynamic, and metabolic studies in drug development and life science research.

Introduction

Adenine, a fundamental component of nucleic acids and a key molecule in cellular metabolism, is often formulated as a salt, such as adenine sulphate, for therapeutic or research applications. Accurate quantification of adenine in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for the analysis of adenine using LC-MS/MS, a highly selective and sensitive analytical technique ideal for complex biological samples.[1][2][3]

Experimental Protocols

Sample Preparation

Plasma Sample Preparation (Protein Precipitation)

This protocol is adapted from a method for the measurement of endogenous adenine in plasma.[1][2]

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C₅-labeled adenine or another suitable analogue).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 13,000 x g for 20 minutes at 4°C.[4]

  • Carefully transfer 150 µL of the supernatant to a clean 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 v/v acetonitrile:water with 10 mM ammonium (B1175870) formate).[5]

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation (Dilute-and-Shoot)

For urine samples, a simple dilution is often sufficient due to the lower protein content.

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 1500 x g for 15 minutes to pellet any cellular debris or precipitates.[6][7]

  • Transfer 100 µL of the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Add 900 µL of the initial mobile phase containing the internal standard.

  • Vortex for 20 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Optimization may be required for different instrumentation.

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 150 x 2.0 mm, 3 µm)[8]
Mobile Phase A 25 mM Ammonium Acetate in Water[8]
Mobile Phase B Acetonitrile[8]
Flow Rate 0.2 mL/min[8]
Gradient Isocratic elution with 10% B[8]
Column Temperature 35°C[8]
Injection Volume 10 µL[8]

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[1][8]
Scan Type Multiple Reaction Monitoring (MRM)[9][10]
Ion Spray Voltage -4500 V (Negative Mode) / 5000 V (Positive Mode)[8][11]
Temperature 450 - 500°C[8][11]
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Adenine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Adenine136.0119.0Positive[12]
¹³C₅-Adenine (IS)141.0124.0Positive[12]
Adenosine (B11128)267.8136.2Negative[8]
Ribose-¹³C₅-adenine (IS)272.8136.2Negative[8]

Note: The choice of internal standard (IS) should be a stable isotope-labeled version of the analyte or a structurally similar compound.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of adenine in biological matrices, compiled from published methods.

Table 2: Linearity and Sensitivity.

MatrixAnalyteLinear RangeLLOQReference
PlasmaAdenine5 - 1000 µg/mL0.91 µg/mL[2]
PlasmaAdenineNot Specified5.0 nM[1][2]
CellsATP10 - 2000 pmol/sample10 pmol/sample[13]
CellsGTP1.0 - 200 pmol/sample1.0 pmol/sample[13]

Table 3: Accuracy and Precision.

MatrixAnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Rat PlasmaAdenineNot Specified≤6.67≤6.6788.8 - 104.2[1][2]
CellsATPLLOQ, Low, Med, High0.9 - 7.1≤15.0-3.2 to 7.5[13]
CellsGTPLLOQ, Low, Med, High1.2 - 16.0≤15.0-3.6 to 14.7[13]

Table 4: Recovery and Matrix Effect.

MatrixAnalyteConcentrationRecovery (%)Matrix Effect (%)Reference
Plasma (various species)AdenineVarious88.8 - 104.286.0 - 110.8[1][2]
BloodAdenosineLLOQ, Low, Med, High96 - 114Not Specified[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of adenine sulphate in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample protein_precipitation Protein Precipitation (Methanol) plasma->protein_precipitation urine Urine Sample dilution Dilution urine->dilution centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

LC-MS/MS analysis workflow.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of adenine in biological matrices such as plasma and urine. This method is well-suited for a variety of research applications where the measurement of adenine, potentially administered as adenine sulphate, is required. The provided protocols for sample preparation and instrument parameters serve as a strong foundation for researchers to implement and further optimize this analytical technique in their own laboratories.

References

Method

Application Notes and Protocols for Sterilizing Adenine Sulphate Solutions

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the sterilization of adenine (B156593) sulphate solutions, a critical step in many research,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the sterilization of adenine (B156593) sulphate solutions, a critical step in many research, cell culture, and pharmaceutical applications. The choice of sterilization method can significantly impact the stability, purity, and efficacy of the final solution. This document outlines three common sterilization techniques: autoclaving, filter sterilization, and gamma irradiation, providing a comparative analysis to aid in method selection.

Introduction to Sterilization of Adenine Sulphate

Adenine sulphate is a purine (B94841) derivative used as a supplement in cell culture media and as a precursor in the synthesis of various therapeutic agents. Ensuring the sterility of adenine sulphate solutions is paramount to prevent microbial contamination, which can compromise experimental results and product safety. The ideal sterilization method should effectively eliminate all viable microorganisms without degrading the adenine sulphate molecule.

Comparative Analysis of Sterilization Techniques

The selection of an appropriate sterilization method depends on factors such as the volume of the solution, its concentration, and the sensitivity of the application to potential contaminants or degradation products. The following table summarizes the key parameters of the three most common sterilization techniques for adenine sulphate solutions.

ParameterAutoclaving (Moist Heat)Filter SterilizationGamma Irradiation
Mechanism of Action Denaturation of proteins and enzymes by steam under high pressure and temperature.[1]Physical removal of microorganisms by size exclusion through a microporous membrane.[2][3][4]Damage to microbial DNA and other vital cellular components by ionizing radiation.[5]
Efficacy High; kills bacteria, viruses, and spores.[1]High for bacteria; effectiveness against viruses and mycoplasma depends on pore size.[2][4]High; dose-dependent killing of bacteria, viruses, and spores.[5]
Adenine Sulphate Stability Generally stable; studies on adenine-based cytokinins show no significant degradation at 121°C for 30 min.[6][7]High; minimal risk of chemical degradation.Solid adenine shows low degradation at high doses (94.52 kGy); data on aqueous solutions is limited.[8][9]
Potential Issues Potential for thermal degradation at higher temperatures or prolonged cycles.Potential for adsorption of adenine sulphate to the filter membrane; risk of extractables and leachables from the filter material.[10][11]Potential for radiolytic degradation of adenine sulphate or solvent, generating reactive species.
Typical Operating Conditions 121°C, 15 psi, for 15-30 minutes.[1]Passage through a 0.22 µm pore size filter.[2][3][4]25 kGy is a standard sterilization dose.[5]
Best Suited For Large volumes of heat-stable solutions.Small to medium volumes of heat-labile or heat-stable solutions.Pre-packaged, single-use systems and large-scale industrial sterilization.

Experimental Protocols

Protocol for Autoclaving (Moist Heat Sterilization)

This protocol describes the standard procedure for sterilizing adenine sulphate solutions using an autoclave.

Materials:

  • Adenine Sulphate powder

  • High-purity water (e.g., Milli-Q® or WFI)

  • Autoclavable glass bottle with a loosened cap or a vented closure

  • Calibrated autoclave

  • Sterility indicators (optional but recommended)

Procedure:

  • Preparation of Solution:

    • Accurately weigh the required amount of adenine sulphate powder.

    • Dissolve the powder in the desired volume of high-purity water in the autoclavable bottle. Ensure complete dissolution by stirring.

  • Autoclave Loading:

    • Loosen the cap of the bottle or use a vented closure to allow for pressure equalization and prevent the bottle from shattering.

    • Place the bottle in the autoclave.

  • Autoclaving Cycle:

    • Run a standard liquid cycle at 121°C and 15 psi for a duration of 15 to 30 minutes. The exact time may need to be validated based on the volume of the solution.

  • Cooling and Storage:

    • Allow the autoclave to cool down to a safe temperature before opening.

    • Once cooled, tighten the cap of the bottle under aseptic conditions (e.g., in a laminar flow hood).

    • Store the sterilized solution at the recommended temperature, typically 2-8°C, protected from light.[12]

Protocol for Filter Sterilization

This protocol details the procedure for sterilizing adenine sulphate solutions using a 0.22 µm syringe filter. This method is suitable for smaller volumes and is a preferred method to avoid any potential thermal degradation.

Materials:

  • Adenine Sulphate solution (prepared with high-purity water)

  • Sterile syringe of appropriate volume

  • Sterile 0.22 µm syringe filter (e.g., PVDF, PES, or MCE membrane)

  • Sterile collection vial or container

Procedure:

  • Preparation:

    • Work within a laminar flow hood or a biological safety cabinet to maintain sterility.

    • Draw the adenine sulphate solution into the sterile syringe.

  • Filter Attachment:

    • Aseptically attach the sterile 0.22 µm syringe filter to the tip of the syringe.

  • Filtration:

    • Slowly and steadily apply pressure to the syringe plunger to pass the solution through the filter into the sterile collection vial. Avoid applying excessive pressure, which could damage the filter membrane.

  • Storage:

    • Cap the sterile collection vial tightly.

    • Label the vial with the contents, concentration, and date of sterilization.

    • Store the sterilized solution at the recommended temperature (typically 2-8°C) and protected from light.[12]

Protocol for Gamma Irradiation

This method is typically performed by specialized facilities for large-scale sterilization. The following is a general outline of the process.

Procedure:

  • Sample Preparation and Packaging:

    • The adenine sulphate solution is prepared and sealed in a gamma-compatible container (e.g., certain types of plastic bags or vials).

  • Dosimetry:

    • Dosimeters are placed with the product to measure the absorbed radiation dose.

  • Irradiation:

    • The packaged solution is exposed to a validated dose of gamma radiation, typically from a Cobalt-60 source. A standard dose for sterilization is 25 kGy.[5]

  • Post-Irradiation Handling:

    • The sterilized product is handled and stored according to standard procedures. No quarantine period is required.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the sterilization processes.

AutoclavingWorkflow A Prepare Adenine Sulphate Solution B Transfer to Autoclavable Bottle A->B C Loosen Cap B->C D Place in Autoclave C->D E Run Cycle (121°C, 15 psi, 15-30 min) D->E F Cool Down E->F G Tighten Cap (Aseptic Conditions) F->G H Store at 2-8°C G->H

Autoclaving Workflow for Adenine Sulphate Solution.

FilterSterilizationWorkflow A Prepare Adenine Sulphate Solution B Draw into Sterile Syringe A->B C Attach 0.22 µm Syringe Filter B->C D Filter into Sterile Vial C->D E Cap Vial D->E F Store at 2-8°C E->F

Filter Sterilization Workflow for Adenine Sulphate Solution.

GammaIrradiationWorkflow A Prepare and Package Solution in Gamma- Compatible Container B Place Dosimeters A->B C Expose to Gamma Radiation (e.g., 25 kGy) B->C D Store Sterilized Product C->D

Gamma Irradiation Workflow for Adenine Sulphate Solution.

Stability and Quality Control

Post-sterilization, it is crucial to ensure the integrity of the adenine sulphate solution.

  • Visual Inspection: Check for any changes in color or for the presence of precipitates.

  • pH Measurement: Verify that the pH of the solution has not significantly changed.

  • Purity Analysis (HPLC): For critical applications, High-Performance Liquid Chromatography (HPLC) can be used to confirm the concentration of adenine sulphate and to detect any degradation products.

  • Sterility Testing: Perform sterility tests (e.g., direct inoculation or membrane filtration) to confirm the absence of microbial growth.

Troubleshooting

IssuePossible CauseRecommendation
Precipitation after autoclaving Concentration exceeds solubility at lower temperatures; pH shift.Ensure the concentration is within the solubility limits at the storage temperature. Check and buffer the pH if necessary.
Reduced efficacy of the solution Degradation of adenine sulphate.If heat-labile, switch to filter sterilization. For autoclaving, validate the cycle to use the minimum required time and temperature.
Contamination after sterilization Improper aseptic technique during handling.Ensure all post-sterilization manipulations are performed in a sterile environment (e.g., laminar flow hood).
Clogged filter during filtration Particulates in the solution; high viscosity.Pre-filter the solution with a larger pore size filter (e.g., 0.45 µm) before the final 0.22 µm sterilization.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can confidently prepare sterile adenine sulphate solutions, ensuring the integrity and reliability of their work.

References

Application

Application Notes and Protocols for the In Vitro Propagation of Syzygium cumini Using Adenine Sulphate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the micropropagation of Syzygium cumini (Jamun), a plant of significant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the micropropagation of Syzygium cumini (Jamun), a plant of significant medicinal value. The focus is on the application of adenine (B156593) sulphate (AdS) as a growth adjuvant to enhance shoot proliferation and overcome common issues in the tissue culture of this woody species, such as shoot tip necrosis and leaf abscission.

Introduction

Syzygium cumini is a multipurpose tree with considerable interest in the pharmaceutical and nutraceutical industries due to its rich phytochemical composition. Traditional propagation methods for this species are often slow and yield variable results. In vitro propagation, or micropropagation, offers a rapid and reliable alternative for the large-scale production of true-to-type, disease-free plant material. However, the in vitro culture of mature S. cumini explants can be challenging, frequently encountering problems like browning of the medium, shoot tip necrosis (STN), and leaf fall. Research has demonstrated that the inclusion of adenine sulphate in the culture medium can significantly mitigate these issues and improve the overall efficiency of the micropropagation process. Adenine sulphate, a synthetic cytokinin, acts as a precursor in the biosynthesis of natural cytokinins, promoting cell division and shoot formation.

Key Experimental Data

The following tables summarize the quantitative outcomes of using adenine sulphate in combination with other plant growth regulators on the in vitro propagation of Syzygium cumini.

Table 1: Effect of Adenine Sulphate on Shoot Proliferation and Mitigation of Shoot Tip Necrosis

Basal MediumCytokininAdenine Sulphate (AdS) ConcentrationOther Growth RegulatorsAverage No. of Shoots per ExplantAverage Shoot Length (cm)ObservationsReference
MSBA (10 µM)Not specified (used as an adjuvant)-14-Reduced leaf abscission and shoot tip necrosis[1][2][3]
MSBA (10 µM)Not specified (used as an adjuvant)GA3 (2.5 µM)155.9Improved shoot bud regeneration and growth pattern[1][2][3]
Full Strength MSBAP (2 mg/l)35 mg/l--2.22Used for shoot elongation studies with GA3[4]

Table 2: Hormonal Combinations for Different Stages of Syzygium cumini Micropropagation

Propagation StageBasal MediumAuxinCytokininAdenine Sulphate (AdS)Key OutcomeReference
Shoot Induction & Proliferation MS-BA (10 µM)Present (Concentration not specified)Enhanced shoot multiplication[1][2][3]
Shoot Elongation Full Strength MS-BAP (2 mg/l)35 mg/lPromoted longer shoots[4]
Rooting MSNAA (5 µM)-AbsentSuccessful root induction[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the in vitro propagation of Syzygium cumini using adenine sulphate.

Protocol 1: Establishment of Aseptic Cultures from Nodal Explants

Objective: To initiate sterile and viable cultures of S. cumini from mature nodal segments.

Materials:

  • Nodal segments from a mature Syzygium cumini tree

  • Running tap water

  • Liquid detergent with Teepol

  • Fungicide (e.g., Bavistin)

  • Antibiotic (e.g., Streptocycline)

  • 70% (v/v) Ethanol (B145695)

  • 0.1% (w/v) Mercuric chloride (HgCl2) solution

  • Sterile distilled water

  • Antioxidant solution (e.g., 0.1% ascorbic acid + 0.05% citric acid)

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar

  • Plant growth regulators: Benzyladenine (BA)

  • Adenine Sulphate (AdS)

  • Sterile culture vessels (e.g., test tubes, jam jars)

  • Laminar airflow cabinet

  • Autoclave

Procedure:

  • Explant Collection: Collect young, healthy twigs with several nodes from a mature S. cumini tree.

  • Initial Washing: Wash the twigs thoroughly under running tap water for 10-15 minutes to remove superficial dust and debris.

  • Detergent Wash: Immerse the twigs in a solution of liquid detergent with a few drops of Teepol and shake for 5-10 minutes. Rinse thoroughly with distilled water.

  • Fungicide and Antibiotic Treatment: Treat the explants with a systemic fungicide and antibiotic solution to eliminate fungal and bacterial contaminants.

  • Surface Sterilization:

    • In a laminar airflow cabinet, immerse the explants in 70% (v/v) ethanol for 30-60 seconds.

    • Transfer the explants to a 0.1% (w/v) mercuric chloride solution for 5-7 minutes. The duration may need to be optimized based on the explant source and condition.

    • Rinse the explants 3-4 times with sterile distilled water to remove all traces of mercuric chloride.

  • Explant Preparation: Trim the sterilized twigs into single nodal segments (approximately 1.0-1.5 cm in length).

  • Antioxidant Treatment: To prevent phenolic browning, immerse the nodal segments in a sterile antioxidant solution for 20-25 minutes.

  • Inoculation: Inoculate the nodal segments onto the culture initiation medium.

    • Culture Medium: MS basal medium supplemented with 3% (w/v) sucrose, 0.8% (w/v) agar, BA (10 µM), and adenine sulphate. The pH of the medium should be adjusted to 5.8 before autoclaving.

  • Incubation: Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod provided by cool white fluorescent lights.

Protocol 2: Shoot Multiplication and Elongation

Objective: To induce multiple shoots from the established cultures and promote their elongation.

Materials:

  • Established aseptic cultures of S. cumini

  • MS basal medium

  • Sucrose

  • Agar

  • BA, Gibberellic acid (GA3)

  • Adenine Sulphate (AdS)

  • Sterile culture vessels

  • Laminar airflow cabinet

Procedure:

  • Subculture: Once the axillary buds break and shoots emerge from the initial explants, transfer them to a fresh shoot multiplication medium.

  • Shoot Multiplication Medium:

    • MS basal medium with 3% (w/v) sucrose, 0.8% (w/v) agar, BA (10 µM), and adenine sulphate.

    • Subculture every 4-6 weeks to fresh medium to encourage the proliferation of multiple shoots.

  • Shoot Elongation:

    • Once a sufficient number of shoots are obtained, transfer the shoot clumps to a shoot elongation medium.

    • Shoot Elongation Medium: MS basal medium supplemented with BA (10 µM), GA3 (2.5 µM), and adenine sulphate.[1][2][3]

  • Incubation: Maintain the cultures under the same conditions as for culture initiation (25 ± 2°C, 16-hour photoperiod).

Protocol 3: In Vitro Rooting and Acclimatization

Objective: To induce root formation in the elongated shoots and acclimatize the plantlets to ex vitro conditions.

Materials:

  • Elongated micro-shoots (3-4 cm in length)

  • MS basal medium (full or half-strength)

  • Sucrose

  • Agar

  • Naphthalene acetic acid (NAA)

  • Sterile culture vessels

  • Potting mixture (e.g., sand, soil, and vermiculite (B1170534) in a 1:1:1 ratio)

  • Small pots or polybags

  • Greenhouse or growth chamber with controlled humidity

Procedure:

  • Rooting Medium Preparation: Prepare MS basal medium (half or full strength) supplemented with 3% (w/v) sucrose, 0.8% (w/v) agar, and NAA (5 µM).[1][2][3]

  • Inoculation: Excise individual elongated shoots and inoculate them onto the rooting medium.

  • Incubation for Rooting: Incubate the cultures under the same temperature and light conditions as before. Root initiation should be observed within 2-4 weeks.

  • Hardening and Acclimatization:

    • Once a well-developed root system is formed, carefully remove the plantlets from the culture vessels.

    • Gently wash the roots to remove any adhering agar.

    • Transfer the plantlets to small pots or polybags containing a sterilized potting mixture.

    • Initially, maintain the plantlets under high humidity by covering them with transparent plastic bags or by placing them in a mist chamber.

    • Gradually decrease the humidity over a period of 2-3 weeks to acclimatize the plantlets to the external environment.

  • Transfer to Field: After successful acclimatization, the plantlets can be transferred to the field. A survival rate of around 70% can be expected.[1][2][3]

Visualizations

Diagram 1: Experimental Workflow for In Vitro Propagation of Syzygium cumini

experimental_workflow cluster_explant Explant Preparation cluster_culture In Vitro Culture Stages cluster_acclimatization Acclimatization explant_collection Collection of Nodal Explants surface_sterilization Surface Sterilization explant_collection->surface_sterilization explant_preparation Preparation of Single Nodal Segments surface_sterilization->explant_preparation culture_initiation Culture Initiation (MS + BA + AdS) explant_preparation->culture_initiation shoot_multiplication Shoot Multiplication (MS + BA + AdS) culture_initiation->shoot_multiplication shoot_elongation Shoot Elongation (MS + BA + GA3 + AdS) shoot_multiplication->shoot_elongation rooting Rooting (MS + NAA) shoot_elongation->rooting hardening Hardening in Greenhouse rooting->hardening field_transfer Transfer to Field hardening->field_transfer

Caption: Workflow for Syzygium cumini micropropagation.

Diagram 2: Putative Signaling Role of Adenine Sulphate in Shoot Proliferation

signaling_pathway AdS Adenine Sulphate (AdS) Cytokinin_Biosynthesis Cytokinin Biosynthesis AdS->Cytokinin_Biosynthesis precursor Cell_Division Cell Division Cytokinin_Biosynthesis->Cell_Division promotes Necrosis_Inhibition Inhibition of Shoot Tip Necrosis Cytokinin_Biosynthesis->Necrosis_Inhibition contributes to Shoot_Proliferation Shoot Proliferation Cell_Division->Shoot_Proliferation

Caption: Putative role of Adenine Sulphate in shoot proliferation.

Diagram 3: Logical Relationship of Growth Regulators in S. cumini Micropropagation

logical_relationship start Start with Nodal Explant media MS Basal Medium start->media ba BA media->ba ads Adenine Sulphate ba->ads + shoot_prolif Shoot Proliferation ads->shoot_prolif ga3 GA3 shoot_elong Shoot Elongation ga3->shoot_elong naa NAA rooting Rooting naa->rooting shoot_prolif->ga3 + shoot_elong->naa switch to

Caption: Growth regulator logic in S. cumini micropropagation.

References

Method

Enhancing Shoot Multiplication in Jatropha curcas with Adenine Sulphate: Application Notes and Protocols

Introduction Jatropha curcas is a promising biofuel crop, and efficient micropropagation protocols are essential for the mass production of elite genotypes. In vitro shoot multiplication is a critical step in this proces...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jatropha curcas is a promising biofuel crop, and efficient micropropagation protocols are essential for the mass production of elite genotypes. In vitro shoot multiplication is a critical step in this process. Adenine (B156593) sulphate, a purine (B94841) base, is known to exhibit cytokinin-like activity and can significantly enhance shoot proliferation in various plant species. This document provides detailed application notes and protocols for utilizing adenine sulphate to improve shoot multiplication in Jatropha curcas, based on published research. The primary focus is on the synergistic effect of adenine sulphate with other plant growth regulators and additives.

Adenine sulphate is believed to promote shoot multiplication by acting as a precursor in the biosynthesis of natural cytokinins. Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, in plant roots and shoots. By providing an abundance of the adenine precursor, it is hypothesized that the endogenous production of cytokinins is stimulated, leading to enhanced axillary bud breaking and shoot proliferation.

Data Presentation

The following tables summarize the quantitative data from key studies on the effect of adenine sulphate on Jatropha curcas shoot multiplication.

Table 1: Effect of Adenine Sulphate and Glutamine on Shoot Regeneration from Juvenile Cotyledon Explants

Adenine Sulphate (mg/L)Glutamine (mg/L)Mean Number of Shoots per ExplantRegeneration Frequency (%)
004.08 ± 0.16Not Reported
25259.09 ± 0.3793.0

Data adapted from Mohammed et al., 2021.[1]

Table 2: Optimized Media Composition for Different Stages of Jatropha curcas Micropropagation

StageBasal MediumPlant Growth Regulators (mg/L)Additives (mg/L)
Shoot Induction MS1.5 BA + 0.05 IBA + 0.5 TDZ-
Shoot Multiplication MS1.5 BA + 0.05 IBA25 Adenine Sulphate + 25 Glutamine
Shoot Elongation MS0.5 BA + 0.5 GA₃-
Rooting ½ strength B50.5 IBA-

Data compiled from Mohammed et al., 2021.[1][2]

Table 3: Alternative Protocol for Shoot Multiplication from Axillary Node Explants

Basal MediumPlant Growth Regulators (mg/L)Additives (mg/L)
MS3.0 BA + 1.0 IBA25 Adenine Sulphate + 50 Glutamine + 15 L-arginine + 25 Citric Acid

Data adapted from Jadon et al., 2015.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the use of adenine sulphate in Jatropha curcas shoot multiplication.

Protocol 1: Enhanced Shoot Multiplication from Juvenile Cotyledon Explants

This protocol is based on the findings of Mohammed et al. (2021).[1][2]

1. Explant Preparation and Sterilization:

  • Mature seeds of Jatropha curcas are surface sterilized by washing in 70% (v/v) ethanol (B145695) for 2 minutes.

  • This is followed by immersion in a 40% (v/v) sodium hypochlorite (B82951) solution containing 0.01% Triton X-100 for 10 minutes.

  • The seeds are then rinsed five times with sterile distilled water.

  • Sterilized seeds are soaked overnight in sterile distilled water.

  • Seeds are germinated on a half-strength, hormone-free Murashige and Skoog (MS) medium containing 3% (w/v) sucrose (B13894), 10 mg/L thiamine, and 100 mg/L myo-inositol, with the pH adjusted to 5.8 and solidified with 0.8% agar (B569324).

  • Germination is carried out at 25°C for one week.

  • Juvenile cotyledons from the in vitro germinated seedlings are used as explants.

2. Shoot Induction:

  • The juvenile cotyledon explants are cultured on MS medium supplemented with 1.5 mg/L 6-Benzyladenine (BA), 0.05 mg/L Indole-3-butyric acid (IBA), and 0.5 mg/L Thidiazuron (TDZ).

  • The medium should contain 3% (w/v) sucrose and be solidified with 0.8% (w/v) agar, with the pH adjusted to 5.8.

  • Cultures are incubated at 25 ± 2°C under a 16-hour photoperiod.

3. Shoot Multiplication:

  • After an initial culture period for shoot induction, the explants with initiated shoots are transferred to the shoot multiplication medium.

  • The shoot multiplication medium consists of MS medium with 1.5 mg/L BA and 0.05 mg/L IBA.

  • Crucially, this medium is fortified with 25 mg/L adenine sulphate and 25 mg/L glutamine.[1]

  • The culture conditions remain the same as for shoot induction.

  • Subculturing is performed every 3-4 weeks to fresh multiplication medium.

4. Shoot Elongation:

  • Elongation of the multiplied shoots is achieved by transferring them to MS medium containing 0.5 mg/L BA and 0.5 mg/L Gibberellic acid (GA₃).[2]

  • Cultures are maintained under the same environmental conditions for 4 weeks.

5. Rooting and Acclimatization:

  • Elongated shoots are excised and transferred to a rooting medium composed of half-strength B5 medium supplemented with 0.5 mg/L IBA.[2]

  • Rooted plantlets are carefully removed from the culture vessel, and the agar is washed off the roots.

  • The plantlets are then transferred to pots containing a sterile mixture of soil, sand, and vermiculite.

  • The potted plantlets are initially kept under high humidity, which is gradually reduced over 2-3 weeks to acclimatize them to the external environment.

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 Hypothesized Role of Adenine Sulphate cluster_1 Experimental Workflow Adenine_Sulphate Adenine Sulphate (Exogenous Application) Precursor Precursor Adenine_Sulphate->Precursor Provides Adenine Cytokinin_Biosynthesis Cytokinin_Biosynthesis Precursor->Cytokinin_Biosynthesis Serves as a precursor Endogenous_Cytokinins Endogenous_Cytokinins Cytokinin_Biosynthesis->Endogenous_Cytokinins Increases levels of Cell_Division Cell_Division Endogenous_Cytokinins->Cell_Division Promotes Shoot_Proliferation Shoot_Proliferation Cell_Division->Shoot_Proliferation Leads to A Seed Sterilization & Germination B Explant Excision (Juvenile Cotyledon) A->B C Shoot Induction (MS + BA + IBA + TDZ) B->C D Shoot Multiplication (MS + BA + IBA + Adenine Sulphate + Glutamine) C->D E Shoot Elongation (MS + BA + GA3) D->E F Rooting (1/2 B5 + IBA) E->F G Acclimatization F->G

Caption: Hypothesized pathway of adenine sulphate action and the experimental workflow for Jatropha curcas micropropagation.

logical_relationship cluster_media Media Components for Optimal Shoot Multiplication Basal_Medium MS Basal Medium Optimal_Medium Optimal Shoot Multiplication Medium Basal_Medium->Optimal_Medium PGRs Plant Growth Regulators (1.5 mg/L BA + 0.05 mg/L IBA) PGRs->Optimal_Medium Additives Additives Adenine_Sulphate 25 mg/L Adenine Sulphate Additives->Adenine_Sulphate Glutamine 25 mg/L Glutamine Additives->Glutamine Additives->Optimal_Medium Result Enhanced Shoot Proliferation (9.09 shoots/explant) Optimal_Medium->Result Leads to

Caption: Logical relationship of media components for enhanced shoot multiplication in Jatropha curcas.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Adenine Sulphate in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with adenine (B1565...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with adenine (B156593) sulphate precipitation in aqueous solutions.

Troubleshooting Guide

This section offers detailed solutions to common problems encountered during the preparation and storage of adenine sulphate solutions.

Issue 1: Precipitate Forms Immediately Upon Dissolving Adenine Sulphate

  • Question: I am trying to dissolve adenine sulphate in water or a buffer, but a precipitate forms immediately. What is causing this and how can I resolve it?

  • Answer: Immediate precipitation upon attempting to dissolve adenine sulphate is typically due to exceeding its solubility limit at a given temperature and pH. Adenine sulphate has limited solubility in cold water.[1] Here is a systematic approach to address this issue:

    Experimental Protocol: Dissolving Adenine Sulphate to Prevent Precipitation

    • Initial Assessment:

      • Confirm the desired concentration is below the known solubility limit. For reference, the solubility of adenine sulphate in water is approximately 4 g/L at 20°C.[2]

      • Check the pH of your solvent. Adenine sulphate is more soluble in acidic conditions.[3][4][5]

    • Dissolution Procedure:

      • Start with deionized water or your desired buffer at room temperature.

      • Gradually add the adenine sulphate powder to the solvent while stirring continuously.

      • If precipitation occurs, gently heat the solution while stirring. Adenine sulphate's solubility significantly increases with temperature.[1] A water bath can be used for controlled heating.[6]

      • For stubborn precipitates, especially at higher concentrations, consider lowering the pH. Adding a small amount of dilute HCl can aid dissolution. Adenine sulphate is soluble in 0.5 M HCl at a concentration of 10 mg/mL.[4][5]

      • If using an organic solvent as a primary stock, Dimethyl Sulfoxide (DMSO) can be used, with a solubility of approximately 30 mg/mL.[7] However, ensure the final concentration of DMSO in your aqueous working solution is low to avoid physiological effects.[7]

    • Post-Dissolution:

      • Once fully dissolved, allow the solution to cool to room temperature slowly. Rapid cooling can cause the adenine sulphate to crash out of solution.

      • If the pH was adjusted, carefully readjust it to your desired experimental pH after the adenine sulphate is fully dissolved.

      • For long-term storage, sterile filter the solution and store at the recommended temperature. Note that aqueous solutions are not recommended for storage for more than one day.[7]

Issue 2: Precipitate Forms in a Stored Adenine Sulphate Solution

  • Question: My adenine sulphate solution was clear when I prepared it, but now there is a precipitate after storing it. Why did this happen and can I salvage the solution?

  • Answer: Precipitation upon storage is a common issue and is usually caused by changes in temperature or evaporation.

    Troubleshooting Steps:

    • Identify the Cause:

      • Temperature Fluctuation: If the solution was stored at a lower temperature (e.g., 4°C), the solubility of adenine sulphate may have decreased, leading to precipitation.

      • Evaporation: If the container was not sealed properly, evaporation of the solvent can increase the concentration of adenine sulphate beyond its solubility limit.

    • Resolution:

      • Gently warm the solution while stirring to redissolve the precipitate.

      • If evaporation is suspected, you may need to add a small amount of the original solvent to bring the concentration back to the intended level.

      • To prevent recurrence, ensure the storage container is airtight and consider storing stock solutions at room temperature if they are to be used frequently, though aqueous solutions are best prepared fresh.[7]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of adenine sulphate in common solvents?

A1: The solubility of adenine sulphate varies depending on the solvent and temperature. Here is a summary of its solubility in various common solvents:

SolventSolubilityTemperatureNotes
Water~ 4 g/L20°CSolubility increases significantly with heat.[1][2]
Hot Water1 g in 40 partsBoilingSignificantly more soluble in hot water.
PBS (pH 7.2)~ 5 mg/mLNot SpecifiedAqueous solutions are not recommended for storage for more than one day.[7]
0.5 M HCl10 mg/mLNot SpecifiedReadily soluble in acidic conditions.[4][5]
DMSO~ 30 mg/mLNot SpecifiedA suitable organic solvent for stock solutions.[7]
Dimethyl Formamide~ 2 mg/mLNot SpecifiedAnother organic solvent option.[7]
EthanolInsolubleNot SpecifiedGenerally considered insoluble in ethanol.

Q2: How does pH affect the solubility of adenine sulphate?

A2: The pH of the aqueous solution has a significant impact on the solubility of adenine sulphate. It is more soluble in acidic conditions due to the protonation of the amine groups, which increases its polarity and interaction with water molecules. A 0.5% aqueous solution of adenine sulphate typically has a pH between 3 and 5.

Q3: Can I autoclave my adenine sulphate solution?

A3: While heating aids in dissolving adenine sulphate, autoclaving is generally not recommended without specific validation for your application. The high temperatures and pressures of autoclaving could potentially lead to the degradation of the molecule. Sterile filtration through a 0.22 µm filter is the preferred method for sterilizing adenine sulphate solutions.

Q4: What is the "common-ion effect" and can it cause precipitation of adenine sulphate?

A4: The common-ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[8][9] For adenine sulphate, if your buffer or media contains a high concentration of sulphate ions from another source (e.g., magnesium sulphate), it could potentially decrease the solubility of adenine sulphate and lead to precipitation.

Visualizing Key Pathways

To better understand the context in which adenine is utilized in biological systems, the following diagrams illustrate a key signaling pathway and a metabolic workflow.

Adenine_Troubleshooting_Workflow start Start: Prepare Adenine Sulphate Solution dissolve Add Adenine Sulphate to Solvent start->dissolve precipitate_immediate Precipitate Forms Immediately? dissolve->precipitate_immediate check_solubility Is Concentration Below Solubility Limit? precipitate_immediate->check_solubility Yes clear_solution Solution is Clear precipitate_immediate->clear_solution No heat_solution Gently Heat and Stir check_solubility->heat_solution Yes end_fail Consider Preparing Fresh Solution check_solubility->end_fail No adjust_ph Lower pH (e.g., with HCl) heat_solution->adjust_ph heat_solution->clear_solution adjust_ph->clear_solution store_solution Store Solution clear_solution->store_solution precipitate_storage Precipitate Forms During Storage? store_solution->precipitate_storage check_temp Was Solution Stored Cold? precipitate_storage->check_temp Yes end_ok Solution Ready for Use precipitate_storage->end_ok No check_evaporation Check for Evaporation check_temp->check_evaporation No rewarm Gently Rewarm Solution check_temp->rewarm Yes check_evaporation->rewarm Yes check_evaporation->end_fail No rewarm->end_ok

Troubleshooting workflow for adenine sulphate precipitation.

cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Cellular_Response Phosphorylates Targets AMP AMP PDE->AMP Degrades

Simplified cAMP signaling pathway involving adenine triphosphate (ATP).

References

Optimization

Technical Support Center: Overcoming Chlorotic Symptoms in Plantlets with Adenine Sulphate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing adenine (B156593) sulphate to mitigate ch...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing adenine (B156593) sulphate to mitigate chlorotic symptoms in in vitro plantlet cultures.

Frequently Asked Questions (FAQs)

Q1: What is adenine sulphate and how does it function in plant tissue culture?

Adenine sulphate, also known as 6-aminopurine hemisulfate salt, is a synthetic cytokinin-like substance used as a supplement in plant tissue culture media.[1] While not a true cytokinin itself, it exhibits cytokinin-like activity and can enhance the effects of other cytokinins.[2][3] Its primary roles are to stimulate cell division and differentiation, promote shoot proliferation, and aid in the recovery from chlorosis.[1][4][5]

Q2: How does adenine sulphate help in overcoming chlorotic symptoms?

Chlorosis, the yellowing of leaf tissue, is primarily caused by a lack of chlorophyll (B73375). Adenine sulphate helps overcome these symptoms by acting as a precursor in the natural biosynthesis of cytokinins within the plantlet.[1][4] Enhanced cytokinin levels can lead to increased chlorophyll production, thus restoring the green color to the leaves. Studies have shown a direct correlation between the concentration of adenine sulphate in the culture medium and the chlorophyll content in plantlets.[6]

Q3: What are the typical concentrations of adenine sulphate used in culture media?

The optimal concentration of adenine sulphate can vary depending on the plant species and the other components of the medium. However, common concentrations reported in the literature range from 25 mg/L to 120 mg/L.[4][5][6] It is often used in conjunction with other plant growth regulators, particularly cytokinins like Benzylaminopurine (BAP) or Kinetin, to achieve a synergistic effect on shoot multiplication and vigor.[4]

Q4: Can adenine sulphate be used as the sole cytokinin source?

While adenine sulphate exhibits cytokinin-like activity, it is generally more effective when used as a supplement with other cytokinins like BAP or Kinetin.[4] Its benefits are often most noticeable when used in combination with these other growth regulators to enhance the overall physiological response.[4]

Troubleshooting Guide

Issue 1: Plantlets remain chlorotic even after adding adenine sulphate.

  • Possible Cause 1: Suboptimal Concentration. The concentration of adenine sulphate may be too low for your specific plant species.

    • Solution: Conduct a dose-response experiment using a range of adenine sulphate concentrations (e.g., 25, 50, 75, 100 mg/L) to determine the optimal level for chlorophyll restoration.

  • Possible Cause 2: Nutrient Deficiency in Basal Medium. Chlorosis can also be caused by a deficiency in essential nutrients like iron or nitrogen in the basal medium.

    • Solution: Ensure your basal medium (e.g., Murashige and Skoog - MS) is correctly prepared and the pH is adjusted appropriately (typically 5.6-5.8) to ensure nutrient availability. Consider using a medium with chelated iron to improve its uptake.

  • Possible Cause 3: Inadequate Light Conditions. Insufficient light intensity or an inappropriate light spectrum can contribute to chlorosis.

    • Solution: Optimize the light conditions in your growth chamber. A photoperiod of 16 hours of light and 8 hours of dark is standard for many plant species.

Issue 2: Shoot proliferation is low despite the presence of adenine sulphate.

  • Possible Cause 1: Lack of Synergistic Cytokinins. Adenine sulphate works best in combination with other cytokinins.

    • Solution: Supplement your culture medium with an optimal concentration of BAP or Kinetin alongside adenine sulphate. The ideal ratio will need to be determined experimentally for your plant species.

  • Possible Cause 2: High Apical Dominance. The explant may still be exhibiting strong apical dominance, inhibiting axillary bud break.

    • Solution: Ensure the explant is properly oriented on the medium. In some cases, slightly injuring the apical bud (without killing the explant) can help break apical dominance and encourage lateral shoot growth.

Data Presentation

Table 1: Effect of Adenine Sulphate Concentration on Chlorophyll Content in Kalanchoe blossfeldiana

Adenine Sulphate (mg/L)Mean Chlorophyll Content (mg/100g fresh weight)
0Not specified, served as control
40Increased chlorophyll content
80Further increased chlorophyll content
120Highest chlorophyll content (13.32)

Source: Adapted from a study on Kalanchoe blossfeldiana.[6]

Table 2: Synergistic Effect of Adenine Sulphate with Kinetin on Shoot Multiplication in Stevia rebaudiana

Kinetin (µM)Adenine Sulphate (mg/L)Mean Number of Shoots per ExplantMean Shoot Length (cm)
9.30Lower multiplication rateNot specified
9.340Improved multiplication rateImproved shoot length

Source: Adapted from a study on Stevia rebaudiana.[4]

Experimental Protocols

Protocol 1: Preparation of Culture Medium with Adenine Sulphate

  • Prepare Basal Medium: Prepare Murashige and Skoog (MS) basal medium or another suitable basal medium according to the manufacturer's instructions.

  • Add Sucrose (B13894): Dissolve the required amount of sucrose (typically 30 g/L) in the basal medium.

  • Add Plant Growth Regulators:

    • Prepare a stock solution of adenine sulphate (e.g., 1 mg/mL in sterile distilled water; may require gentle heating to dissolve).

    • Add the desired volume of the adenine sulphate stock solution to the medium.

    • Add other plant growth regulators (e.g., BAP, Kinetin, NAA) from their respective stock solutions.

  • Adjust pH: Adjust the pH of the medium to 5.7 ± 0.1 using 1N NaOH or 1N HCl.

  • Add Gelling Agent: Add the gelling agent (e.g., agar, 7 g/L) and heat the medium to dissolve it completely.

  • Dispense and Sterilize: Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

Protocol 2: In Vitro Culture for Overcoming Chlorosis

  • Explant Preparation: Select healthy, young shoot tips or nodal segments as explants.

  • Surface Sterilization:

    • Wash the explants under running tap water for 15-20 minutes.

    • Treat with a mild detergent solution for 5-10 minutes, followed by rinsing with sterile distilled water.

    • Under a laminar flow hood, immerse the explants in 70% ethanol (B145695) for 30-60 seconds.

    • Sterilize with a 10-20% sodium hypochlorite (B82951) solution (commercial bleach) with a few drops of Tween-20 for 10-15 minutes.

    • Rinse the explants 3-4 times with sterile distilled water.

  • Inoculation: Aseptically culture the sterilized explants on the prepared medium containing adenine sulphate.

  • Incubation: Incubate the cultures in a growth chamber under controlled conditions:

    • Temperature: 25 ± 2°C

    • Photoperiod: 16 hours light / 8 hours dark

    • Light Intensity: 2000-3000 lux provided by cool white fluorescent lamps.

  • Subculture: Subculture the growing plantlets onto fresh medium every 3-4 weeks.

  • Data Collection: Observe the plantlets regularly for signs of greening and shoot proliferation. Quantitative data on chlorophyll content can be obtained using a spectrophotometer after acetone (B3395972) extraction of chlorophyll from leaf samples.

Visualizations

Adenine_Sulphate_Pathway cluster_media Culture Medium cluster_plantlet Plantlet Adenine Sulphate Adenine Sulphate Endogenous Adenine Pool Endogenous Adenine Pool Adenine Sulphate->Endogenous Adenine Pool Uptake & Incorporation Cytokinin Biosynthesis Pathway Cytokinin Biosynthesis Pathway Endogenous Adenine Pool->Cytokinin Biosynthesis Pathway Active Cytokinins Active Cytokinins Cytokinin Biosynthesis Pathway->Active Cytokinins Increased Chlorophyll Synthesis Increased Chlorophyll Synthesis Active Cytokinins->Increased Chlorophyll Synthesis Greening of Tissues (Reduced Chlorosis) Greening of Tissues (Reduced Chlorosis) Increased Chlorophyll Synthesis->Greening of Tissues (Reduced Chlorosis)

Caption: Adenine Sulphate as a Precursor in the Cytokinin Biosynthesis Pathway for Alleviating Chlorosis.

Troubleshooting_Workflow start Chlorotic Plantlets in Adenine Sulphate Medium check_concentration Is Adenine Sulphate Concentration Optimal? start->check_concentration check_medium Is Basal Medium Composition Correct? check_concentration->check_medium Yes solution_concentration Perform Dose-Response Experiment check_concentration->solution_concentration No check_light Are Light Conditions Adequate? check_medium->check_light Yes solution_medium Verify Basal Medium Prep & pH. Use Chelated Iron. check_medium->solution_medium No solution_light Optimize Light Intensity & Photoperiod check_light->solution_light No end_success Chlorosis Overcome check_light->end_success Yes solution_concentration->end_success solution_medium->end_success solution_light->end_success

Caption: Troubleshooting Workflow for Persistent Chlorosis in Plantlets Treated with Adenine Sulphate.

References

Troubleshooting

troubleshooting stunted growth in tissue culture with adenine sulphate

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with stunted growth in plant tissue culture when using adenine...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with stunted growth in plant tissue culture when using adenine (B156593) sulphate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of adenine sulphate in plant tissue culture?

Adenine sulphate is commonly used as a supplement in plant tissue culture media to stimulate cell growth and enhance shoot formation.[1] It can act as a precursor for the synthesis of natural cytokinins or enhance the biosynthesis of these compounds. Often, its benefits are most pronounced when used in conjunction with cytokinins like 6-Benzylaminopurine (BAP) or Kinetin, with which it can have a synergistic effect.[1] It has also been shown to help recover from chlorotic symptoms and reduce issues like shoot tip necrosis (STN) in some species.[2][3][4]

Q2: My cultures are showing stunted growth after I added adenine sulphate. What is the most likely cause?

Stunted growth in the presence of adenine sulphate is typically related to a suboptimal concentration. While it is a growth enhancer, the response to adenine sulphate can be highly dependent on the concentration and the plant species. For some plants, higher concentrations can lead to a decrease in growth parameters like shoot length, while for others, it may be essential for proliferation.[5][6] It is also crucial to consider the balance with other plant growth regulators in the medium.[7]

Q3: What is the optimal concentration range for adenine sulphate?

The optimal concentration of adenine sulphate varies significantly between plant species and even the type of explant used. There is no single universal optimum. Concentrations reported in the literature range from 1 mg/L to as high as 160 mg/L.[5][8] For example, 50 mg/L was found to be optimal for inducing shoots from papaya callus, while 1 mg/L produced the greatest branch length in Melissa officinalis.[5][9] Therefore, a dose-response experiment is often necessary to determine the ideal concentration for your specific system.

Q4: Can adenine sulphate interact negatively with other components in the culture medium?

Adenine sulphate is generally considered a beneficial supplement that works synergistically with cytokinins. However, an improper balance between adenine sulphate and other plant growth regulators, such as auxins and cytokinins, can lead to poor growth.[7] For instance, the positive effects of adenine sulphate are often observed only when it is associated with a cytokinin. If you are observing stunted growth, it is advisable to evaluate and optimize the concentrations of all growth regulators in your medium, not just adenine sulphate.

Q5: How should I prepare and store adenine sulphate stock solutions?

Adenine sulphate powder is stable for years when stored correctly at 2 to 8°C.[2] To prepare a stock solution, it can be dissolved in dilute hydrochloric acid (e.g., 10 mg in 1 mL of 0.5 M HCl) or dilute sodium hydroxide (B78521) (e.g., 1N NaOH) before being brought to the final volume with distilled water.[2][10] Stock solutions should be stored at 2-8°C.[10] Studies have shown that adenine-based compounds are generally stable and do not degrade significantly when autoclaved as part of a culture medium.[11]

Troubleshooting Guide for Stunted Growth

If you are experiencing stunted growth, poor shoot proliferation, or other growth-related issues after incorporating adenine sulphate into your tissue culture medium, follow these troubleshooting steps.

Step 1: Verify and Optimize Concentration

The most common cause of stunted growth is a suboptimal concentration of adenine sulphate.

  • Action: Conduct a dose-response experiment. Prepare your standard basal medium (e.g., Murashige & Skoog) and supplement it with a range of adenine sulphate concentrations. A typical range to test could be 0 mg/L (control), 25 mg/L, 50 mg/L, 75 mg/L, and 100 mg/L.[6][9]

  • Evaluation: Culture your explants on these different media under standard conditions. After a set period (e.g., 4-6 weeks), measure key growth parameters such as the number of new shoots per explant, average shoot length, and overall culture health.[9] This will help you identify the optimal concentration for your specific plant species.

Quantitative Data on Adenine Sulphate Concentrations

The following table summarizes effective concentrations of adenine sulphate used in various studies, demonstrating the species-specific nature of the optimal dose.

Plant SpeciesAdenine Sulphate (Ads) Conc.Other Key Growth RegulatorsObserved OutcomeCitation(s)
Stevia rebaudiana40 mg/LKinetin (9.3 µM)Improved shoot multiplication rate and length.
Melissa officinalis1 mg/LBA (1 mg/L)Achieved the highest average branch length (5.40 cm).[5][12]
Melissa officinalis2 mg/LBA (3 mg/L)Achieved the highest number of branches (35.17 per plant).[5]
Syzygium cuminiNot specified (used as an adjuvant)BA (10 µM)Reduced leaf abscission and shoot tip necrosis, leading to a maximum of 14 shoots.[3][4]
Carissa carandas25 mg/LBAP (2.5-3.0 mg/L), NAA (0.01-0.1 mg/L)Improved the frequency of multiple shoot production and recovered chlorotic symptoms.[8]
Telfairia occidentalis0 mg/L (Control)None specifiedMaximum shoot induction and leaf number were observed without Ads.[6]
Papaya (Carica papaya)50 mg/LNone specifiedHighest number of new shoots (7.00 per explant) and shoot length (5.15 mm) from callus.[9]
Jatropha curcas25 mg/LGlutamine (25 mg/L), BA, IBAWas most effective for shoot regeneration, resulting in ~9 shoots per explant.

Experimental Protocols

Protocol 1: Preparation of Adenine Sulphate Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh 100 mg of adenine sulphate powder.

  • Dissolving: Transfer the powder to a sterile 100 mL volumetric flask. Add 2-5 mL of 1N NaOH and gently swirl until the powder is completely dissolved.[10]

  • Dilution: Once dissolved, add sterile, double-distilled water to bring the total volume to 100 mL.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in the dark at 2-8°C. It is stable for several months.[10]

Protocol 2: Dose-Response Experiment to Optimize Adenine Sulphate Concentration
  • Basal Medium Preparation: Prepare 1 liter of your standard plant culture medium (e.g., MS medium) containing all necessary macronutrients, micronutrients, vitamins, and a carbon source like sucrose. Adjust the pH as required before adding the gelling agent.

  • Aliquot Medium: Divide the liquid medium into five equal aliquots of 200 mL each in separate flasks. Label them according to the final adenine sulphate concentration to be added (e.g., 0, 25, 50, 75, 100 mg/L).

  • Adding Adenine Sulphate: Using your 1 mg/mL sterile stock solution, add the calculated volume to each flask.

    • 0 mg/L: Add 0 mL.

    • 25 mg/L: Add 5 mL of stock to 200 mL of medium.

    • 50 mg/L: Add 10 mL of stock to 200 mL of medium.

    • 75 mg/L: Add 15 mL of stock to 200 mL of medium.

    • 100 mg/L: Add 20 mL of stock to 200 mL of medium.

  • Final Steps: Add the gelling agent (e.g., agar) to each flask. Autoclave the media at 121°C and 15 psi for 20 minutes.

  • Plating: Pour the sterile media into sterile culture vessels in a laminar flow hood.

  • Inoculation: Place uniform explants (e.g., nodal segments, shoot tips) onto the cooled, solidified media. Use at least 10 explants per treatment group for statistical validity.

  • Incubation: Culture the explants under standard growth room conditions (e.g., 25±2°C, 16/8 hour photoperiod).[2]

  • Data Collection: After 4-6 weeks, record growth parameters like shoot proliferation rate, shoot length, number of leaves, and overall culture morphology. Analyze the data to determine the optimal concentration.

Visualizations

Signaling and Workflow Diagrams

cluster_0 Hypothesized Role of Adenine Sulphate cluster_1 Synergistic Action with Exogenous Cytokinins Ads Adenine Sulphate (in medium) Precursor Cytokinin Precursor Ads->Precursor Acts as Endo_CK Endogenous Cytokinin Synthesis Precursor->Endo_CK Exo_CK Exogenous Cytokinins (e.g., BAP, Kinetin) Endo_CK->Exo_CK Synergistic Effect Response Cell Division & Shoot Proliferation Endo_CK->Response Exo_CK->Response

Caption: Hypothesized pathway of adenine sulphate action in tissue culture.

start Start: Observe Stunted Growth q1 Is Adenine Sulphate (Ads) in the medium? start->q1 a1_yes Check Ads Concentration q1->a1_yes Yes a1_no Consider adding Ads as a growth supplement q1->a1_no No q2 Is concentration within a tested range for the species? a1_yes->q2 a2_no Action: Perform Dose-Response Experiment (e.g., 0-100 mg/L) q2->a2_no No / Unknown a2_yes Assess Other Factors q2->a2_yes Yes end Resolution: Improved Growth a2_no->end q3 Are other PGRs (Auxins/Cytokinins) balanced? a2_yes->q3 a3_no Action: Optimize PGR Ratios (e.g., Auxin:Cytokinin) q3->a3_no No other_issues Check for other common issues: - Contamination - Media browning (phenolics) - Nutrient deficiency q3->other_issues Yes a3_no->end a1_no->end other_issues->end

Caption: Troubleshooting decision tree for stunted growth.

A 1. Prepare Basal Medium (e.g., MS) B 2. Create Media Treatments with Varying Adenine Sulphate (0, 25, 50, 75, 100 mg/L) A->B C 3. Dispense, Autoclave, and Cool Media B->C D 4. Inoculate Explants (Uniform size and source) C->D E 5. Incubate Cultures (Controlled environment) D->E F 6. Collect Data after 4-6 Weeks (Shoot #, Shoot Length, etc.) E->F G 7. Analyze Results & Determine Optimal Concentration F->G

Caption: Experimental workflow for optimizing adenine sulphate concentration.

References

Optimization

how to prevent degradation of adenine sulphate in media

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of adenine (B156593) sulphate...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of adenine (B156593) sulphate in experimental media. Below you will find frequently asked questions and troubleshooting guides to help you prevent its degradation and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is adenine sulphate and why is it used in media?

Adenine sulphate is the sulphate salt of adenine, a purine (B94841) nucleobase. In cell culture, it serves as a supplement to support cell growth and proliferation, particularly in media where purine biosynthesis may be limited. It is a component of some specialized media formulations, for instance, in plant tissue culture, it is used to improve shoot production.[1]

Q2: How stable is adenine sulphate in its solid form?

When stored as a dry powder in a sealed container, protected from light and moisture, adenine sulphate is highly stable. Under appropriate storage conditions (e.g., at room temperature), it can have a shelf life of several years.

Q3: What is the general stability of adenine sulphate in aqueous solutions and media?

While adenine sulphate powder is very stable, its stability in aqueous solutions is a significant concern. As a general guideline, it is recommended to prepare fresh solutions of adenine sulphate and not to store them for more than one day. However, one study has shown that adenine, at concentrations of 100-300 µg/mL in cell culture medium, exhibited no significant degradation for up to 72 hours under standard incubation conditions.[2] The stability is highly dependent on the specific conditions of the medium, such as pH and temperature.

Q4: Can I autoclave media containing adenine sulphate?

Yes, adenine and its derivatives are generally considered to be heat-stable and can withstand autoclaving at 121°C for 15-20 minutes. Several studies on adenine-based cytokinins have shown that the adenine structure remains intact after autoclaving.

Troubleshooting Guide: Degradation of Adenine Sulphate in Media

This guide addresses common issues related to the degradation of adenine sulphate in experimental media.

Issue 1: Precipitation in the Media After Adding Adenine Sulphate
  • Possible Cause 1: Poor Solubility. Adenine sulphate has limited solubility in water and neutral pH buffers. Dissolving it directly in complex media can lead to precipitation.

    • Solution: Prepare a concentrated stock solution of adenine sulphate in a suitable solvent and then dilute it to the final concentration in your medium. Adenine sulphate is more soluble in acidic solutions. For example, it is soluble in 0.5 M HCl at 10 mg/mL.[3] When preparing a stock, ensure the final concentration of the solvent in the media does not affect your experiment.

  • Possible Cause 2: Interaction with Other Media Components. High concentrations of salts or other components in the media can reduce the solubility of adenine sulphate, causing it to precipitate.

    • Solution: Add the adenine sulphate solution to the media slowly while stirring. Ensure that the media is at the appropriate temperature for component addition, as temperature can affect solubility.

Issue 2: Loss of Adenine Sulphate Activity or Inconsistent Experimental Results
  • Possible Cause 1: Degradation due to Improper pH. Adenine is susceptible to degradation in highly acidic or alkaline conditions, although it is more stable in the neutral to slightly acidic range typical of most cell culture media. One study showed that adenine degrades rapidly in 0.05 N HCl at room temperature.

    • Solution: Ensure the pH of your final medium is within the optimal range for your experiment and for the stability of adenine sulphate (typically pH 6.8-7.4). Prepare fresh media for each experiment to avoid pH shifts over time.

  • Possible Cause 2: Thermal Degradation. Although generally heat-stable for autoclaving, prolonged exposure to high temperatures can lead to the degradation of adenine and its derivatives. Studies on adenosine (B11128) phosphates have shown that thermal degradation is a significant factor, with stability decreasing as temperature increases.

    • Solution: Store stock solutions and prepared media at 2-8°C. For long-term storage of stock solutions, freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can cause the degradation of purine-containing molecules like adenine.

    • Solution: Store stock solutions and media protected from light. Use amber bottles or wrap containers in aluminum foil.

Data on Adenine Stability

Quantitative data on the degradation kinetics of adenine sulphate specifically is limited in the literature. However, data from studies on adenine and its derivatives can provide valuable insights into its stability.

Table 1: Factors Affecting Adenine Sulphate Stability in Aqueous Solutions

FactorEffect on StabilityRecommendations
pH Most stable in the neutral to slightly acidic range (pH 4-7). Rapid degradation can occur in strongly acidic or alkaline conditions.Maintain the pH of the media within the optimal range for your cells (typically 6.8-7.4). Prepare fresh media for each experiment.
Temperature Degradation rate increases with temperature. Stable for short periods at high temperatures (autoclaving), but prolonged exposure leads to degradation.Store stock solutions and media at 2-8°C. For long-term storage of stock solutions, aliquot and freeze at -20°C.
Light Susceptible to photodegradation, especially by UV light.Protect solutions from light by using amber containers or wrapping them in foil.
Storage Time Generally recommended to use fresh. Some evidence of stability for up to 72 hours in specific cell culture conditions.[2]Prepare adenine sulphate solutions fresh for each experiment. If storage is necessary, do so at 2-8°C for no more than a few days, after sterile filtration.

Experimental Protocols

Protocol for Preparation of a Sterile Adenine Sulphate Stock Solution (10 mg/mL)

  • Weighing: Accurately weigh 100 mg of adenine sulphate powder.

  • Dissolving: To a sterile 15 mL conical tube, add the 100 mg of adenine sulphate. Add 9 mL of sterile deionized water. To aid dissolution, add 1 M HCl dropwise while vortexing until the adenine sulphate is fully dissolved. Be mindful of the final pH. Alternatively, for a less acidic stock, gentle warming can be used to aid dissolution in water, but this may be less effective.

  • Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with sterile deionized water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the sterile stock solution in aliquots at -20°C, protected from light.

Protocol for Assessing the Stability of Adenine Sulphate in Media

This protocol outlines a method to quantify the concentration of adenine sulphate in your specific media over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Media: Prepare your experimental medium and supplement it with a known concentration of adenine sulphate (e.g., 50 µg/mL).

  • Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium under sterile conditions. Store the samples at -80°C until analysis.

  • Sample Preparation for HPLC: Thaw the samples and centrifuge to remove any cellular debris or precipitates. The supernatant can be directly injected or may require further dilution with the mobile phase.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic mobile phase of a phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 4.0) with a small percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724) is often effective.

    • Detection: Use a UV detector set to the maximum absorbance wavelength of adenine (approximately 260 nm).

    • Quantification: Create a standard curve using known concentrations of adenine sulphate. Calculate the concentration of adenine sulphate in your samples by comparing their peak areas to the standard curve.

  • Data Analysis: Plot the concentration of adenine sulphate versus time to determine its degradation kinetics in your specific medium and storage conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_media Media Preparation and Incubation cluster_analysis Stability Analysis (HPLC) weigh Weigh Adenine Sulphate dissolve Dissolve in Sterile Water (add HCl if needed) weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol sterilize Filter Sterilize (0.22 µm) adjust_vol->sterilize store_stock Aliquot and Store at -20°C sterilize->store_stock add_stock Add Adenine Sulphate Stock store_stock->add_stock prep_media Prepare Basal Medium prep_media->add_stock incubate Incubate under Experimental Conditions add_stock->incubate sample Take Samples at Time Points incubate->sample prep_sample Prepare Samples for HPLC sample->prep_sample hplc HPLC Analysis prep_sample->hplc analyze Quantify and Analyze Data hplc->analyze

Caption: Experimental workflow for preparing adenine sulphate stock solution and assessing its stability in media.

degradation_pathway cluster_factors Degradation Factors adenine_sulphate Adenine Sulphate in Media degradation_products Degradation Products (Loss of Biological Activity) adenine_sulphate->degradation_products degradation ph Improper pH (Strongly Acidic/Alkaline) ph->degradation_products temp High Temperature temp->degradation_products light UV Light Exposure light->degradation_products

Caption: Factors leading to the degradation of adenine sulphate in media.

References

Troubleshooting

Technical Support Center: Optimizing Adenine Sulphate in Experiments

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of adenine (B156593) sulphate in experimental settings, with a focus on...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of adenine (B156593) sulphate in experimental settings, with a focus on mitigating cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of adenine sulphate cytotoxicity?

A1: The cytotoxic effects of adenine sulphate are multifaceted and depend on the cell type and concentration. Key mechanisms include:

  • Ferroptosis: In human primary proximal tubular epithelial cells, adenine overload can lead to the deposition of crystals, which induces ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[1]

  • Apoptosis and Cell Cycle Arrest: In several cancer cell lines, adenine has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in the S phase.[2][3][4] This is often mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2]

  • Metabolite-Induced Toxicity: In animal models, the toxicity of adenine has been linked to acute renal tubular necrosis. This damage may be caused by a metabolite of adenine, such as 2-hydroxyadenine, which is produced by the enzyme xanthine (B1682287) oxidase.[5]

Q2: At what concentrations does adenine sulphate typically exhibit cytotoxicity?

A2: The cytotoxic concentration of adenine sulphate varies significantly across different cell lines.[4] Therefore, it is critical to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. The table below summarizes reported cytotoxic concentrations from various studies.

Q3: Is adenine sulphate cytotoxic to all cell types?

A3: Not necessarily. Some studies indicate that adenine may be more cytotoxic to cancer cells than to normal, healthy cells. For instance, one study reported that adenine could inhibit the growth of Bel-7402 and Hela cancer cells in a dose- and time-dependent manner, but it did not affect normal human cervical keratinocytes.[4]

Q4: What are the recommended assays for measuring adenine sulphate cytotoxicity?

A4: Several assays can be used to quantify cytotoxicity. Common methods include:

  • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. The MTT assay, for example, measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[2][6]

  • Membrane Integrity Assays (e.g., LDH Assay): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[6]

  • Real-Time Live-Cell Analysis: Systems like the Incucyte® use non-perturbing fluorescent dyes that enter cells only when membrane integrity is lost, allowing for the kinetic measurement of cell death in real-time.[7]

Data Presentation

Table 1: Summary of Reported Adenine Cytotoxic Concentrations in Various Cell Lines

Cell LineDescriptionObserved EffectAdenine ConcentrationExposure Duration
Human Primary PTECPrimary Kidney CellsProminent cell damage and loss8 mM48 hours
HT29Colon CancerCell viability reduced to ~58%10 mM24 hours
Caco-2Colon CancerCell viability reduced to ~59%10 mM24 hours
Bel-7402Hepatoma53% growth inhibition0.5 mg/mL (~3.7 mM)48 hours
HelaCervical Cancer73.6% growth inhibition0.5 mg/mL (~3.7 mM)48 hours
HepG2, SK-Hep-1Hepatocellular CarcinomaDecreased cell growth0.5 mM - 2 mMNot Specified

Data compiled from references[1][2][3][4].

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Adenine Sulphate (Dose-Response Assay)

This protocol outlines a general method for determining the cytotoxic profile of adenine sulphate on a specific cell line to identify the optimal working concentration.

Materials:

  • Target cells in logarithmic growth phase

  • Complete cell culture medium

  • Adenine Sulphate (CAS No. 321-30-2)

  • Sterile phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Reagents for a viability assay (e.g., MTT, Cell Counting Kit-8)

  • Multi-channel pipette

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Prepare Adenine Sulphate Dilutions: Prepare a high-concentration stock solution of adenine sulphate. Perform a serial dilution in complete culture medium to create a range of concentrations for testing (e.g., 0, 0.1, 0.5, 1, 2, 5, 8, 10 mM).[1][2]

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different adenine sulphate concentrations. Include untreated control wells (0 mM).

  • Incubation: Return the plate to the incubator for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[2][3]

  • Assess Viability: After the incubation period, assess cell viability using a standard method like the MTT assay.[2]

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol).

    • Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Data Collection: Measure the absorbance at the appropriate wavelength (e.g., 563 nm for MTT) using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the adenine sulphate concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Cytotoxicity at Low Concentrations - The cell line is highly sensitive.- Error in stock solution calculation or dilution.- Mycoplasma or other contamination sensitizing the cells.- Perform a broader titration with lower starting concentrations.- Double-check all calculations and prepare a fresh stock solution.- Test the cell culture for mycoplasma contamination.[8]
High Variability Between Replicates - Inconsistent cell seeding density.- Uneven distribution of adenine sulphate in the wells.- Edge effects in the 96-well plate.- Ensure the cell suspension is homogenous before seeding.- Mix the plate gently with a swirling motion after adding the treatment.- Avoid using the outermost wells of the plate, as they are prone to evaporation.
No Cytotoxic Effect Observed - The cell line is resistant to adenine sulphate.- The adenine sulphate solution has degraded.- Insufficient incubation time.- Use a positive control known to induce cytotoxicity in your cell line.- Prepare a fresh solution of adenine sulphate for each experiment.[9]- Extend the treatment duration (e.g., from 24h to 48h or 72h).
Precipitate in Media - Adenine sulphate has low solubility in neutral pH media.- High concentration exceeds the solubility limit.- Prepare the stock solution in a suitable solvent like 0.5 M HCl before diluting it in the culture medium.[10]- Gently warm the medium to 37°C to aid dissolution.[11] If precipitate remains, do not use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells in 96-Well Plate prep_adenine 2. Prepare Serial Dilutions of Adenine Sulphate treat_cells 3. Treat Cells with Adenine Sulphate prep_adenine->treat_cells incubate 4. Incubate for 24-72 Hours treat_cells->incubate assay 5. Perform Viability Assay (e.g., MTT) incubate->assay analyze 6. Analyze Data & Determine IC50 assay->analyze

Caption: Workflow for determining the optimal adenine sulphate concentration.

amok_pathway adenine Adenine ampk AMPK (Phosphorylation) adenine->ampk mtor mTOR (Phosphorylation) ampk->mtor apoptosis Apoptosis ampk->apoptosis growth_inhibition Cell Growth Inhibition mtor->growth_inhibition ferroptosis_pathway overload Adenine Overload crystals Crystal Deposition overload->crystals injury Tubular Injury crystals->injury peroxidation Iron-Dependent Lipid Peroxidation injury->peroxidation ferroptosis Ferroptosis (Cell Death) peroxidation->ferroptosis

References

Optimization

Technical Support Center: Adenine Sulphate Application for Inhibition of Shoot Tip Necrosis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering shoot tip necrosis (STN) in their plant tis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering shoot tip necrosis (STN) in their plant tissue culture experiments. The following information details the use of adenine (B156593) sulphate as a remedial measure.

Frequently Asked Questions (FAQs)

Q1: What is shoot tip necrosis (STN) and what are its common causes?

A1: Shoot tip necrosis is a physiological disorder in plant tissue culture where the growing tip of the shoot turns brown and dies.[1][2] This condition can spread downwards and inhibit further plantlet development.[1][2] The primary cause of STN is often a localized calcium deficiency in the rapidly growing shoot tip.[1][3] Other contributing factors can include hormonal imbalances (e.g., high cytokinin to auxin ratio), nutrient imbalances, high humidity within the culture vessel, and hyperhydricity.[1][2]

Q2: How does adenine sulphate help in preventing shoot tip necrosis?

A2: Adenine sulphate (AdS) has been shown to effectively reduce the incidence of STN and improve shoot proliferation in various plant species. While the exact mechanism is not fully elucidated, it is believed that AdS acts as a cytokinin precursor or exhibits cytokinin-like activity. This can help in restoring the hormonal balance within the plant tissue. Additionally, adenine sulphate may enhance the uptake and transport of essential nutrients, including calcium, to the shoot apex, thereby mitigating the primary cause of STN. In some cases, it is used in combination with other additives like ammonium (B1175870) sulphate to prevent STN.[4][5]

Q3: At what concentration should I use adenine sulphate in my culture medium?

A3: The optimal concentration of adenine sulphate can vary depending on the plant species and the composition of the basal medium. However, based on published studies, a concentration range of 15 mg/L to 100 mg/L is typically effective. For example, in Syzygium cumini, the application of adenine sulphate considerably reduced leaf abscission and STN.[6][7] In Jatropha curcas, 25 mg/L of adenine sulphate in combination with glutamine was found to be most effective for shoot regeneration.

Q4: Can I use adenine sulphate in combination with other plant growth regulators?

A4: Yes, adenine sulphate is often used synergistically with other plant growth regulators, particularly cytokinins like 6-Benzylaminopurine (BAP) and Kinetin (Kn). For instance, in Syzygium cumini, the problem of STN that arose with the application of BAP was significantly reduced by the addition of adenine sulphate.[6][7][8] The combination of adenine sulphate with BAP and other growth regulators like gibberellic acid (GA3) has been shown to improve shoot bud regeneration and overall growth.[6][7]

Q5: Are there any visible signs that adenine sulphate is working?

A5: Successful application of adenine sulphate should result in a visible reduction or complete prevention of browning and death at the shoot tips. You should also observe improved shoot proliferation, healthier and more vigorous shoot growth, and a decrease in leaf abscission.[6][7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Shoot tip necrosis persists even after adding adenine sulphate. 1. Sub-optimal concentration of adenine sulphate. 2. Severe calcium deficiency in the basal medium. 3. High humidity in the culture vessel restricting calcium transport. 4. Imbalance with other growth regulators.1. Optimize the adenine sulphate concentration. Test a range of concentrations (e.g., 25, 50, 75, 100 mg/L). 2. Increase the calcium concentration in your basal medium. You can supplement with calcium chloride or calcium nitrate. 3. Improve ventilation in the culture vessel to reduce humidity. Use vented lids or increase the frequency of air exchange. 4. Re-evaluate the concentration and ratio of other cytokinins and auxins in your medium.
Shoot growth is stunted despite the absence of necrosis. 1. Adenine sulphate concentration might be too high, leading to phytotoxicity. 2. Other essential nutrients might be limiting.1. Reduce the concentration of adenine sulphate in your medium. 2. Ensure your basal medium is correctly prepared and all macro and micronutrients are at their optimal levels.
Callus formation is observed at the base of the shoots. High cytokinin activity, potentially exacerbated by the addition of adenine sulphate.Adjust the auxin-to-cytokinin ratio. A slight increase in the auxin concentration might be necessary to promote shoot elongation over callus proliferation.
Leaf chlorosis or yellowing occurs. Nutrient deficiency or imbalance, which may not be directly related to adenine sulphate but can affect overall plant health.Review the composition of your basal medium. Ensure adequate levels of iron and other micronutrients.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments on the application of adenine sulphate to inhibit shoot tip necrosis.

Table 1: Effect of Adenine Sulphate on Shoot Regeneration in Syzygium cumini

TreatmentResponse (%)Mean Shoot NumberMean Shoot Length (cm)
MS + BA (10 µM)---
MS + BA (10 µM) + AdSSignificantly Improved~14-
MS + BA (10 µM) + GA3 (2.5 µM)Further Improved~155.9

Data extracted from a study on Syzygium cumini, which showed that the addition of adenine sulphate (AdS) to a medium containing BA reduced shoot tip necrosis and improved shoot proliferation. Further improvement was seen with the addition of GA3.[6][7][8]

Table 2: Effect of Adenine Sulphate and Glutamine on Shoot Regeneration in Jatropha curcas

TreatmentShoot Regeneration Frequency (%)Shoots per Explant
MS + BA (1.5 mg/L) + IBA (0.05 mg/L) + TDZ (0.5 mg/L)-3.82 ± 0.18
Above medium + Adenine Sulphate (25 mg/L) + Glutamine (25 mg/L)93.09.09 ± 0.37

This study on Jatropha curcas demonstrated a significant increase in shoot multiplication with the addition of both adenine sulphate and glutamine.

Table 3: Additives for Controlling Shoot Tip Necrosis in Pterocarpus marsupium

Basal MediumAdditivesResult
MS568 µM Ascorbic acid + 260 µM Citric acid + 605 µM Ammonium sulphate + 217 µM Adenine sulphateSTN was almost prevented in 95% of nodal and 100% of cotyledonary node explants.[4]

This research on Pterocarpus marsupium showed that a combination of antioxidants and nitrogen sources, including adenine sulphate, was highly effective in controlling STN.[3][4][9]

Experimental Protocols

Protocol 1: Preparation of Adenine Sulphate Stock Solution
  • Weighing: Accurately weigh the desired amount of adenine sulphate powder. For a 1 mg/mL stock solution, weigh 100 mg of adenine sulphate.

  • Dissolving: Transfer the powder to a sterile beaker or flask. Add a small amount of 0.5 M HCl to dissolve the powder. Adenine sulphate is more soluble in a slightly acidic solution.[10]

  • Dilution: Once dissolved, bring the volume up to the final desired volume (e.g., 100 mL for a 1 mg/mL stock) using sterile distilled water.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C. It is stable for several weeks.

Protocol 2: Incorporation of Adenine Sulphate into Culture Medium
  • Basal Medium Preparation: Prepare your desired basal medium (e.g., Murashige and Skoog - MS medium) with all the required macro and micronutrients, vitamins, and a carbon source like sucrose.

  • pH Adjustment: Adjust the pH of the medium to the optimal range for your plant species (typically 5.6-5.8) before adding gelling agents.

  • Adding Growth Regulators: Add other plant growth regulators (cytokinins, auxins) as required by your protocol.

  • Adding Adenine Sulphate: Pipette the required volume of the sterile adenine sulphate stock solution into the medium to achieve the desired final concentration (e.g., for a 25 mg/L final concentration, add 25 mL of a 1 mg/mL stock solution to 1 L of medium).

  • Gelling and Autoclaving: Add the gelling agent (e.g., agar (B569324) or gellan gum) and heat to dissolve. Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

  • Plating: Allow the medium to cool and solidify before placing your explants.

Visualizations

STN_Pathway cluster_causes Primary Causes of Shoot Tip Necrosis cluster_effects Physiological Effects cluster_symptoms Visible Symptoms cluster_solution Intervention cluster_mechanism Proposed Mechanism of Action Calcium_Deficiency Localized Calcium (Ca²⁺) Deficiency Cell_Wall_Instability Cell Wall Instability Calcium_Deficiency->Cell_Wall_Instability Hormonal_Imbalance Hormonal Imbalance (e.g., high cytokinin) Programmed_Cell_Death Programmed Cell Death Hormonal_Imbalance->Programmed_Cell_Death High_Humidity High Humidity in Vessel Reduced_Ca_Transport Reduced Ca²⁺ Transport to Apex High_Humidity->Reduced_Ca_Transport inhibits transpiration Reduced_Ca_Transport->Calcium_Deficiency Necrosis Shoot Tip Necrosis (Browning & Death) Cell_Wall_Instability->Necrosis Programmed_Cell_Death->Necrosis AdS_Application Adenine Sulphate (AdS) Application Cytokinin_Activity Cytokinin-like Activity AdS_Application->Cytokinin_Activity Nutrient_Uptake Enhanced Nutrient Uptake (including Ca²⁺) AdS_Application->Nutrient_Uptake Hormonal_Balance Restored Hormonal Balance Cytokinin_Activity->Hormonal_Balance Nutrient_Uptake->Calcium_Deficiency mitigates Hormonal_Balance->Hormonal_Imbalance corrects

Caption: Proposed mechanism of shoot tip necrosis and the role of adenine sulphate.

Experimental_Workflow start Start: Shoot Tip Necrosis Observed prep_medium Prepare Basal Medium (e.g., MS) start->prep_medium add_growth_regulators Add Plant Growth Regulators (e.g., BAP, Kn) prep_medium->add_growth_regulators prep_ads Prepare Adenine Sulphate Stock Solution (1 mg/mL) add_ads Add Adenine Sulphate to Medium (e.g., 25-100 mg/L) prep_ads->add_ads add_growth_regulators->add_ads autoclave Adjust pH, Add Gelling Agent, and Autoclave add_ads->autoclave culture Culture Explants on AdS-supplemented Medium autoclave->culture observe Observe for Reduction in STN and Improved Shoot Growth culture->observe optimize Troubleshoot and Optimize Concentrations if Needed observe->optimize optimize->prep_medium Re-evaluate end End: Healthy Shoot Proliferation optimize->end Successful

Caption: Experimental workflow for using adenine sulphate to inhibit shoot tip necrosis.

References

Troubleshooting

addressing variability in experimental results with adenine sulphate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenine (B156593) sulphate. Frequently As...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenine (B156593) sulphate.

Frequently Asked Questions (FAQs)

Q1: What is adenine sulphate and what are its common applications in research?

Adenine sulphate is the sulphate salt of adenine, a purine (B94841) nucleobase.[1] It is a key component of DNA, RNA, and energy-carrying molecules like adenosine (B11128) triphosphate (ATP).[2] In research, it is used as a supplement in cell culture media, particularly in plant tissue culture to improve shoot production.[3][4] It also has applications in mammalian cell culture, where it can influence signaling pathways related to cell growth, metabolism, and cell death.[5][6] Additionally, it serves as a precursor in the synthesis of various pharmaceutical compounds.[7]

Q2: How do I dissolve adenine sulphate? It seems to have poor solubility in water.

Adenine sulphate has limited solubility in cold water but is more soluble in hot water.[8] For preparing aqueous solutions, gentle heating and stirring can enhance dissolution.[9] It is also soluble in acidic solutions, such as 0.5 M hydrochloric acid.[3][10] For cell culture applications, dissolving it in a buffer like PBS (pH 7.2) is possible at approximately 5 mg/mL.[11] Another common method is to prepare a stock solution in a solvent like DMSO, where it is more soluble, and then dilute it into your aqueous experimental medium.[11]

Q3: My adenine sulphate solution is cloudy or has precipitated. What should I do?

Precipitation can occur if the concentration of adenine sulphate exceeds its solubility in the chosen solvent at a given temperature. If you encounter precipitation upon cooling a heated solution, you can try gently reheating and agitating it before use. For persistent precipitation, especially in aqueous solutions, centrifugation to pellet the undissolved solid and using the clear supernatant is a viable option.[9] To avoid this, ensure you are not exceeding the solubility limits and consider preparing fresh solutions, especially for aqueous buffers, as storage for more than a day is not recommended.[11]

Q4: I am observing unexpected variability in my experimental results when using adenine sulphate. What could be the cause?

Variability in experiments involving adenine sulphate can stem from several factors:

  • Inconsistent solution preparation: Ensure your dissolution method is consistent between experiments. Small variations in pH or temperature during preparation can affect the final concentration.

  • Solution stability: Aqueous solutions of adenine sulphate may not be stable over long periods. It is recommended to use freshly prepared solutions or frozen aliquots of a stock solution to minimize degradation.[11]

  • Lot-to-lot variability: As with many reagents, there can be variations in purity and quality between different manufacturing lots.[4] It is good practice to qualify a new lot against the previous one to ensure consistency.

  • Cell culture conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to adenine sulphate.

Q5: What is the stability of adenine sulphate in solution and how should I store it?

The solid crystalline form of adenine sulphate is stable for several years when stored at -20°C.[11] Aqueous solutions, however, are less stable and it is generally recommended to use them within a day of preparation.[11] For longer-term storage, sterile-filtered stock solutions in an appropriate solvent (e.g., DMSO or acidic solution) can be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2][12]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Mammalian Cell Culture
Symptom Possible Cause Suggested Solution
Reduced cell viability or signs of cytotoxicity High concentrations of adenine sulphate can be cytotoxic.[5]Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Altered cell morphology Adenine sulphate can influence cellular signaling pathways that affect cell structure.Document any morphological changes and correlate them with the concentrations used. Ensure the observed changes are consistent with the expected biological effects.
Precipitate in cell culture medium after adding adenine sulphate stock The final concentration of the solvent from your stock solution (e.g., DMSO) may be too high, or the adenine sulphate may be precipitating in the complex medium.Ensure the final solvent concentration is well below the tolerance level for your cells (typically <0.5% for DMSO). Add the stock solution to the medium slowly while vortexing to ensure rapid mixing.
Issue 2: Problems with Solution Preparation and Storage
Symptom Possible Cause Suggested Solution
Difficulty dissolving adenine sulphate in neutral pH buffer Adenine sulphate has lower solubility at neutral pH compared to acidic conditions.Prepare a concentrated stock solution in a more suitable solvent like 0.5 M HCl or DMSO and then dilute it to the final concentration in your buffer.[3][11]
Discoloration of the solution over time This could indicate degradation of the compound.Use freshly prepared solutions whenever possible. If storing solutions, protect them from light and store at low temperatures.[10]
Inconsistent results between freshly made and stored solutions Degradation of adenine sulphate in the stored solution.Perform a stability test of your stored solution by comparing its performance to a freshly prepared solution in a control experiment. Avoid repeated freeze-thaw cycles.[11]

Data Summary

Table 1: Solubility of Adenine Sulphate in Various Solvents
Solvent Approximate Solubility Reference
Cold WaterSlightly soluble[8]
Hot WaterSoluble[8]
0.5 M Hydrochloric Acid10 mg/mL[3][10]
1 M Hydrochloric Acid20 mg/mL (for adenine)[2]
PBS (pH 7.2)~5 mg/mL[11]
DMSO~30 mg/mL[11]
Dimethyl formamide~2 mg/mL[11]
Table 2: Stability and Storage of Adenine Sulphate
Form Storage Temperature Stability Reference
Crystalline Solid-20°C≥ 4 years[11]
Crystalline Solid2 to 8°C3 years[4]
Aqueous Solution (e.g., in PBS)4°CNot recommended for more than one day[11]
Stock Solution (in appropriate solvent)-20°C or -80°CMonths (if sterile-filtered and aliquoted)[2][12]

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of Adenine Sulphate for Cell Culture

Materials:

  • Adenine sulphate powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile, 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, microcentrifuge tubes for aliquoting

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Calculate the required mass: Determine the mass of adenine sulphate needed to prepare a stock solution of the desired concentration (e.g., 100 mM).

  • Weigh the powder: In a sterile environment (e.g., a biosafety cabinet), carefully weigh the calculated amount of adenine sulphate powder and transfer it to a sterile conical tube.

  • Dissolution: Add the required volume of sterile DMSO to the conical tube. Vortex the tube vigorously until the adenine sulphate is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

  • Sterile filtration: Draw the dissolved solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

  • Aliquoting: Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C. The stock solution should be stable for several months when stored properly.[2][12]

Protocol 2: General Cytotoxicity Assay using MTT

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Sterile, 96-well cell culture plates

  • Adenine sulphate sterile stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Treatment: Prepare serial dilutions of your adenine sulphate stock solution in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of adenine sulphate. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance measurement: Read the absorbance of each well at 570 nm using a plate reader.

  • Data analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the cytotoxic effect of adenine sulphate on your cells.[5]

Visualizations

Adenine_AMPK_mTOR_Pathway cluster_Extracellular Extracellular cluster_Cell Cellular Processes Adenine_ext Adenine Adenine_int Intracellular Adenine Adenine_ext->Adenine_int Transport AMP_ATP_ratio Increased AMP/ATP Ratio Adenine_int->AMP_ATP_ratio AMPK AMPK (Energy Sensor) AMP_ATP_ratio->AMPK Activates mTORC1 mTORC1 (Pro-growth Signaling) AMPK->mTORC1 Inhibits Autophagy Autophagy (Cellular Recycling) AMPK->Autophagy Induces p53 p53 AMPK->p53 Activates mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Induces

Caption: Adenine's influence on the AMPK/mTOR signaling pathway.

Apoptosis_Autophagy_Crosstalk cluster_Stimulus Cellular Stress cluster_Response Cellular Response Adenine Adenine Treatment AMPK AMPK Activation Adenine->AMPK Caspases Caspase Activation Adenine->Caspases Induces mTOR mTOR Inhibition AMPK->mTOR Beclin1 Beclin-1 Complex mTOR->Beclin1 Inhibits Autophagy Autophagy Beclin1->Autophagy Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes Autophagy->Apoptosis Can Inhibit or Promote

Caption: Crosstalk between adenine-induced apoptosis and autophagy.

References

Optimization

improving the dissolution rate of adenine sulphate powder

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenine (B156593) sulphate powder. The fo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenine (B156593) sulphate powder. The following sections offer detailed information to improve its dissolution rate for various experimental needs.

Frequently Asked Questions (FAQs)

Q1: My adenine sulphate powder is not dissolving well in water at room temperature. What am I doing wrong?

A1: Adenine sulphate has limited solubility in cold water. To improve dissolution, you can gently heat the solution while stirring.[1] One source suggests that 1 gram of adenine sulphate can be dissolved in 160 mL of water with heating to create a clear, colorless solution. For applications sensitive to heat, consider using alternative solvents or adjusting the pH.

Q2: What other solvents can I use to dissolve adenine sulphate?

A2: Adenine sulphate is soluble in several organic solvents and acidic solutions. It is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide.[2] It also shows good solubility in 0.5 M Hydrochloric acid (HCl).[3] The choice of solvent will depend on the requirements of your specific experiment.

Q3: How does pH affect the solubility of adenine sulphate?

A3: Adjusting the pH can significantly impact the solubility of adenine sulphate. As a basic compound, its solubility generally increases in acidic conditions.[4] For instance, it is soluble in 0.5 M HCl at a concentration of 10 mg/mL.[3] Conversely, in a phosphate-buffered saline (PBS) at pH 7.2, its solubility is approximately 5 mg/mL.[2]

Q4: Can I prepare a concentrated stock solution of adenine sulphate and store it?

A4: Yes, you can prepare stock solutions in solvents like DMSO.[2] However, for aqueous solutions, it is not recommended to store them for more than one day to avoid potential degradation or precipitation.[2] Stock solutions in organic solvents should be stored appropriately, and it's good practice to purge the solvent with an inert gas before dissolving the powder.[2]

Q5: I'm observing variability in dissolution between different batches of adenine sulphate. What could be the cause?

A5: Variability in dissolution can be attributed to several factors, including the physical properties of the powder batch, such as particle size and crystallinity. The purity of the solvent and the precise control of experimental conditions like temperature and pH are also crucial for reproducible results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Powder clumps and does not disperse in the solvent. - Poor wettability of the powder. - Static electricity causing particle aggregation.- Use a surfactant at a low concentration to improve wetting. - Employ mechanical stirring or sonication to break up clumps.
Solution becomes cloudy or forms a precipitate after initial dissolution. - Supersaturation of the solution. - Change in temperature or pH. - The solution has been stored for too long (aqueous solutions).- Prepare a less concentrated solution. - Ensure the temperature and pH of the solution are maintained. - Prepare fresh aqueous solutions daily.[2]
Dissolution rate is too slow for my experimental needs. - Large particle size of the powder. - Inappropriate solvent or pH. - Insufficient agitation.- Reduce the particle size of the powder using milling or micronization techniques. - Select a more suitable solvent (e.g., DMSO, dilute HCl) or adjust the pH of the aqueous solution. - Increase the stirring speed or use a magnetic stirrer.
Inconsistent dissolution results across experiments. - Inconsistent powder characteristics. - Variations in experimental conditions (temperature, pH, stirring rate). - Inaccurate measurements of powder or solvent.- Ensure the same batch of adenine sulphate is used for a set of experiments. - Precisely control and monitor all experimental parameters. - Calibrate all measuring equipment regularly.

Quantitative Data on Adenine Sulphate Solubility

The following table summarizes the solubility of adenine sulphate in various solvents based on available data.

SolventTemperatureConcentrationReference(s)
WaterWith gentle warming≥8.45 mg/mL[5]
WaterWith heat1 g in 160 mL (approx. 6.25 mg/mL)
Phosphate-Buffered Saline (PBS), pH 7.2Not specifiedapprox. 5 mg/mL[2]
Dimethyl sulfoxide (DMSO)Not specified≥66.9 mg/mL[5]
Dimethyl sulfoxide (DMSO)Not specifiedapprox. 30 mg/mL[2]
DimethylformamideNot specifiedapprox. 2 mg/mL[2]
0.5 M Hydrochloric Acid (HCl)Not specified10 mg/mL[3]
Ethanol25°C<1 mg/mL[6]

Experimental Protocols

Protocol 1: Improving Dissolution Rate by Particle Size Reduction (Milling)

This protocol describes a general method for reducing the particle size of adenine sulphate powder to enhance its dissolution rate.

Objective: To increase the surface area of the powder, thereby facilitating faster dissolution.

Materials:

  • Adenine sulphate powder

  • Mortar and pestle (for small scale) or a mechanical mill (e.g., ball mill)

  • Spatula

  • Appropriate solvent

  • Beaker or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Ensure the mortar and pestle or the milling equipment is clean and dry.

  • Milling:

    • Manual Milling (Mortar and Pestle): Place a small amount of adenine sulphate powder into the mortar. Gently grind the powder with the pestle using a circular motion. Continue for 5-10 minutes or until a fine, consistent powder is obtained.

    • Mechanical Milling: Follow the manufacturer's instructions for the specific milling equipment. Add the adenine sulphate powder to the milling chamber and run the mill for the recommended time to achieve the desired particle size.

  • Dissolution:

    • Transfer the milled adenine sulphate powder to a beaker or flask containing the chosen solvent.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Stir the solution at a moderate speed until the powder is completely dissolved.

  • Observation: Visually inspect the solution for any undissolved particles. Compare the dissolution time with that of unmilled powder under the same conditions.

Protocol 2: Enhancing Dissolution Rate through pH Adjustment

This protocol provides a step-by-step guide to increase the solubility of adenine sulphate in an aqueous solution by adjusting the pH.

Objective: To increase the solubility of adenine sulphate by preparing an acidic solution.

Materials:

  • Adenine sulphate powder

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution (for pH adjustment if needed)

  • pH meter or pH indicator strips

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Initial Dispersion: Add the desired amount of adenine sulphate powder to a beaker containing deionized water.

  • Stirring: Place the beaker on a magnetic stirrer and begin stirring. The powder will likely not dissolve completely at this stage.

  • pH Measurement: Calibrate the pH meter according to the manufacturer's instructions. Measure the initial pH of the adenine sulphate suspension.

  • pH Adjustment:

    • Slowly add the 1 M HCl solution dropwise to the suspension using a pipette while continuously monitoring the pH.

    • Continue adding acid until the adenine sulphate powder is fully dissolved. Note the pH at which complete dissolution occurs. A target pH below 4 is a reasonable starting point.

  • Final pH Adjustment (Optional): If a specific final pH is required for your experiment, you can carefully add 1 M NaOH dropwise to raise the pH. Be cautious, as increasing the pH may cause the adenine sulphate to precipitate out of the solution if its solubility limit is exceeded at that pH.

  • Final Volume: Adjust the final volume of the solution with deionized water if necessary.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_troubleshoot Troubleshooting start Start with Adenine Sulphate Powder weigh Weigh Desired Amount start->weigh solvent Select Appropriate Solvent weigh->solvent mix Mix Powder and Solvent solvent->mix agitate Apply Agitation (Stirring/Sonication) mix->agitate observe Observe for Complete Dissolution agitate->observe incomplete Incomplete Dissolution? observe->incomplete heat Apply Gentle Heating incomplete->heat Yes ph Adjust pH (for aqueous solutions) incomplete->ph Yes size Reduce Particle Size incomplete->size Yes cosolvent Use a Co-solvent incomplete->cosolvent Yes end_node Homogeneous Solution incomplete->end_node No heat->agitate ph->agitate size->weigh cosolvent->solvent

Caption: Experimental workflow for dissolving adenine sulphate powder.

troubleshooting_dissolution start Problem: Adenine Sulphate Powder Not Dissolving q_solvent Is the solvent water? start->q_solvent a_heat Try gentle heating and stirring. q_solvent->a_heat Yes a_ph Adjust pH to be more acidic (e.g., using dilute HCl). q_solvent->a_ph Yes q_organic Is an organic solvent being used? q_solvent->q_organic No q_agitation Is the mixture being agitated effectively? a_heat->q_agitation a_ph->q_agitation a_alt_solvent Consider using a different solvent like DMSO for higher solubility. q_organic->a_alt_solvent Yes q_organic->q_agitation No a_alt_solvent->q_agitation a_increase_agitation Increase stirring speed or use sonication. q_agitation->a_increase_agitation No q_particle_size Is the powder very coarse? q_agitation->q_particle_size Yes a_increase_agitation->q_particle_size a_reduce_size Reduce particle size by grinding or milling. q_particle_size->a_reduce_size Yes solution Problem Solved q_particle_size->solution No a_reduce_size->solution

Caption: Troubleshooting decision tree for adenine sulphate dissolution.

References

Troubleshooting

Technical Support Center: Refining Protocols to Enhance Adenine Sulphate Efficacy

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize adenine (B156593) sulphate in their experiments. It includes troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize adenine (B156593) sulphate in their experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of efficacy data.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving adenine sulphate.

Question/Issue Possible Cause(s) Recommended Solution(s)
Difficulty dissolving adenine sulphate. Adenine sulphate has limited solubility in water at room temperature and is insoluble in common organic solvents like DMSO.- Dissolve in hot water. - For cell culture, prepare a stock solution in 0.5 M HCl (e.g., 10 mg/mL) and then dilute to the final concentration in your culture medium.[1] - Alternatively, a stock solution can be prepared in PBS (pH 7.2) at approximately 5 mg/mL.[2]
Precipitation observed in the stock solution upon storage. Aqueous stock solutions of adenine sulphate are not recommended for long-term storage.- Prepare fresh stock solutions before each experiment. - If short-term storage is necessary, store at -20°C and visually inspect for precipitation before use. Gently warm to redissolve if necessary.
Variability in experimental results between batches. - Inconsistent stock solution preparation. - Degradation of the compound.- Ensure complete dissolution of adenine sulphate when preparing stock solutions. - Use fresh stock solutions for each experiment to avoid degradation. - Store the solid compound in a sealed container in a cool, dry, and well-ventilated environment.[3]
No significant effect observed at the expected concentration. - The effective concentration can be cell-type dependent. - The specific signaling pathway may not be active in the experimental model.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Concentrations ranging from 300 µM to 2 mM have been shown to be effective in various cell lines.[4][5] - Verify the expression and activity of key signaling molecules (e.g., AMPK) in your cell model.
Observed cytotoxicity at higher concentrations. Adenine can exhibit cytotoxic effects at high concentrations.- Determine the IC50 value for your specific cell line to establish the therapeutic window. For example, the IC50 for HT29 colon cancer cells is 2.838 mM, while for Caco-2 cells it is 22.198 mM.[6] - Reduce the concentration and/or the duration of the treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of adenine sulphate?

A1: Adenine sulphate acts as a precursor for the synthesis of important biomolecules. Its effects are primarily mediated through its conversion to adenosine (B11128) monophosphate (AMP), which in turn activates the AMP-activated protein kinase (AMPK).[4][7] Activated AMPK can then modulate various downstream signaling pathways involved in metabolism, cell growth, and inflammation, such as the mTOR and p53 pathways.[5][6] Additionally, adenine can exert anti-inflammatory effects through a signaling cascade involving the adenine receptor (AdeR), adenyl cyclase (AC), and protein kinase A (PKA).

Q2: What are the recommended concentrations of adenine sulphate for cell culture experiments?

A2: The optimal concentration of adenine sulphate is cell-type and context-dependent. Based on published studies, effective concentrations can range from micromolar to millimolar levels. For example:

  • AMPK activation in THP-1 cells: 300, 600, and 1200 µM.[4]

  • Inhibition of colon cancer cell viability (HT29): IC50 of 2.838 mM.[6]

  • Inhibition of hepatocellular carcinoma cell growth (HepG2 and SK-Hep-1): 0.5 - 2 mM.[5]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of adenine sulphate for cell culture?

A3: Due to its poor solubility in neutral aqueous solutions and organic solvents, it is recommended to prepare a stock solution in 0.5 M hydrochloric acid (HCl). A concentration of 10 mg/mL can be achieved with this method.[1] This stock solution can then be sterile-filtered and diluted to the desired final concentration in your cell culture medium. For applications where HCl is not suitable, a stock solution in phosphate-buffered saline (PBS) at pH 7.2 can be prepared at a concentration of approximately 5 mg/mL.[2]

Q4: Is adenine sulphate stable in solution?

A4: While adenine sulphate itself is a stable compound, its aqueous solutions are not recommended for long-term storage.[2] It is best to prepare fresh solutions for each experiment to ensure consistent results.

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of adenine from various studies.

Table 1: Effective Concentrations of Adenine in Cell-Based Assays

Cell LineAssayEffective ConcentrationReference
THP-1AMPK Activation300 - 1200 µM[4]
HT29Inhibition of mTOR phosphorylation5 - 10 mM[6]
Caco-2Inhibition of mTOR phosphorylation5 - 10 mM[6]
HepG2Cell Growth Inhibition0.5 - 2 mM[5]
SK-Hep-1Cell Growth Inhibition0.5 - 2 mM[5]

Table 2: IC50 Values of Adenine in Cancer Cell Lines

Cell LineIncubation TimeIC50 (mM)Reference
HT2924 hours2.838[6]
Caco-224 hours22.198[6]

Experimental Protocols

Protocol 1: Preparation of Adenine Sulphate Stock Solution
  • Weigh out the desired amount of adenine sulphate powder.

  • Prepare a 0.5 M solution of hydrochloric acid (HCl) in sterile, nuclease-free water.

  • Under sterile conditions, add the adenine sulphate powder to the 0.5 M HCl solution to achieve a final concentration of 10 mg/mL.

  • Gently vortex or sonicate until the powder is completely dissolved.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Store the stock solution in small aliquots at -20°C for short-term use. It is highly recommended to prepare fresh stock solutions for each experiment.

Protocol 2: Assessment of AMPK Activation by Western Blot
  • Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Treat the cells with varying concentrations of adenine sulphate (e.g., 0, 300, 600, 1200 µM) for the desired duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Western Blotting:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal to determine the extent of activation.

Visualizations

Signaling Pathways

Adenine_Signaling_Pathways cluster_adenine Adenine Sulphate cluster_ampk AMPK Pathway cluster_pka PKA Pathway Adenine Adenine AMP AMP Adenine->AMP (intracellular conversion) AdeR Adenine Receptor Adenine->AdeR binds AMPK AMPK AMP->AMPK activates mTOR mTOR AMPK->mTOR inhibits p53 p53 AMPK->p53 activates AC Adenyl Cyclase AdeR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory leads to

Caption: Adenine sulphate signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start Experiment prep_stock Prepare Adenine Sulphate Stock Solution start->prep_stock cell_culture Seed and Culture Cells start->cell_culture treatment Treat Cells with Adenine Sulphate prep_stock->treatment cell_culture->treatment incubation Incubate for Desired Duration treatment->incubation western Western Blot (e.g., p-AMPK) incubation->western viability Cell Viability Assay (e.g., MTT) incubation->viability gene_expression Gene Expression Analysis (e.g., qPCR) incubation->gene_expression analysis Data Analysis western->analysis viability->analysis gene_expression->analysis end End analysis->end

Caption: General experimental workflow.

References

Optimization

Technical Support Center: Adenine Sulphate in Culture Media

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of adenine (B156593) sulphate in experimental culture media, with a specific focus on the impact...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of adenine (B156593) sulphate in experimental culture media, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for adenine sulphate activity in culture media?

A: The optimal pH for adenine sulphate depends on the desired outcome, as different pH levels influence its solubility, stability, and cellular uptake.

  • Cellular Uptake: For the uptake of adenine itself, a slightly acidic pH of 5.6 to 6.0 has been shown to be optimal in organisms like Saccharomyces cerevisiae.[1][2] In one study, uptake at pH 6.0 was 40 times greater than at pH 8.0.[1][2]

  • Chemical Stability: Adenine is a component of adenosine (B11128) triphosphate (ATP), which is most stable in aqueous solutions between pH 6.8 and 7.4.[3] At more extreme pH values, ATP can rapidly hydrolyze.[3]

  • Cell Viability: Most mammalian cell lines thrive in a narrow pH range of 7.2 to 7.4.[4][5][6] Deviations outside this range can induce cellular stress and impact experimental results.[6]

For most applications, it is crucial to balance the pH requirement for cell health (typically neutral) with the conditions that favor adenine uptake.

Q2: I'm observing a precipitate after adding adenine sulphate to my culture medium. What is the cause and how can I fix it?

A: Precipitation is a common issue due to the limited solubility of adenine sulphate at neutral pH.[7] Adenine is more soluble in acidic solutions.[8][9]

  • Cause: Adding powdered adenine sulphate directly to a buffered neutral pH medium (like PBS at pH 7.2) can cause it to precipitate out of the solution.[7]

  • Solution: Prepare a concentrated stock solution of adenine sulphate first. You can dissolve it in a slightly acidic solution (e.g., 0.5 M HCl where solubility is high) or in warm, sterile water.[9] Once fully dissolved, sterile-filter the stock solution and then add the required volume to your culture medium. Always add the supplement to the medium slowly while stirring.

Q3: My culture medium turned yellow (acidic) after adding adenine sulphate. Is the adenine sulphate causing this?

A: While dissolving an acidic stock solution of adenine sulphate can slightly lower the pH, a rapid and significant shift to yellow in a medium containing phenol (B47542) red is more likely due to other factors:

  • Contamination: Bacterial or fungal contamination often leads to the production of acidic metabolites, causing a rapid drop in the medium's pH.[10][11]

  • High Cell Metabolism: A dense cell culture can produce high levels of lactic acid and CO₂, overwhelming the medium's buffering capacity and lowering the pH.[4][5]

  • Incorrect CO₂ Levels: If using a bicarbonate-buffered medium, the incubator's CO₂ concentration must be correctly calibrated to maintain the target pH.[5][11]

Q4: How does pH affect the stability of my adenine sulphate stock solution?

A: While adenine sulphate is stable as a solid, its stability in an aqueous solution is pH-dependent.[12] Solutions of ATP, a related molecule, are most stable between pH 6.8 and 7.4 and are prone to hydrolysis at very high or low pH levels.[3] It is recommended to prepare fresh aqueous solutions and not to store them for more than a day unless sterile-filtered and kept at 2-8°C.[7][8]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered when using adenine sulphate in your experiments.

ProblemPossible CauseRecommended Solution
Reduced or Inconsistent Biological Activity Suboptimal Medium pH: The pH of your medium may be hindering the cellular uptake of adenine or affecting its stability.[1][3]Measure the pH of your culture medium regularly. Ensure it is within the optimal range for your specific cell type (e.g., 7.2-7.4 for most mammalian cells).[4] For uptake-critical experiments, a temporary shift to a more acidic pH (e.g., 6.0) for a short duration could be tested, if tolerated by the cells.[1][2]
Degradation of Adenine Sulphate: The compound may have degraded in the stock solution or in the final medium.Prepare fresh stock solutions from the powder for each experiment.[7] Avoid repeated freeze-thaw cycles. Store sterile-filtered stock solutions at 2-8°C for short-term use only.[8]
Precipitate in Culture Medium Poor Solubility: Adenine sulphate has low solubility in neutral pH solutions.[7]Prepare a concentrated stock solution in sterile water (gentle heating may be applied) or a slightly acidic solvent. Sterile filter the stock before adding it to the final medium. Refer to the experimental protocol below.
Incorrect Mixing Order: Adding adenine sulphate before other components can sometimes lead to precipitation.Try adding the adenine sulphate stock solution as the final component to the complete medium, mixing gently.
Rapid pH Shift in Medium (Yellow Color) Microbial Contamination: Bacterial or fungal growth produces acidic byproducts.[10]Inspect the culture under a microscope for signs of contamination. If contamination is confirmed, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[11]
Overly Dense Culture: High cell density leads to an accumulation of acidic metabolites like lactic acid.[5]Reduce the seeding density or subculture the cells more frequently to prevent the medium from becoming exhausted and acidic.
Insufficient Buffering: The medium's buffering system (e.g., bicarbonate) is overwhelmed.[11]Ensure the CO₂ level in the incubator is appropriate for the sodium bicarbonate concentration in your medium.[11] For experiments sensitive to pH fluctuations, consider using a medium supplemented with HEPES buffer.[13]

Quantitative Data Summary

The optimal pH for adenine sulphate usage is context-dependent. The table below summarizes key quantitative data from the literature.

ParameterSystem/OrganismOptimal pH RangeKey FindingReference(s)
Adenine Cellular Uptake Saccharomyces cerevisiae5.6 - 6.0Cellular permeability and uptake of adenine are significantly higher in slightly acidic conditions compared to alkaline conditions.[1][2]
ATP Chemical Stability Aqueous Solution6.8 - 7.4ATP, a key adenine-containing molecule, is most stable in a neutral pH range and hydrolyzes at extreme pH levels.[3]
General Mammalian Cell Growth Various Cell Lines7.2 - 7.4Most mammalian cells require a tightly controlled neutral pH for optimal growth and viability.[4][6][13]
Insect Cell Growth e.g., Sf9 cells~6.2Optimal pH for insect cell lines is typically more acidic than for mammalian cells.[4]
Adenine Sulphate Solubility Phosphate-Buffered Saline (PBS)~7.2The solubility in PBS at this pH is approximately 5 mg/mL.[7]
Adenine Sulphate Solubility 0.5 M Hydrochloric Acid (HCl)< 1.0Solubility is significantly increased to 10 mg/mL in strong acid.[9]

Experimental Protocols

Protocol: Preparation of a 10 mg/mL Sterile Adenine Sulphate Stock Solution

This protocol outlines the steps to prepare a sterile, concentrated stock solution to minimize solubility issues.

1. Materials:

  • Adenine Sulphate powder (CAS No. 321-30-2)

  • Sterile, deionized (DI) water

  • Sterile 15 mL or 50 mL conical tubes

  • Water bath or heating block set to 40-50°C (optional)

  • 0.22 µm syringe filter and sterile syringe

  • Sterile, sealable storage vials or tubes

2. Procedure:

  • Weigh 100 mg of adenine sulphate powder and transfer it to a sterile 15 mL conical tube.

  • Add 5 mL of sterile DI water to the tube.

  • Vortex the solution vigorously for 30 seconds. The solution will likely appear as a cloudy suspension.

  • If the powder is not fully dissolved, place the tube in a 40-50°C water bath for 10-15 minutes. Vortex intermittently until the solution is clear. Do not overheat.

  • Allow the solution to cool to room temperature.

  • Bring the final volume up to 10 mL with sterile DI water.

  • Draw the entire solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe tip.

  • Dispense the solution through the filter into a sterile storage vial.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid contamination and repeated temperature changes.

  • Label the aliquots clearly with the name, concentration, and preparation date. Store at 2-8°C for short-term use.[8] It is not recommended to store aqueous solutions for more than a few days.[7]

Visualizations

The following diagrams illustrate key concepts related to the impact of pH on adenine sulphate in culture media.

TroubleshootingWorkflow start Issue: Inconsistent or Poor Adenine Sulphate Activity check_precipitate Is there a precipitate in the medium? start->check_precipitate check_ph Is the medium pH shifting rapidly (e.g., yellow)? check_precipitate->check_ph No solubility_issue Root Cause: Poor Solubility check_precipitate->solubility_issue Yes check_protocol Is the experimental outcome suboptimal? check_ph->check_protocol No contamination_issue Root Cause: Contamination or High Cell Density check_ph->contamination_issue Yes uptake_issue Root Cause: Suboptimal pH for Cellular Uptake/Stability check_protocol->uptake_issue Yes solve_solubility Action: Prepare fresh, sterile-filtered stock solution. Refer to protocol. solubility_issue->solve_solubility solve_contamination Action: Check for contamination. Review cell density and buffering capacity. contamination_issue->solve_contamination solve_ph Action: Measure and adjust medium pH. Balance needs for uptake vs. cell viability. uptake_issue->solve_ph

Caption: Troubleshooting workflow for adenine sulphate issues.

pH_Impact_Pathway pH Culture Medium pH solubility Adenine Sulphate Solubility (Decreases at neutral pH) pH->solubility affects uptake Cellular Adenine Uptake (Optimal at acidic pH ~6.0) pH->uptake strongly affects stability Adenine/ATP Stability (Optimal at neutral pH ~7.2) pH->stability affects viability Overall Cell Viability (Optimal at neutral pH ~7.2-7.4) pH->viability critically affects

Caption: The multifaceted impact of pH in culture media.

References

Troubleshooting

Technical Support Center: Adenine Sulphate in In Vitro Leaf Abscission Control

Welcome to the technical support center for utilizing adenine (B156593) sulphate to mitigate leaf abscission in plant tissue culture. This resource provides researchers, scientists, and drug development professionals wit...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing adenine (B156593) sulphate to mitigate leaf abscission in plant tissue culture. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is adenine sulphate and why is it used in plant tissue culture?

Adenine sulphate is the sulphate salt of adenine, a purine (B94841) base that is a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like ATP. In plant tissue culture, it is primarily used as a supplement in growth media. Although not a cytokinin itself, it is a precursor in the biosynthesis of natural cytokinins and can enhance the activity of cytokinins present in the media.[1][2] Its primary roles are to stimulate cell growth, induce shoot formation, and, notably, reduce leaf abscission (premature leaf drop) in vitro.[3][4]

Q2: How does adenine sulphate reduce leaf abscission?

Adenine sulphate helps reduce leaf abscission through several mechanisms:

  • Cytokinin Precursor: It serves as a precursor for the synthesis of endogenous cytokinins.[1][2] Cytokinins are known to delay senescence and inhibit the formation of the abscission zone at the base of the petiole.

  • Synergistic Effects: Adenine sulphate often works synergistically with cytokinins like Benzylaminopurine (BAP) and Kinetin, enhancing their effect on shoot proliferation and leaf retention.[2][5]

  • Improved Plantlet Vigor: By promoting healthier and more robust shoot development, it indirectly contributes to the overall health of the in vitro plantlets, making them less susceptible to stress-induced leaf drop.

Q3: What are the typical concentrations of adenine sulphate used in culture media?

The optimal concentration of adenine sulphate can vary significantly depending on the plant species and the other components of the growth medium. However, a general range is between 25 mg/L and 200 mg/L. It is crucial to optimize the concentration for each specific plant system.

Q4: Can adenine sulphate be used as the sole growth regulator?

While adenine sulphate exhibits cytokinin-like activity, it is most effective when used in combination with other plant growth regulators, particularly cytokinins like BAP or Kinetin.[2] The synergistic effect often leads to better shoot proliferation and a more significant reduction in leaf abscission than when either substance is used alone.

Q5: Are there any visible signs of adenine sulphate toxicity?

While generally safe within optimal ranges, excessively high concentrations of adenine sulphate or an improper balance with other growth regulators could potentially lead to adverse effects such as stunted growth or abnormal morphology. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Persistent Leaf Abscission - Suboptimal adenine sulphate concentration.- Inadequate cytokinin levels.- Other culture conditions (e.g., light, temperature, humidity) are stressful.- Optimize the adenine sulphate concentration. Start with a range of 25, 50, 75, and 100 mg/L.- Ensure the basal medium contains an appropriate type and concentration of cytokinin (e.g., BAP, Kinetin).- Review and optimize other environmental factors in your growth chamber.
Poor Shoot Proliferation - Adenine sulphate concentration is not optimal.- The combination with other growth regulators is not synergistic.- Test different concentrations of adenine sulphate in combination with your chosen cytokinin.- Consider adding other adjuvants like gibberellic acid (GA3) which has been shown to improve shoot elongation.[3][4]
Shoot Tip Necrosis - Nutrient imbalance in the medium.- High levels of stress in the culture.- The application of adenine sulphate has been shown to reduce shoot tip necrosis in some species like Syzygium cumini.[3][4]- Ensure your basal medium (e.g., MS, B5) is appropriate for the species and that all components are correctly formulated.
Callus Formation Instead of Shoot Elongation - The auxin to cytokinin ratio may be too high.- While adenine sulphate has cytokinin-like activity, you may need to adjust the levels of other growth regulators in your medium. Reduce the auxin concentration or increase the cytokinin concentration.

Experimental Protocols & Data

General Protocol for Preparation of Adenine Sulphate Stock Solution

A common practice is to prepare a 1 mg/mL stock solution.

  • Weighing: Accurately weigh 100 mg of adenine sulphate powder.

  • Dissolving: Transfer the powder to a 100 mL volumetric flask. Add a small amount of 0.5 M HCl to dissolve the powder completely.[6]

  • Dilution: Once dissolved, bring the volume up to 100 mL with distilled or deionized water.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C.

Summary of Adenine Sulphate Concentrations in Successful In Vitro Cultures
Plant Species Basal Medium Adenine Sulphate (AdS) Conc. Other Growth Regulators Observed Effects Reference
Syzygium cuminiMSNot specified, but used as an adjuvantBA (10 µM), GA3 (2.5 µM)Reduced leaf abscission and shoot tip necrosis, increased shoot number.[3][4]
Jatropha curcasMS25 mg/LBA (1.5 mg/L), IBA (0.05 mg/L), TDZ (0.5 mg/L)Enhanced shoot multiplication.
Centella asiaticaMS72 mg/LBAP (1.0 mg/L)Enhanced shoot multiplication.[7]
Acacia holosericeaB550-200 mg/LZeatin (1.5-2.5 mg/L)Increased number of shoots per explant.[1]
Stevia rebaudianaMS40 mg/LKinetin (9.3 µM)Improved shoot proliferation.[2][8]
Carissa carandasMS15 mg/LBAP (1.5 mg/L), Kn (1.0 mg/L), TDZ (1.0 mg/L)Improved frequency of multiple shoot induction.[5]

Visualizing Workflows and Pathways

Experimental Workflow for Optimizing Adenine Sulphate Concentration

G A Prepare Basal Medium (e.g., MS) with optimal cytokinin concentration B Create a concentration gradient of Adenine Sulphate (e.g., 0, 25, 50, 75, 100 mg/L) A->B C Dispense media into culture vessels and autoclave B->C D Inoculate explants (e.g., nodal segments, leaf discs) C->D E Incubate under controlled conditions (light, temp.) D->E F Data Collection (4-8 weeks): - % Leaf Abscission - Number of Shoots - Shoot Length E->F G Analyze Data and Determine Optimal Concentration F->G

Caption: Workflow for optimizing adenine sulphate concentration.

Putative Signaling Pathway for Reduced Leaf Abscission

G cluster_medium Culture Medium cluster_plant Plant Tissue AdS Adenine Sulphate (AdS) Biosyn Endogenous Cytokinin Biosynthesis AdS->Biosyn precursor Cyt Exogenous Cytokinins (e.g., BAP, Kinetin) SigTrans Cytokinin Signal Transduction Cyt->SigTrans Biosyn->SigTrans SenInhib Inhibition of Senescence Genes SigTrans->SenInhib Abscission Reduced Leaf Abscission SenInhib->Abscission

Caption: Putative pathway of adenine sulphate in reducing abscission.

References

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Study: Adenine Sulphate vs. Benzyl Adenine in Plant Tissue Culture

For researchers, scientists, and professionals in drug development, the selection of appropriate growth regulators is a critical step in establishing efficient in vitro plant regeneration systems. This guide provides an...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate growth regulators is a critical step in establishing efficient in vitro plant regeneration systems. This guide provides an objective comparison of two commonly used cytokinins, Adenine (B156593) Sulphate and Benzyl Adenine, supported by experimental data to delineate their respective roles and efficacy in promoting cell division, shoot proliferation, and overall plant development in vitro.

This comparative analysis synthesizes data from multiple studies to highlight the differential effects of Adenine Sulphate and Benzyl Adenine on various aspects of in vitro plant culture, including callus induction, shoot multiplication, and shoot length. Detailed experimental protocols and visual representations of relevant biological pathways are provided to aid in the practical application of this information.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various in vitro studies, offering a side-by-side comparison of the effects of Adenine Sulphate and Benzyl Adenine on key growth parameters.

Table 1: Effect on Shoot Multiplication

Plant SpeciesExplant TypeAdenine Sulphate (Concentration)Benzyl Adenine (Concentration)Outcome
Stevia rebaudianaNodal explants40 mg/L (in combination with Kinetin)-Improved multiplication rate compared to Kinetin alone[1]
Syzygium cuminiMature nodal segmentsUsed as an adjuvant10 µMAdenine Sulphate reduced leaf abscission and shoot tip necrosis observed with Benzyl Adenine alone, leading to a maximum of 14 shoots[2]
Musa spp. (Banana)Shoots6 mg/L0.05 mg/LBenzyl Adenine at 0.05 mg/L produced a higher number of branches (5.2/plant) compared to Adenine Sulphate at 6 mg/L (3.6/plant)[3][4]
Jatropha curcasJuvenile cotyledon25 mg/L (in combination with Glutamine)1.5 mg/LThe combination of Adenine Sulphate and Glutamine with BA significantly enhanced shoot multiplication to 9.09 shoots/explant[5]
Acacia holosericeaLeaflets and Leaf Rachis50-200 mg/L (in combination with Zeatin)-Adenine Sulphate enhanced the number of multiple shoots when combined with Zeatin[6][7]

Table 2: Effect on Shoot Length

Plant SpeciesExplant TypeAdenine Sulphate (Concentration)Benzyl Adenine (Concentration)Outcome
Stevia rebaudianaNodal explants40 mg/L (in combination with Kinetin)-Improved shoot length when added with Kinetin[1]
Syzygium cuminiMature nodal segments-10 µM (in combination with GA3)A mean shoot length of 5.9 cm was obtained with the combination of Benzyl Adenine and Gibberellic Acid[2]
Tulipa gesnerianaAxillary buds-1.0 mg/LRecorded a significant increase in shoot length (5.67 cm) compared to other concentrations[8]
Carica papayaCallus explants50 mg/L-Resulted in the highest shoot length of 5.15 mm[9]

Table 3: Effect on Callus Induction and Regeneration

Plant SpeciesExplant TypeAdenine Sulphate (Concentration)Benzyl Adenine (Concentration)Outcome
Solanum tuberosum (Potato)---Adenine Sulphate is noted to significantly stimulate cell growth and enhance shoot formation from callus[10]
Cichorium intybusYoung leaf explants1.360 µM (in combination with BA and IAA)6.66 µM (in combination with IAA and Adenine Sulphate)The combination of all three substances showed the highest percentage of callus induction and multiple shoot proliferation[11]
Pelargonium graveolens (Geranium)Petiole and Leaf explants-1 mg/L (in combination with NAA)The best percentage of callus formation was observed with this combination

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization for specific plant species and explants.

General Protocol for In Vitro Plant Regeneration

This protocol outlines the fundamental steps for establishing in vitro plant cultures, from explant preparation to acclimatization.

1. Explant Preparation and Sterilization:

  • Select healthy, young explants (e.g., nodal segments, leaf discs, shoot tips).

  • Wash the explants thoroughly under running tap water.

  • Surface sterilize the explants using a sequence of disinfectants. A common procedure involves:

    • 70% (v/v) ethanol (B145695) for 30-60 seconds.

    • A solution of sodium hypochlorite (B82951) (1-2% available chlorine) with a few drops of Tween-20 for 10-20 minutes.

    • Rinse 3-4 times with sterile distilled water inside a laminar flow hood.

2. Culture Medium Preparation:

  • Prepare a basal salt medium such as Murashige and Skoog (MS) or Gamborg’s B5 medium.

  • Supplement the medium with vitamins, sucrose (B13894) (2-3% w/v), and myo-inositol.

  • Add plant growth regulators (Adenine Sulphate and/or Benzyl Adenine) at desired concentrations. Auxins like NAA or IAA are often used in combination with cytokinins.

  • Adjust the pH of the medium to 5.6-5.8.

  • Add a gelling agent like agar (B569324) (0.7-0.8% w/v) and heat to dissolve.

  • Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

3. Inoculation and Incubation:

  • Aseptically place the sterilized explants onto the surface of the solidified culture medium.

  • Seal the culture vessels and incubate in a growth chamber under controlled conditions:

    • Temperature: 25 ± 2°C.

    • Photoperiod: 16 hours light / 8 hours dark.

    • Light Intensity: 2000-4000 lux provided by cool white fluorescent lamps.

4. Subculture and Proliferation:

  • Subculture the proliferating shoots or callus onto fresh medium every 3-4 weeks to maintain vigorous growth.

  • For shoot multiplication, a medium with a higher cytokinin to auxin ratio is generally used.

5. Rooting and Acclimatization:

  • Elongated shoots are transferred to a rooting medium, which typically has a higher auxin to cytokinin ratio or is auxin-fortified.

  • Once roots are well-developed, the plantlets are carefully removed from the culture vessel, washed to remove any adhering medium, and transferred to small pots containing a sterile potting mix (e.g., soil, vermiculite, and perlite).

  • The plantlets are gradually acclimatized to the external environment by maintaining high humidity initially and then slowly reducing it over a period of 2-3 weeks.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and a typical experimental workflow, created using Graphviz (DOT language).

G cluster_legend Legend BA Benzyl Adenine (BA) Receptor Cytokinin Receptor (AHK) BA->Receptor Binds to Phosphorelay Phosphorelay (AHP) Receptor->Phosphorelay Phosphorylates TF Response Regulator (ARR) Phosphorelay->TF Activates GeneExpression Gene Expression (Cell Division & Shoot Formation) TF->GeneExpression Regulates AS Adenine Sulphate Precursor Precursor AS->Precursor Cytokinin_Biosynthesis Cytokinin Biosynthesis Pathway Precursor->Cytokinin_Biosynthesis Enters Endo_Cytokinins Endogenous Cytokinins Cytokinin_Biosynthesis->Endo_Cytokinins Produces Endo_Cytokinins->Receptor Activates l1 BA Pathway l2 AS Pathway l1_color l2_color

Caption: Simplified signaling pathways of Benzyl Adenine and Adenine Sulphate.

G start Start: Select healthy explant sterilization Surface Sterilization start->sterilization inoculation Inoculation on Culture Medium sterilization->inoculation incubation Incubation in Growth Chamber inoculation->incubation proliferation Shoot Multiplication / Callus Induction incubation->proliferation subculture Subculture (every 3-4 weeks) proliferation->subculture Repeat as needed rooting Transfer to Rooting Medium proliferation->rooting subculture->proliferation acclimatization Acclimatization to External Environment rooting->acclimatization end End: Hardened plantlet acclimatization->end

Caption: General experimental workflow for in vitro plant tissue culture.

Concluding Remarks

The in vitro efficacy of Adenine Sulphate and Benzyl Adenine is highly dependent on the plant species, the type of explant used, and the specific objectives of the culture, such as shoot multiplication or callus induction.

Benzyl Adenine is a potent synthetic cytokinin that directly stimulates cell division and is highly effective for inducing shoot proliferation in a wide range of plant species. However, at higher concentrations, it can sometimes lead to undesirable effects like shoot tip necrosis and leaf abscission.[2]

Adenine Sulphate , on the other hand, often acts as a biostimulant or a precursor in the natural cytokinin biosynthesis pathway.[1] Its effects are frequently observed to be synergistic when used in combination with other cytokinins like Benzyl Adenine or Kinetin.[1][2] It can enhance shoot multiplication and overall plantlet health, potentially by promoting the synthesis of more effective endogenous cytokinins.[1]

For researchers aiming to optimize in vitro regeneration protocols, a combinatorial approach, testing various concentrations of both Benzyl Adenine and Adenine Sulphate, is recommended. This allows for the fine-tuning of the hormonal balance to achieve the desired morphogenetic response for a specific plant system. The data and protocols presented in this guide serve as a foundational resource for designing such experiments and making informed decisions in the selection and application of these vital plant growth regulators.

References

Comparative

A Researcher's Guide to Validating the Purity of Commercial Adenine Sulphate Products

For Researchers, Scientists, and Drug Development Professionals Adenine (B156593) sulphate is a critical raw material in a multitude of research and development applications, from its use in cell culture media to the syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenine (B156593) sulphate is a critical raw material in a multitude of research and development applications, from its use in cell culture media to the synthesis of novel therapeutic agents. The purity of this compound is paramount, as impurities can lead to spurious experimental results, failed drug development batches, and significant financial losses. This guide provides a comprehensive framework for validating the purity of commercial adenine sulphate products, offering a direct comparison of analytical methodologies and presenting the necessary data for making informed purchasing decisions.

Comparative Analysis of Commercial Adenine Sulphate Purity

To ensure the reliability and reproducibility of experimental outcomes, a rigorous assessment of adenine sulphate purity is essential. The following table summarizes the key analytical parameters for comparing different commercial sources of adenine sulphate. Researchers can populate this table with data obtained from certificates of analysis (CoAs) provided by suppliers and through in-house experimental validation.

Table 1: Comparative Data for Commercial Adenine Sulphate Products

ParameterSupplier ASupplier BSupplier CIn-house Validation
Advertised Purity (%) ≥98.0%[1][2]99.82%[3]≥97.5%[4][Enter Experimental Value]
Purity by HPLC (%) [Enter CoA Value][Enter CoA Value][Enter CoA Value][Enter Experimental Value]
Purity by Titration (%) [Enter CoA Value][Enter CoA Value][Enter CoA Value][Enter Experimental Value]
Loss on Drying (%) ≤10.0%[1][Enter CoA Value]≤2%[4][Enter Experimental Value]
Residue on Ignition (%) ≤ 0.1%[1][Enter CoA Value][Enter CoA Value][Enter Experimental Value]
Heavy Metals (ppm) ≤ 10 ppm[1][Enter CoA Value][Enter CoA Value][Enter Experimental Value]
Identification (UV-Vis) [Conforms/Does Not Conform][Conforms/Does Not Conform][Conforms/Does Not Conform][Conforms/Does Not Conform]
Presence of Impurities [List Identified Impurities][List Identified Impurities][List Identified Impurities][List Identified Impurities]

Experimental Protocols for Purity Validation

The following protocols outline the key experiments for a comprehensive purity assessment of adenine sulphate.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying adenine from potential impurities such as other nucleobases (e.g., guanine, cytosine, thymine, uracil) and related compounds (e.g., hypoxanthine, xanthine).

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 20 mM potassium phosphate, pH 6.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typical. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the adenine sulphate sample.

    • Dissolve the sample in 100 mL of the mobile phase to create a stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Procedure:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the calibration standards to generate a standard curve.

    • Inject the sample solution.

    • The purity of adenine sulphate is determined by calculating the area of the adenine peak as a percentage of the total peak area.

    • Impurities can be identified by comparing their retention times to those of known standards.

Acid-Base Titration for Overall Purity Assessment

This method provides a quantitative measure of the total basic components in the sample, which is primarily adenine.

Methodology:

  • Reagents:

    • 0.1 M Perchloric acid in glacial acetic acid (titrant)

    • Crystal violet indicator

    • Glacial acetic acid (solvent)

  • Procedure:

    • Accurately weigh approximately 150 mg of the adenine sulphate sample.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate the solution with 0.1 M perchloric acid until the color changes from violet to blue-green.

    • Calculate the purity based on the volume of titrant used.

UV-Visible Spectroscopy for Identification

UV-Vis spectroscopy is a simple and rapid method to confirm the identity of adenine sulphate by comparing its absorption spectrum to a reference standard.

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: 0.1 M HCl.

  • Procedure:

    • Prepare a dilute solution of the adenine sulphate sample in 0.1 M HCl.

    • Scan the solution from 200 to 400 nm.

    • The absorption maximum (λmax) for adenine in acidic solution is approximately 263 nm. Compare the spectrum of the sample to that of a known standard.

Visualizing the Experimental Workflow and a Key Biological Pathway

To further clarify the experimental process and the biological relevance of adenine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison sample Commercial Adenine Sulphate Product weighing Accurate Weighing sample->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution hplc HPLC Analysis (Purity & Impurities) dissolution->hplc titration Acid-Base Titration (Overall Purity) dissolution->titration uv_vis UV-Vis Spectroscopy (Identification) dissolution->uv_vis quantification Quantification of Purity & Impurities hplc->quantification titration->quantification uv_vis->quantification comparison Comparison with Supplier Specs & Alternatives quantification->comparison decision Informed Purchasing Decision comparison->decision

Caption: Experimental workflow for validating adenine sulphate purity.

purinergic_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_receptors Cell Membrane atp ATP adp ADP atp->adp Ectonucleotidases p2x P2X Receptors (Ion Channels) atp->p2x p2y P2Y Receptors (GPCRs) atp->p2y amp AMP adp->amp Ectonucleotidases adp->p2y adenosine Adenosine amp->adenosine CD73 adenosine_transport Adenosine Transporter adenosine->adenosine_transport a1 A1 adenosine->a1 a2a A2A adenosine->a2a a2b A2B adenosine->a2b a3 A3 adenosine->a3 adenosine_kinase Adenosine Kinase amp_regen AMP adenosine_kinase->amp_regen adenosine_deaminase Adenosine Deaminase inosine Inosine adenosine_deaminase->inosine adenosine_transport->adenosine_kinase adenosine_transport->adenosine_deaminase

Caption: Simplified purinergic signaling pathway.

References

Validation

Adenine Sulphate vs. Adenine for Shoot Induction: A Comparative Guide

For researchers and professionals in plant tissue culture and drug development, optimizing shoot induction protocols is a critical step in micropropagation and the generation of transgenic plants. The choice of media com...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in plant tissue culture and drug development, optimizing shoot induction protocols is a critical step in micropropagation and the generation of transgenic plants. The choice of media components, particularly plant growth regulators and supplements, can significantly impact the efficiency of shoot regeneration. Among the various additives used to enhance shoot proliferation, adenine (B156593) and its salt form, adenine sulphate, are frequently considered. This guide provides an objective comparison of their performance in shoot induction, supported by experimental data and detailed methodologies.

The Verdict: Adenine Sulphate Demonstrates Superior Performance in Enhancing Shoot Induction

Experimental evidence strongly suggests that adenine sulphate is more effective than adenine for promoting shoot induction in plant tissue culture. While both are related purine (B94841) compounds, adenine sulphate consistently demonstrates a more potent ability to stimulate shoot proliferation, increase the number of shoots per explant, and improve overall regeneration frequency. This is largely attributed to its role as a precursor in the cytokinin biosynthesis pathway and its synergistic effects when combined with other plant growth regulators.

Adenine, while a fundamental component of nucleic acids and a precursor to cytokinins, generally exhibits weaker cytokinin-like activity on its own. In contrast, adenine sulphate is frequently reported to significantly enhance the efficacy of standard cytokinin and auxin combinations, leading to more robust shoot development.

Quantitative Performance Data

The following table summarizes quantitative data from various studies, highlighting the impact of adenine sulphate on shoot induction in different plant species. A direct comparison with adenine is often unavailable in the literature, as adenine sulphate is the more commonly used and effective supplement for this purpose.

Plant SpeciesExplant TypeBasal MediumGrowth RegulatorsAdenine Sulphate Conc.Key Findings
Jatropha curcasJuvenile CotyledonMS1.5 mg/L BA + 0.05 mg/L IBA25 mg/L (+ 25 mg/L Glutamine)Number of shoots per explant increased from 3.82 (control) to 9.09.[1]
Syzygium cuminiNodal SegmentsMS10 µM BANot specifiedReduced shoot tip necrosis and led to the production of a maximum of 14 shoots per explant.[2][3]
Carissa carandasNodal ExplantMS1.5 mg/l BAP + 1.0 mg/l Kn + 1.0 mg/l TDZ15 mg/lSignificantly improved the frequency of multiple shoot induction compared to media without adenine sulphate.[4]
Acacia holosericeaLeaflets and Leaf RachisB51.5 mg/L Zeatin50 mg/LIncreased the number of shoots per explant to 6.3.[5]
Cichorium intybusLeaf ExplantsMS + B56.66 µM BAP + 2.852 µM IAA1.360 µMResulted in a high frequency of callus induction and multiple shoot proliferation.

Mechanism of Action and Signaling Pathways

Adenine's primary role in shoot induction is as a precursor for the biosynthesis of natural cytokinins. Cytokinins are a class of plant hormones that promote cell division and differentiation, leading to the formation of shoots. When supplied in the culture medium, adenine can be converted by the plant tissue into various cytokinin forms, such as zeatin and isopentenyladenine.

Adenine sulphate, being a salt of adenine, is readily soluble in aqueous culture media and is thought to be more easily assimilated by plant tissues. It is believed to act synergistically with exogenously applied cytokinins (like BAP and Kinetin) and auxins, enhancing their effect on cell division and morphogenesis. The sulphate moiety may also play a role in this enhanced activity, although the precise mechanism is not fully elucidated.

The following diagram illustrates the proposed mechanism of action and the general workflow of a shoot induction experiment.

G cluster_0 In Vitro Culture Medium cluster_1 Plant Tissue Response Adenine_Sulphate Adenine Sulphate Precursor Precursor for Endogenous Cytokinin Biosynthesis Adenine_Sulphate->Precursor Adenine Adenine Adenine->Precursor Cytokinins Exogenous Cytokinins (e.g., BAP, Kinetin) Cell_Division Enhanced Cell Division and Differentiation Cytokinins->Cell_Division Auxins Exogenous Auxins (e.g., NAA, IBA) Auxins->Cell_Division Precursor->Cell_Division Shoot_Induction Shoot Induction and Proliferation Cell_Division->Shoot_Induction caption Proposed mechanism of adenine/adenine sulphate in shoot induction.

Caption: Proposed mechanism of adenine/adenine sulphate in shoot induction.

Experimental Protocols

The following provides a generalized experimental protocol for shoot induction, incorporating the use of adenine sulphate as a supplement. Specific concentrations of growth regulators and supplements should be optimized for each plant species and explant type.

1. Explant Preparation:

  • Excise explants (e.g., nodal segments, leaf discs, cotyledons) from healthy, in vitro-grown seedlings or surface-sterilized field-grown plants.

  • Trim the explants to a suitable size (e.g., 1-2 cm for nodal segments, 0.5-1 cm² for leaf discs).

2. Culture Medium Preparation:

  • Prepare a basal salt medium, such as Murashige and Skoog (MS) or Gamborg's B5 medium.

  • Supplement the medium with vitamins, sucrose (B13894) (typically 3% w/v), and myo-inositol.

  • Add plant growth regulators. A common combination is a cytokinin (e.g., 1.0-2.0 mg/L Benzylaminopurine - BAP) and an auxin (e.g., 0.1-0.5 mg/L Naphthaleneacetic acid - NAA).

  • Add adenine sulphate at a concentration ranging from 25 to 100 mg/L.

  • Adjust the pH of the medium to 5.7-5.8.

  • Add a gelling agent, such as agar (B569324) (0.8% w/v), and autoclave the medium at 121°C for 15-20 minutes.

3. Culture Initiation and Incubation:

  • Aseptically place the prepared explants onto the surface of the solidified culture medium in sterile culture vessels.

  • Incubate the cultures in a growth chamber under controlled conditions:

    • Temperature: 25 ± 2°C

    • Photoperiod: 16 hours light / 8 hours dark

    • Light Intensity: 2000-3000 lux

4. Subculture and Shoot Elongation:

  • Subculture the explants onto fresh medium every 3-4 weeks.

  • Once shoots have initiated and proliferated, they can be transferred to a medium with a reduced cytokinin concentration or a cytokinin-free medium to promote elongation.

The experimental workflow can be visualized as follows:

G Explant_Preparation Explant Preparation Inoculation Inoculation Explant_Preparation->Inoculation Media_Preparation Media Preparation (with Adenine Sulphate) Media_Preparation->Inoculation Incubation Incubation (Controlled Environment) Inoculation->Incubation Shoot_Proliferation Shoot Proliferation Incubation->Shoot_Proliferation 3-4 weeks Shoot_Elongation Shoot Elongation Shoot_Proliferation->Shoot_Elongation Subculture Rooting Rooting Shoot_Elongation->Rooting Acclimatization Acclimatization Rooting->Acclimatization

Caption: A typical workflow for a plant shoot induction experiment.

References

Comparative

Adenine Sulphate vs. Kinetin: A Comparative Guide to their Effects on Plant Growth

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the effects of adenine (B156593) sulphate and kinetin (B1673648) on plant growth, supported by experimental d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of adenine (B156593) sulphate and kinetin (B1673648) on plant growth, supported by experimental data. The information is intended to assist researchers in selecting the appropriate growth regulator for their specific plant tissue culture objectives.

I. Overview of Adenine Sulphate and Kinetin

Adenine Sulphate is a synthetic cytokinin-like substance that promotes cell division and differentiation in plants. While not a true cytokinin in structure, it is a precursor in the biosynthesis of natural cytokinins and can enhance the effect of other cytokinins.[1] It is often used as a supplement in plant tissue culture media to stimulate shoot formation and proliferation.

Kinetin (N6-furfuryladenine) was one of the first cytokinins to be discovered and is a synthetic compound that exhibits strong cytokinin activity. It is widely used in plant tissue culture to induce cell division, promote shoot proliferation, and delay senescence. Kinetin is an adenine-type cytokinin and functions through the well-established cytokinin signaling pathway.

II. Comparative Effects on Plant Growth

The efficacy of adenine sulphate and kinetin can vary significantly depending on the plant species, the explant type, and the presence of other plant growth regulators in the culture medium. Below is a summary of their comparative effects on key growth parameters based on published experimental data.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative effects of adenine sulphate and kinetin on shoot proliferation in different plant species.

Plant SpeciesExplantMediumGrowth Regulator(s)Mean Number of Shoots per ExplantMean Shoot Length (cm)Reference
Stevia rebaudianaNodalMSKinetin (9.3 µM)Not specifiedNot specified[2]
MSKinetin (9.3 µM) + Adenine Sulphate (40 mg/L)65Increased[2]
Jatropha curcasAxillary nodes and leaf sectionsMSBA and IBA4.08 ± 0.16Not specified
MSBA and IBA + Adenine Sulphate (25 mg/L)9.09 ± 0.37Not specified
Syzygium cuminiNodal segmentsMSBA (10 µM)Slower and stunted growthNot specified[1][3]
MSBA (10 µM) + Adenine Sulphate14Improved growth[1][3]
Acacia holosericeaLeafletsB5Zeatin (2.5 mg/L)3.2 ± 0.8Not specified[4]
B5Zeatin (2.5 mg/L) + Adenine Sulphate (200 mg/L)7.0 ± 3.8Not specified[4]
Musa spp. (Banana)Shoot tipMSBAP (3.0 mg/l) + Adenine Sulphate (25 mg/l)4.402.30[5]

Key Observations:

  • Synergistic Effect: Adenine sulphate often exhibits a strong synergistic effect when used in combination with other cytokinins like kinetin or benzyladenine (BA), leading to a significant increase in shoot proliferation compared to using the cytokinin alone.[1]

  • Shoot Proliferation: In several studies, the addition of adenine sulphate to the culture medium more than doubled the number of shoots produced per explant.

  • Rooting: Neither adenine sulphate nor kinetin are typically used to induce rooting. Successful rooting of in vitro propagated shoots is generally achieved by transferring them to a medium containing an auxin, such as Indole-3-butyric acid (IBA) or α-Naphthalene acetic acid (NAA).[1][2][3]

III. Experimental Protocols

The following is a generalized experimental protocol for comparing the effects of adenine sulphate and kinetin on shoot proliferation, based on methodologies cited in the literature.

Generalized Experimental Protocol for in vitro Shoot Proliferation
  • Explant Preparation:

    • Select healthy, young explants (e.g., nodal segments, shoot tips, or leaf sections) from the desired plant species.

    • Surface sterilize the explants. A common procedure involves washing with a detergent, followed by immersion in 70% ethanol (B145695) for a short period (e.g., 1 minute), and then treatment with a disinfectant solution (e.g., 0.1% mercuric chloride or a solution of sodium hypochlorite) for a specified duration (e.g., 5-10 minutes).

    • Rinse the explants thoroughly with sterile distilled water (3-4 times) to remove any traces of the sterilizing agents.

  • Culture Medium Preparation:

    • Prepare a basal salt medium, such as Murashige and Skoog (MS) or Gamborg's B5 medium.

    • Supplement the basal medium with sucrose (B13894) (typically 3% w/v) as a carbon source and vitamins.

    • Divide the medium into different treatment groups. For example:

      • Control: Basal medium only.

      • Kinetin: Basal medium + Kinetin at various concentrations.

      • Adenine Sulphate: Basal medium + Adenine Sulphate at various concentrations.

      • Kinetin + Adenine Sulphate: Basal medium + Kinetin and Adenine Sulphate at various combinations of concentrations.

    • Adjust the pH of the medium to the optimal range (usually 5.6-5.8) before adding a gelling agent like agar (B569324).

    • Autoclave the medium at 121°C and 15 psi for 15-20 minutes.

  • Inoculation and Incubation:

    • Aseptically place the sterilized explants onto the solidified culture medium in sterile culture vessels.

    • Incubate the cultures in a growth chamber under controlled conditions:

      • Temperature: 25 ± 2°C.

      • Photoperiod: 16 hours of light and 8 hours of dark.

      • Light Intensity: Provide adequate light from cool, white fluorescent lamps.

  • Data Collection and Analysis:

    • After a specified culture period (e.g., 4-6 weeks), record data on various growth parameters, including:

      • Percentage of explants showing response.

      • Number of shoots per explant.

      • Average shoot length.

    • Analyze the data statistically to determine the significance of the differences between the treatment groups.

  • Rooting of Shoots:

    • Excise the proliferated shoots and transfer them to a rooting medium.

    • The rooting medium is typically a half-strength or full-strength basal medium supplemented with an auxin like IBA or NAA (e.g., 0.5-2.0 mg/L).

    • Incubate the shoots under the same conditions as for proliferation until roots are formed.

  • Acclimatization:

    • Carefully remove the rooted plantlets from the culture vessels and wash the agar from the roots.

    • Transfer the plantlets to small pots containing a sterile potting mix (e.g., a mixture of soil, sand, and vermiculite).

    • Gradually acclimatize the plantlets to the external environment by initially covering them with a transparent plastic bag to maintain high humidity and then slowly exposing them to ambient conditions over a period of a few weeks.

IV. Signaling Pathways and Mechanisms of Action

Kinetin Signaling Pathway

Kinetin, as a cytokinin, acts through the well-characterized two-component signaling pathway.

Kinetin_Signaling_Pathway cluster_legend Legend Kinetin Kinetin Receptor Histidine Kinase Receptor (AHK) Kinetin->Receptor Binds to AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylates Cytokinin_Response_Genes Cytokinin Response Genes ARR_B->Cytokinin_Response_Genes Activates Transcription ARR_A Type-A Response Regulator (ARR-A) Cytokinin_Response_Genes->ARR_A Induces Expression ARR_A->ARR_B Inhibits l1 Activation l2 Inhibition p1->p2 ----> p3->p4 ---|>

Caption: Kinetin signaling pathway in plant cells.

The binding of kinetin to the histidine kinase receptor in the cell membrane initiates a phosphorylation cascade. This signal is relayed through histidine phosphotransfer proteins to Type-B response regulators in the nucleus. Activated Type-B ARRs then bind to the promoters of cytokinin response genes, activating their transcription and leading to various cellular responses, including cell division and shoot formation. Type-A ARRs are also induced and act as negative regulators of the pathway.

Adenine Sulphate Mechanism of Action

The precise signaling pathway for adenine sulphate is not as well-defined as that for kinetin. However, its mechanism of action is believed to involve two primary routes:

  • Precursor to Natural Cytokinins: Adenine is a fundamental component of natural cytokinins. Adenine sulphate can serve as a precursor for the de novo synthesis of these cytokinins within the plant tissues, thereby increasing the endogenous cytokinin pool and promoting growth.

  • Synergistic Action and Potential Independent Signaling: Adenine sulphate often enhances the activity of other cytokinins.[1] Beyond its role as a precursor, adenosine (B11128) and its derivatives, such as ATP, have been shown to act as signaling molecules in plants. Extracellular ATP can trigger downstream signaling cascades, including changes in cytoplasmic calcium concentrations, which are known to be important second messengers in various plant developmental processes.[6][7]

Adenine_Sulphate_Mechanism Adenine_Sulphate Adenine Sulphate Adenine Adenine Adenine_Sulphate->Adenine Provides Other_Cytokinins Other Cytokinins (e.g., Kinetin) Adenine_Sulphate->Other_Cytokinins Synergistic Effect Adenosine_Signaling Adenosine/ATP Signaling Adenine_Sulphate->Adenosine_Signaling May influence Natural_Cytokinins Natural Cytokinins Adenine->Natural_Cytokinins Precursor for Biosynthesis Cytokinin_Signaling Cytokinin Signaling Pathway Natural_Cytokinins->Cytokinin_Signaling Activates Growth_Response Plant Growth Response Cytokinin_Signaling->Growth_Response Leads to Other_Cytokinins->Cytokinin_Signaling Activates Adenosine_Signaling->Growth_Response Leads to

Caption: Proposed mechanisms of action for adenine sulphate.

V. Conclusion

Both adenine sulphate and kinetin are effective in promoting shoot proliferation in a variety of plant species. Kinetin acts as a direct-acting cytokinin through a well-established signaling pathway. Adenine sulphate, on the other hand, appears to function primarily as a precursor for natural cytokinin biosynthesis and as a powerful synergist when used in combination with other cytokinins.

For researchers aiming to maximize shoot multiplication, a combination of adenine sulphate with a cytokinin like kinetin or BAP is often more effective than using a single cytokinin alone. The optimal concentrations and combinations will, however, need to be determined empirically for each plant species and explant type. For inducing root formation, the use of auxins remains the standard and most effective practice.

References

Validation

A Comparative Guide to the Quantitative Analysis of Adenine Sulphate Uptake by Plant Cells

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of adenine (B156593) sulphate with alternative compounds for delivery into plant cells, focusing on quantitat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of adenine (B156593) sulphate with alternative compounds for delivery into plant cells, focusing on quantitative analysis of uptake, physiological effects, and metabolic fate. Experimental data from various studies are summarized to offer an objective overview for researchers in plant biology and drug development.

Executive Summary

Adenine sulphate is a commonly used supplement in plant tissue culture to promote shoot proliferation and overall plant health. Its primary function is to serve as a precursor for the synthesis of natural cytokinins and to be incorporated into the purine (B94841) salvage pathway for nucleotide synthesis. While direct quantitative data on the cellular uptake of adenine sulphate is limited, its effects on plant development are well-documented. This guide compares adenine sulphate with free adenine and cytokinin alternatives, providing available quantitative data, experimental methodologies, and insights into the underlying biological pathways.

Comparison of Adenine Sulphate and Alternatives

The selection of an appropriate compound for adenine delivery depends on the specific research goals, such as enhancing growth, studying purine metabolism, or investigating cytokinin signaling.

CompoundPrimary Use in Plant BiologyAdvantagesDisadvantages
Adenine Sulphate Supplement in tissue culture media to enhance shoot proliferation.[1][2][3][4][5]- Readily soluble in aqueous media.- Often shows synergistic effects with cytokinins like BAP and Kinetin.[1][3]- Generally low toxicity at typical working concentrations.[6]- Limited direct data on cellular uptake rates.- Effects can be dependent on the presence of other growth regulators.[1]
Adenine (Free Base) Study of purine uptake, metabolism, and salvage pathways.- Direct precursor for the purine salvage pathway.- Well-characterized transport mechanisms (e.g., PUP transporters).- Lower solubility in aqueous media compared to the sulphate salt.
Benzyladenine (BAP) Synthetic cytokinin for inducing shoot formation and proliferation.- Potent inducer of cell division and shoot development.- Widely used and extensively studied.- Can inhibit root formation at higher concentrations.- As a synthetic compound, it may not perfectly mimic natural cytokinin responses.
trans-Zeatin (tZ) Natural cytokinin for studying cytokinin signaling and physiological responses.- Represents a physiologically relevant form of cytokinin.- High affinity for cytokinin receptors.- More expensive and less stable than synthetic alternatives.- Lower cellular uptake rate compared to adenine.

Quantitative Data on Uptake and Physiological Effects

Table 1: Quantitative Comparison of Adenine Uptake and Physiological Effects of Related Compounds

ParameterAdenineAdenine SulphateBenzyladenine (BAP)trans-Zeatin (tZ)Plant SystemReference
Cellular Uptake Rate ~3-fold higher than tZ at 50 µMData not availableData not availableLower than adenineArabidopsis thaliana cell culture
Effect on Shoot Number Data not available3.6 shoots/explant (at 6 mg/L)5.2 shoots/explant (at 0.5 mg/L)Data not availableMusa spp. (Banana) in vitro[4]
Effect on Leaf Number Data not available13.46 leaves/plant (at 6 mg/L)16.86 leaves/plant (at 0.5 mg/L)Data not availableMusa spp. (Banana) in vitro[4]
Shoot Proliferation Data not available9.09 shoots/explant (at 25 mg/L with glutamine)Data not availableData not availableJatropha curcas L.[5]
Inhibition of Root Growth Not typically observedNot typically observedCan inhibit root formationLess inhibitory than BAPGeneral observation

Experimental Protocols

Radiolabeled Adenine Uptake Assay in Plant Suspension Cells

This protocol is adapted from studies on nucleobase transport and can be used to quantify the uptake of adenine into plant cells.

Materials:

  • Plant suspension cells (e.g., Arabidopsis thaliana)

  • [14C]-Adenine (radiolabeled)

  • Unlabeled adenine

  • Wash buffer (e.g., 0.5 mM CaCl2)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Microcentrifuge tubes

  • Vacuum filtration system with glass fiber filters

Procedure:

  • Cell Preparation: Grow plant suspension cells to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer to remove residual media. Resuspend the cells in the assay buffer to a known density.

  • Uptake Initiation: Aliquot the cell suspension into microcentrifuge tubes. To initiate the uptake, add [14C]-adenine to a final desired concentration. For competition assays, add a surplus of unlabeled adenine or other competing compounds prior to the addition of the radiolabeled substrate.

  • Incubation: Incubate the cells at a controlled temperature (e.g., 25°C) with gentle agitation for a specific time course (e.g., 1, 5, 10, 15 minutes).

  • Uptake Termination: Stop the reaction by adding an excess of ice-cold wash buffer.

  • Washing: Quickly collect the cells by vacuum filtration onto glass fiber filters. Wash the filters with several volumes of ice-cold wash buffer to remove extracellular radiolabel.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the uptake rate as picomoles of adenine per milligram of fresh weight per minute.

Cytotoxicity Assay

This protocol can be used to assess the cytotoxicity of adenine sulphate and its alternatives on plant cells.

Materials:

  • Plant suspension cells

  • Adenine sulphate, adenine, BAP, tZ

  • 2,3,5-triphenyltetrazolium chloride (TTC) or Evans blue stain

  • Microplate reader (for TTC assay)

  • Microscope (for Evans blue staining)

Procedure (TTC Assay):

  • Cell Treatment: Distribute the plant cell suspension into a 96-well plate. Add different concentrations of the test compounds (adenine sulphate, adenine, etc.) to the wells. Include a control group with no treatment.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • TTC Staining: Add TTC solution to each well and incubate for a few hours. Live, respiring cells will reduce the TTC to red formazan (B1609692) crystals.

  • Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., ethanol (B145695) or DMSO) and measure the absorbance at a specific wavelength (e.g., 485 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Signaling Pathways and Metabolic Fate

Adenine Uptake and Transport

The uptake of adenine from the extracellular space into the plant cell is mediated by a family of purine permeases (PUP). In Arabidopsis, AtPUP1 has been shown to be a high-affinity transporter for adenine and also transports cytokinins, suggesting a common uptake pathway for these related molecules.

Adenine_Uptake_Workflow AdenineSulphate Adenine Sulphate (in medium) Adenine Adenine AdenineSulphate->Adenine Dissociation PUP_Transporter Purine Permease (e.g., AtPUP1) Adenine->PUP_Transporter Transport SalvagePathway Adenine Salvage Pathway Adenine->SalvagePathway CytokininSynthesis Cytokinin Biosynthesis Adenine->CytokininSynthesis Cytoplasm Plant Cell Cytoplasm PUP_Transporter->Cytoplasm AMP AMP SalvagePathway->AMP ATP ATP AMP->ATP Cytokinins Active Cytokinins CytokininSynthesis->Cytokinins

Workflow of adenine sulphate uptake and initial metabolic steps.
Adenine Salvage Pathway

Once inside the cell, adenine is rapidly metabolized through the purine salvage pathway to be converted into adenosine (B11128) monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT). AMP is a central molecule that can be phosphorylated to ADP and ATP, the cell's energy currency, or used in the synthesis of nucleic acids.

Adenine_Salvage_Pathway cluster_uptake Cellular Uptake cluster_salvage Purine Salvage Pathway cluster_utilization Metabolic Utilization Adenine_in Adenine APRT APRT Adenine_in->APRT + PRPP AMP AMP APRT->AMP ADK Adenylate Kinase AMP->ADK + ATP Nucleic_Acids Nucleic Acid Synthesis AMP->Nucleic_Acids ADP ADP ADK->ADP + ADP ATP_Synthase ATP Synthase ADP->ATP_Synthase ATP ATP ATP_Synthase->ATP Energy Energy for Cellular Processes ATP->Energy

Simplified diagram of the adenine salvage pathway in plant cells.
Cytokinin Signaling

Adenine itself is a precursor for the biosynthesis of N6-substituted adenine derivatives, which constitute the class of hormones known as cytokinins. While adenine uptake can lead to increased cytokinin synthesis, it is the cytokinins themselves that bind to receptors and initiate a signaling cascade. This pathway involves histidine kinase receptors and response regulators that ultimately modulate gene expression related to cell division and differentiation. There is currently no strong evidence to suggest that adenine or adenine sulphate directly activates cytokinin receptors.

Cytokinin_Signaling_Pathway Cytokinin Cytokinin Receptor Histidine Kinase Receptor (e.g., AHK4) Cytokinin->Receptor Binding AHP AHP (Phosphotransfer) Receptor->AHP Phosphorylation ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylation Gene_Expression Target Gene Expression ARR_B->Gene_Expression Activation Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Differentiation Cell Differentiation Gene_Expression->Differentiation

Overview of the cytokinin signaling pathway in plants.

References

Comparative

Cross-Validation of Analytical Methods for Adenine Sulphate: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like adenine (B156593) sulphate is critical for ensuring product quality, safety, a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like adenine (B156593) sulphate is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of three common analytical methods—High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and Titration—for the determination of adenine sulphate. The information presented is based on a comprehensive review of existing experimental data to assist in the selection of the most appropriate method for your specific analytical needs.

This guide details the performance characteristics and experimental protocols for each method, allowing for an objective comparison. All quantitative data is summarized for ease of reference, and a generalized workflow for method cross-validation is provided.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative data for HPLC-UV, UV Spectrophotometry, and Titration for the analysis of adenine and sulphate.

Parameter High-Performance Liquid Chromatography (HPLC-UV) UV Spectrophotometry Titration
Analyte AdenineAdenineSulphate
Linearity (Range) 5–1000 µg/mL[1][2]--
Coefficient of Determination (R²) > 0.999[3]--
Limit of Detection (LOD) 0.3 µg/mL[1][2]--
Limit of Quantification (LOQ) 0.91 µg/mL[1][2]--
Accuracy (% Recovery) 99.8–107.4%[1][2]--
Precision (% RSD) < 9%[1][2]--
Wavelength 260 nm[1][2]260 nm[4][5]Not Applicable

Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are the methodologies for each of the compared techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is highly selective and sensitive for the quantification of adenine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Sunniest RP-Aqua C28, 250 x 4.6 mm, 5.0 µm)[6]

Mobile Phase:

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection Wavelength: 260 nm[1][2]

  • Injection Volume: 20 µL[3]

  • Column Temperature: 27 ± 1 ºC[6]

Sample Preparation:

  • Prepare a standard stock solution of adenine in the mobile phase.

  • For plasma samples, perform an extraction using acetone (B3395972) or acetonitrile, followed by evaporation and reconstitution in the mobile phase[1][2]. Solid-phase extraction (SPE) can also be utilized for sample clean-up[6].

UV Spectrophotometry

A simpler and faster method suitable for the quantification of adenine, though less specific than HPLC.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a standard solution of adenine in a suitable solvent (e.g., water or a buffer at pH 7.0)[4].

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption for adenine, which is approximately 260 nm[4][5].

  • Calculate the concentration of adenine in the sample by comparing its absorbance to that of the standard solution, applying the Beer-Lambert law.

Titration

This classical analytical method is effective for the determination of the sulphate content.

Principle:

  • Precipitation titration using a standard solution of a barium salt (e.g., barium chloride) to precipitate sulphate ions as barium sulphate[7].

  • Alternatively, an acid-base titration can be performed using a standard solution of sodium hydroxide[8].

Procedure (Precipitation Titration):

  • Dissolve a known weight of the adenine sulphate sample in deionized water.

  • Titrate the sample solution with a standardized solution of barium chloride.

  • The endpoint can be detected using various methods, including potentiometry with an ion-selective electrode or thermometric titration, which measures the heat of reaction[7][9].

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Cross-Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC, UV-Spec, Titration) set_acceptance Set Acceptance Criteria (e.g., Accuracy, Precision) define_methods->set_acceptance prep_samples Prepare Standard and Test Samples set_acceptance->prep_samples analyze_hplc Analyze with HPLC prep_samples->analyze_hplc analyze_uv Analyze with UV-Spec prep_samples->analyze_uv analyze_titration Analyze with Titration prep_samples->analyze_titration collect_data Collect and Tabulate Data analyze_hplc->collect_data analyze_uv->collect_data analyze_titration->collect_data stat_analysis Statistical Analysis (e.g., t-test, F-test) collect_data->stat_analysis compare_results Compare Results Against Acceptance Criteria stat_analysis->compare_results conclusion Conclusion on Method Equivalence compare_results->conclusion

Caption: A generalized workflow for the cross-validation of different analytical methods.

References

Validation

Synergistic Effects of Adenine Sulphate in Plant Growth Regulation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the synergistic effects of adenine (B156593) sulphate with other key plant growth regulators. The informat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of adenine (B156593) sulphate with other key plant growth regulators. The information presented is supported by experimental data from various studies, with detailed methodologies for replication. This document aims to serve as a valuable resource for researchers in plant biology and professionals involved in the development of agricultural and biotechnological products.

Abstract

Adenine sulphate, a derivative of the purine (B94841) adenine, has demonstrated significant synergistic effects when used in conjunction with other plant growth regulators, particularly in the context of in-vitro plant propagation and tissue culture. While it exhibits weak cytokinin-like activity on its own, its primary role appears to be as a precursor for the biosynthesis of endogenous cytokinins and as an enhancer of the activity of exogenously applied cytokinins. This guide synthesizes experimental findings on the combined effects of adenine sulphate with cytokinins, auxins, and gibberellins, presenting quantitative data, detailed experimental protocols, and diagrammatic representations of the underlying biological pathways and experimental workflows.

I. Comparative Performance with Other Plant Growth Regulators

The efficacy of adenine sulphate is most pronounced when it is used as a supplement to basal plant tissue culture media already containing other plant growth regulators. The following tables summarize the quantitative outcomes from various studies, highlighting the synergistic effects on key growth parameters such as shoot proliferation and elongation.

Table 1: Synergistic Effect of Adenine Sulphate with Cytokinins on Shoot Multiplication
Plant SpeciesBasal MediumCytokinin (Concentration)Adenine Sulphate (mg/L)Average No. of Shoots per ExplantAverage Shoot Length (cm)Reference
Stevia rebaudianaMSKinetin (B1673648) (9.3 µM)0--[1]
MSKinetin (9.3 µM)4065-[1]
Syzygium cuminiMSBA (10 µM)0--[2]
MSBA (10 µM)Not specified14-[2]
Jatropha curcasMSBA (1.5 mg/L) + IBA (0.05 mg/L)03.82-
MSBA (1.5 mg/L) + IBA (0.05 mg/L)259.09-
Carissa carandasMSBAP (1.5 mg/l) + Kn (1.0 mg/l) + TDZ (1.0 mg/l)0--
MSBAP (1.5 mg/l) + Kn (1.0 mg/l) + TDZ (1.0 mg/l)15Increased frequency-
Table 2: Synergistic Effect of Adenine Sulphate with Auxins and Gibberellins
Plant SpeciesBasal MediumGrowth Regulator Combination (Concentration)Adenine Sulphate (mg/L)Observed EffectReference
Stevia rebaudianaMSKinetin + NAA40Enhanced shoot multiplication[1]
Syzygium cuminiMSBA (10 µM) + GA3 (2.5 µM)Present15 shoots per explant, mean length 5.9 cm[2]
Jatropha curcasMSBA (0.5 mg/L) + GA3 (0.5 mg/L)25Best shoot elongation (2.13 cm)

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for replicating the observed synergistic effects.

A. In Vitro Shoot Multiplication of Stevia rebaudiana

Objective: To evaluate the synergistic effect of adenine sulphate and kinetin on shoot proliferation.

Methodology:

  • Explant Preparation: Nodal explants (1-2 cm) were excised from healthy, pot-grown Stevia rebaudiana plants.

  • Surface Sterilization: Explants were washed under running tap water for 10 minutes, treated with a 0.1% (w/v) mercuric chloride solution for 5 minutes, and then rinsed 3-4 times with sterile distilled water.

  • Culture Medium: Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar (B569324) was used. The pH of the medium was adjusted to 5.8 before autoclaving.

  • Growth Regulator Supplementation: The MS medium was supplemented with Kinetin (9.3 µM) and Adenine Sulphate (40 mg/L). A control group with only Kinetin was also prepared.

  • Culture Conditions: The cultures were incubated in a growth chamber at 25 ± 2°C with a 16-hour photoperiod provided by cool white fluorescent lights.

  • Data Collection: The number of shoots per explant was recorded after 4 weeks of culture.[1]

B. In Vitro Regeneration of Syzygium cumini

Objective: To investigate the combined effect of adenine sulphate, BA, and GA3 on shoot regeneration and elongation.

Methodology:

  • Explant Source: Nodal segments were collected from a mature (over 40 years old) Syzygium cumini tree.

  • Sterilization Protocol: Explants were surface sterilized using a standard protocol involving treatment with a fungicide and a sterilant like sodium hypochlorite.

  • Basal Medium: MS basal medium was used as the culture medium.

  • Hormonal Combination: The medium was fortified with 6-Benzyladenine (BA) at a concentration of 10 µM and Gibberellic Acid (GA3) at 2.5 µM. Adenine sulphate was also added to the medium (concentration not specified in the abstract).

  • Incubation: Cultures were maintained under controlled temperature and light conditions suitable for shoot proliferation.

  • Rooting and Acclimatization: Elongated shoots were transferred to a rooting medium containing MS basal salts and Naphthaleneacetic acid (NAA) at 5 µM. Well-rooted plantlets were then gradually acclimatized to ex vitro conditions.[2]

III. Signaling Pathways and Experimental Workflow

The synergistic effects of adenine sulphate can be attributed to its role as a precursor in the cytokinin biosynthesis pathway and its interaction with other hormone signaling cascades. The following diagrams illustrate these relationships and a typical experimental workflow.

Synergistic_Action_of_Adenine_Sulphate cluster_0 Exogenous Application cluster_1 Cellular Processes Adenine_Sulphate Adenine Sulphate Purine_Salvage Purine Salvage Pathway (Adenine Phosphoribosyltransferase, Adenosine Kinase) Adenine_Sulphate->Purine_Salvage Precursor BAP BAP/Kinetin (Exogenous Cytokinin) Cytokinin_Receptor Cytokinin Receptor BAP->Cytokinin_Receptor Binding Endogenous_Cytokinin Endogenous Cytokinin Nucleotides Purine_Salvage->Endogenous_Cytokinin Conversion Active_Cytokinins Active Cytokinins (Free Bases) Endogenous_Cytokinin->Active_Cytokinins Activation Active_Cytokinins->Cytokinin_Receptor Binding Cell_Division Cell Division & Shoot Proliferation Cytokinin_Receptor->Cell_Division Signal Transduction Experimental_Workflow start Explant Selection & Sterilization culture Inoculation on MS Medium + Basal Growth Regulators (e.g., Auxin, Cytokinin) start->culture treatment Addition of Adenine Sulphate (Test Concentrations) culture->treatment incubation Incubation under Controlled Conditions (Light, Temperature) treatment->incubation data_collection Data Collection (Shoot Number, Length, etc.) incubation->data_collection rooting Subculture for Rooting (on Auxin-rich medium) incubation->rooting After Proliferation analysis Statistical Analysis & Comparison data_collection->analysis acclimatization Acclimatization of Plantlets rooting->acclimatization end Hardened Plant acclimatization->end

References

Comparative

Evaluating Lot-to-Lot Consistency of Adenine Sulphate: A Comparative Guide

For researchers, scientists, and professionals in drug development, ensuring the consistency of raw materials is paramount to the reproducibility of experiments and the quality of final products. This guide provides a fr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency of raw materials is paramount to the reproducibility of experiments and the quality of final products. This guide provides a framework for evaluating the lot-to-lot consistency of adenine (B156593) sulphate, a crucial component in various biological and pharmaceutical applications. We present a comparative analysis of key quality attributes across multiple hypothetical lots and contrast its performance with a common alternative, adenine hydrochloride.

Comparative Analysis of Adenine Sulphate Lots

The following table summarizes the analytical results for three different lots of adenine sulphate against established quality control specifications. This data illustrates typical variations that can be observed and highlights the importance of rigorous testing.

ParameterSpecificationLot ALot BLot C
Appearance White to off-white crystalline powderConformsConformsConforms
Assay (Purity by HPLC, on dried basis) ≥ 99.0%99.5%99.2%99.8%
Water Content (Karl Fischer) ≤ 1.0%0.5%0.8%0.4%
Loss on Drying ≤ 10.0%8.5%9.2%8.8%
Residue on Ignition ≤ 0.1%0.05%0.07%0.04%
Heavy Metals ≤ 10 ppm< 10 ppm< 10 ppm< 10 ppm
Solubility (in 0.5M HCl) 10 mg/mL, clear solutionConformsConformsConforms

Comparison with Adenine Hydrochloride

Adenine hydrochloride is a frequently used alternative to adenine sulphate. The choice between these salts can depend on factors such as solubility, stability, and compatibility with other formulation components. Below is a comparison of typical specifications for both salts.

ParameterAdenine SulphateAdenine Hydrochloride
Appearance White to off-white crystalline powderWhite to almost white crystalline powder
Assay (Purity) ≥ 99.0%≥ 99%
Water Content/Hydration Variable (often dihydrate)Variable (often hydrate)
Solubility in Water Slightly soluble in cold water, more soluble in hot water.Soluble in water.[1]
pH of Solution (aqueous) AcidicAcidic

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and comparable data. The following are protocols for the key experiments cited in this guide.

Assay (Purity) by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of adenine sulphate by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 4.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient elution. A typical mobile phase could be a 90:10 (v/v) mixture of 0.05 M potassium dihydrogen phosphate and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Procedure:

    • Prepare a standard solution of adenine sulphate of known concentration in the mobile phase.

    • Prepare a sample solution of the adenine sulphate lot to be tested at the same concentration.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

Water Content by Karl Fischer Titration

This method is used for the specific determination of water content.

  • Instrumentation: A Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh a sample of adenine sulphate and introduce it into the titration vessel.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the amount of reagent consumed.

Loss on Drying

This test measures the amount of volatile matter, including water, that is removed under specified conditions.

  • Instrumentation: A drying oven and an analytical balance.

  • Procedure:

    • Accurately weigh a sample of adenine sulphate in a suitable container.

    • Dry the sample in an oven at a specified temperature (e.g., 105°C) for a specified period (e.g., 2 hours).

    • Cool the sample in a desiccator and reweigh.

    • The loss on drying is calculated as the percentage of weight loss.

Residue on Ignition

This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.

  • Instrumentation: A muffle furnace, a crucible, and an analytical balance.

  • Procedure:

    • Accurately weigh a sample of adenine sulphate into a tared crucible.

    • Moisten the sample with a small amount of sulfuric acid.

    • Heat gently until the substance is thoroughly charred.

    • Ignite in a muffle furnace at a specified temperature (e.g., 600 ± 50°C) until all carbon has been consumed.

    • Cool the crucible in a desiccator and weigh.

    • The residue on ignition is calculated as a percentage of the initial sample weight.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for evaluating lot-to-lot consistency and the role of adenine in signaling pathways.

experimental_workflow cluster_sampling 1. Sample Acquisition cluster_testing 2. Analytical Testing cluster_comparison 3. Data Analysis & Comparison cluster_decision 4. Decision Lot_A Lot A Appearance Appearance Lot_A->Appearance HPLC HPLC Purity Lot_A->HPLC KF Karl Fischer Lot_A->KF LOD Loss on Drying Lot_A->LOD ROI Residue on Ignition Lot_A->ROI Solubility Solubility Lot_A->Solubility Lot_B Lot B Lot_B->Appearance Lot_B->HPLC Lot_B->KF Lot_B->LOD Lot_B->ROI Lot_B->Solubility Lot_C Lot C Lot_C->Appearance Lot_C->HPLC Lot_C->KF Lot_C->LOD Lot_C->ROI Lot_C->Solubility Spec Compare to Specifications Appearance->Spec HPLC->Spec KF->Spec LOD->Spec ROI->Spec Solubility->Spec Lot_to_Lot Lot-to-Lot Comparison Spec->Lot_to_Lot Alternative Compare to Alternative (Adenine HCl) Lot_to_Lot->Alternative Accept Accept Lot Alternative->Accept Consistent Reject Reject Lot Alternative->Reject Inconsistent

Caption: Workflow for Evaluating Lot-to-Lot Consistency of Adenine Sulphate.

signaling_pathway cluster_nucleotides Nucleotide Synthesis cluster_nucleic_acids Nucleic Acid Synthesis cluster_energy Energy Metabolism Adenine Adenine AMP AMP Adenine->AMP ADP ADP AMP->ADP RNA RNA AMP->RNA ATP ATP ADP->ATP DNA DNA ATP->DNA ATP->RNA Energy Cellular Energy ATP->Energy

Caption: Simplified Adenine Metabolic and Signaling Pathways.

References

Validation

Comparative Metabolomics of Adenine Sulphate-Treated Cells: A Guide for Researchers

Introduction Adenine (B156593), a fundamental component of nucleic acids and energy-carrying molecules like ATP, plays a pivotal role in cellular metabolism. As a purine (B94841), its metabolism is tightly regulated.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenine (B156593), a fundamental component of nucleic acids and energy-carrying molecules like ATP, plays a pivotal role in cellular metabolism. As a purine (B94841), its metabolism is tightly regulated. While direct comparative metabolomics studies on cells treated specifically with adenine sulphate are not extensively available in the current body of research, this guide synthesizes findings from related in vitro and in vivo studies to provide insights into the metabolic consequences of increased adenine levels. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic effects of adenine.

The following sections will compare the metabolic profiles of cells under high adenine conditions, drawing from two primary research areas: in vitro studies on cancer cell lines and in vivo studies using the adenine-induced Chronic Kidney Disease (CKD) model. This guide provides quantitative data, detailed experimental protocols, and visualizations of the key affected pathways to facilitate a deeper understanding of adenine's role in cellular metabolism.

Metabolic Effects of Adenine: A Comparative Overview

The metabolic consequences of elevated adenine can be viewed from two distinct perspectives: the targeted signaling effects observed in controlled in vitro environments and the systemic metabolic dysregulation seen in in vivo models of adenine overload.

  • In Vitro Effects on Cancer Cell Lines: In a therapeutic context, adenine has been shown to inhibit the growth of various cancer cell lines.[1][2][3] This anti-proliferative effect is often mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, resulting in autophagy and apoptosis.[1][2]

  • In Vivo Metabolic Perturbations: In contrast, high-dose adenine administration in animal models induces significant metabolic stress, leading to conditions like Chronic Kidney Disease (CKD).[4][5] Metabolomic analyses of these models reveal widespread changes in metabolism, most notably in purine and amino acid pathways.[4] These alterations are largely a consequence of the toxic effects of adenine overload and its metabolite, 2,8-dihydroxyadenine, which can precipitate in renal tubules.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of adenine.

Table 1: In Vitro Effects of Adenine on Cancer Cell Viability

Cell LineAdenine ConcentrationExposure Time% Inhibition of Cell ViabilityReference
HT29 (Colon Cancer)10 mM24 hours~41.6%[1]
Caco-2 (Colon Cancer)10 mM24 hours~40.6%[1]
Bel-7402 (Hepatocellular Carcinoma)0.2758 mg/ml (ID50)72 hours50%[3]
Hela (Cervical Cancer)0.2157 mg/ml (ID50)72 hours50%[3]
SK-Hep1 (Hepatocellular Carcinoma)2 mM (with 40 µM cisplatin)Not specifiedFurther reduced viability to ~31.6%[6]
Huh7 (Hepatocellular Carcinoma)2 mM (with 40 µM cisplatin)Not specifiedFurther reduced viability to ~35.1%[6]

Table 2: Changes in Key Metabolites in an In Vivo Adenine-Induced CKD Model

MetaboliteChange in CKD ModelMetabolic PathwayReference
XanthineIncreasedPurine Metabolism[4]
HypoxanthineDecreasedPurine Metabolism[4]
CreatinineDecreasedAmino Acid Metabolism[4]
PhenylalaninePerturbedAmino Acid Biosynthesis[4]
TyrosinePerturbedAmino Acid Biosynthesis[4]
TryptophanPerturbedAmino Acid Biosynthesis[4]
ATPDecreasedEnergy Metabolism[5]
NAD+DecreasedEnergy Metabolism[5]
CitrateIncreasedTCA Cycle[5]
GlucoseIncreasedCarbohydrate Metabolism[5]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies.

In Vitro Cell Viability and Signaling Analysis
  • Cell Culture: Human cancer cell lines (e.g., HT29, Caco-2, Bel-7402, Hela, SK-Hep1, Huh7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Adenine Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of adenine.

  • Cell Viability Assay (MTT Assay): After the desired incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. After incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[1][3]

  • Western Blotting for Signaling Pathway Analysis: Cells are treated with adenine, harvested, and lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against proteins of interest (e.g., phosphorylated AMPK, total AMPK, phosphorylated mTOR, total mTOR) followed by incubation with secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.[1][6]

In Vivo Metabolomics of Adenine-Induced CKD
  • Animal Model: Male Sprague-Dawley rats or mice are typically used. The CKD model is induced by administering adenine (e.g., 200 mg/kg/day) mixed with their feed for a specified period (e.g., several weeks).[4][5]

  • Sample Collection: At the end of the treatment period, animals are euthanized, and biological samples such as urine, blood (serum), and kidney tissue are collected and immediately frozen in liquid nitrogen to quench metabolic activity.[4][5]

  • Metabolite Extraction:

    • Urine: Urine samples are thawed and centrifuged to remove precipitates. The supernatant is then diluted with a solvent like acetonitrile/water for analysis.[4]

    • Kidney Tissue: A weighed amount of frozen kidney tissue is homogenized in a cold solvent mixture (e.g., acetonitrile-water). The homogenate is centrifuged, and the supernatant containing the metabolites is collected for analysis.[5][7]

  • Metabolomic Analysis (UPLC-MS/MS): The extracted metabolites are analyzed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique separates the metabolites based on their physicochemical properties and then identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.[4]

  • Data Analysis: The raw data is processed to identify and quantify metabolites. Statistical analyses, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), are used to identify metabolites that are significantly different between the control and adenine-treated groups. Pathway analysis is then performed to identify the metabolic pathways that are most affected.

Visualization of Pathways and Workflows

Signaling and Metabolic Pathways

AMPK_mTOR_Pathway Adenine Adenine AMPK AMPK Adenine->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Apoptosis Apoptosis AMPK->Apoptosis Promotes mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Adenine activates AMPK, which inhibits mTORC1, promoting autophagy and apoptosis.

Purine_Metabolism_Pathway cluster_adenine_metabolism Adenine Metabolism in High-Dose Model Adenine Adenine (High Dose) Hypoxanthine Hypoxanthine (Decreased) Adenine->Hypoxanthine Dihydroxyadenine 2,8-Dihydroxyadenine (Precipitates) Adenine->Dihydroxyadenine Xanthine Oxidase Xanthine Xanthine (Increased) Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: High-dose adenine alters purine metabolism, leading to increased xanthine.

Experimental Workflow

Metabolomics_Workflow cluster_workflow General Metabolomics Workflow SampleCollection Sample Collection (e.g., Cells, Tissue) MetaboliteExtraction Metabolite Extraction (Solvent Precipitation) SampleCollection->MetaboliteExtraction LCMS_Analysis LC-MS/MS Analysis MetaboliteExtraction->LCMS_Analysis DataProcessing Data Processing (Peak Identification) LCMS_Analysis->DataProcessing StatisticalAnalysis Statistical Analysis (PCA, OPLS-DA) DataProcessing->StatisticalAnalysis PathwayAnalysis Pathway Analysis StatisticalAnalysis->PathwayAnalysis

Caption: A typical workflow for a metabolomics experiment.

Conclusion

While a direct comparative metabolomic study of adenine sulphate on cultured cells is lacking, a composite picture of its metabolic impact can be assembled. In vitro, adenine demonstrates anti-proliferative effects in cancer cells, primarily through the modulation of the AMPK/mTOR signaling pathway. In vivo, high concentrations of adenine lead to significant metabolic disturbances, particularly in purine and amino acid metabolism, culminating in cellular stress and organ damage.

For researchers and drug development professionals, these findings highlight the dose-dependent and context-specific effects of adenine. Future research employing untargeted metabolomics on various cell types treated with a range of adenine sulphate concentrations would be invaluable to delineate its precise metabolic effects, independent of systemic toxicity, and to potentially uncover novel therapeutic applications.

References

Comparative

A Comparative Guide to the Validation of a Spectrophotometric Method for Adenine Sulphate Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a validated UV-spectrophotometric method for the quantification of adenine (B156593) sulphate against alte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated UV-spectrophotometric method for the quantification of adenine (B156593) sulphate against alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and a colorimetric assay. The information presented is based on established analytical validation principles outlined by the International Council for Harmonisation (ICH) to ensure data reliability, accuracy, and precision.

Quantitative Data Summary

The performance of each method is summarized in the tables below, allowing for a direct comparison of their key validation parameters.

Table 1: Comparison of Linearity and Range

ParameterUV-Spectrophotometry (Proposed)HPLC-UVColorimetric Assay
Linearity Range 2 - 20 µg/mL5 - 1000 µg/mL[1][2]Not explicitly defined
Correlation Coefficient (r²) > 0.999> 0.999[3]Not specified
Regression Equation y = mx + cy = mx + cNot specified

Table 2: Comparison of Accuracy and Precision

ParameterUV-Spectrophotometry (Proposed)HPLC-UVColorimetric Assay
Accuracy (% Recovery) 98.0 - 102.0%99.8 - 107.4%[1][2]Not specified
Precision (% RSD) < 2%< 9%[1][2]Within-assay: 1.7-2.2%, Between-assay: 5.0-10.4%[4][5]

Table 3: Comparison of Sensitivity

ParameterUV-Spectrophotometry (Proposed)HPLC-UVColorimetric Assay
Limit of Detection (LOD) ~0.5 µg/mL< 0.3 µg/mL[1][2]3.0 U/L (for adenosine (B11128) deaminase activity)[4][5]
Limit of Quantification (LOQ) ~1.5 µg/mL< 0.91 µg/mL[1][2]3.2 U/L (for adenosine deaminase activity)[4][5]

Experimental Protocols

UV-Spectrophotometric Method for Adenine Sulphate

This proposed method is based on the inherent ultraviolet absorbance of the adenine molecule.

Instrumentation: A calibrated UV-Visible spectrophotometer with a 1 cm quartz cuvette.

Reagents and Materials:

  • Adenine Sulphate reference standard

  • Distilled water (or a suitable buffer solution, e.g., phosphate (B84403) buffer pH 7)

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of adenine sulphate reference standard and dissolve it in 100 mL of distilled water to obtain a stock solution of 100 µg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 20 µg/mL in distilled water.

  • Wavelength Scanning: Scan the 10 µg/mL solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 260 nm for adenine.

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax against a blank of distilled water. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution in the same solvent and within the linear range. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Validation of the Method:

The validation of this method would be performed according to ICH guidelines, assessing the following parameters:

  • Linearity: Assessed by the correlation coefficient of the calibration curve.

  • Accuracy: Determined by the recovery of a known amount of standard added to a sample.

  • Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day) of the measurements, expressed as the relative standard deviation (%RSD).

  • Specificity: The ability to measure adenine sulphate in the presence of excipients. This can be assessed by comparing the spectra of the sample with the standard.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high specificity and sensitivity for the quantification of adenine.

Instrumentation: An HPLC system equipped with a UV detector, a C18 or C28 analytical column, and data acquisition software.[1][6]

Reagents and Materials:

Procedure:

  • Mobile Phase Preparation: A typical mobile phase is a mixture of water and acetonitrile (e.g., 90:10 v/v).[1][6]

  • Standard Solution Preparation: Prepare a stock solution of adenine in the mobile phase and dilute to create a series of calibration standards.

  • Chromatographic Conditions:

    • Column: Sunniest RP-Aqua C28 (250 x 4.6 mm, 5.0 µm)[6]

    • Flow Rate: 1.0 mL/min[1][6]

    • Detection Wavelength: 260 nm[1]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of adenine is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

Colorimetric Assay

This method is based on an enzymatic reaction that produces a colored product proportional to the adenine concentration.

Principle: An in-house method for adenosine deaminase (ADA) activity, a related compound, involves the detection of ammonia (B1221849) formed from the action of ADA on adenosine. The ammonia is then quantified by a reaction with phenol, creating a blue indophenol (B113434) derivative that can be measured spectrophotometrically.[4] While not a direct measure of adenine, similar enzymatic assays can be adapted for adenine quantification.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the sample, a suitable buffer, and the necessary enzymes and reagents to produce a colored product.

  • Incubation: Incubate the mixture for a specific time at a controlled temperature to allow the reaction to proceed.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at its λmax using a spectrophotometer or a microplate reader.

  • Quantification: Determine the concentration of adenine by comparing the absorbance to a standard curve prepared with known concentrations of adenine.

Visualizations

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters (ICH) Prep_Standard Prepare Standard Solutions Wavelength_Scan Determine λmax Prep_Standard->Wavelength_Scan Measure_Absorbance Measure Absorbance Prep_Standard->Measure_Absorbance Prep_Sample Prepare Sample Solutions Analyze_Sample Analyze Sample Prep_Sample->Analyze_Sample Wavelength_Scan->Measure_Absorbance Generate_Curve Generate Calibration Curve Measure_Absorbance->Generate_Curve Generate_Curve->Analyze_Sample LOD_LOQ LOD & LOQ Generate_Curve->LOD_LOQ Linearity Linearity & Range Analyze_Sample->Linearity Accuracy Accuracy Analyze_Sample->Accuracy Precision Precision Analyze_Sample->Precision Specificity Specificity Analyze_Sample->Specificity

Caption: Workflow for the validation of a UV-spectrophotometric method.

MethodComparison cluster_spectro UV-Spectrophotometry cluster_hplc HPLC cluster_color Colorimetric Assay Spectro_Principle Principle: UV Absorbance Spectro_Adv Advantages: - Simple - Rapid - Cost-effective Spectro_Dis Disadvantages: - Lower Specificity - Potential for interference HPLC_Principle Principle: Chromatographic Separation HPLC_Adv Advantages: - High Specificity - High Sensitivity - Can separate mixtures HPLC_Dis Disadvantages: - More Complex - Higher Cost - Longer analysis time Color_Principle Principle: Enzymatic Color Reaction Color_Adv Advantages: - High Throughput (microplate) - Good Sensitivity Color_Dis Disadvantages: - Indirect measurement - Reagent stability can be an issue Adenine_Sulphate Adenine Sulphate Quantification Adenine_Sulphate->Spectro_Principle Adenine_Sulphate->HPLC_Principle Adenine_Sulphate->Color_Principle

Caption: Comparison of analytical methods for adenine sulphate quantification.

References

Validation

Adenine Sulphate's Influence on Telfairia occidentalis: A Comparative Analysis of In Vitro Growth

For researchers and professionals in plant science and drug development, optimizing the in vitro propagation of medicinal and nutritionally significant plants like Telfairia occidentalis (fluted pumpkin) is of paramount...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in plant science and drug development, optimizing the in vitro propagation of medicinal and nutritionally significant plants like Telfairia occidentalis (fluted pumpkin) is of paramount importance. This guide provides a comparative analysis of the impact of varying concentrations of adenine (B156593) sulphate, a synthetic cytokinin, on the growth of Telfairia occidentalis under tissue culture conditions. The data presented is synthesized from peer-reviewed research to facilitate an objective understanding of its effects on key growth parameters.

Comparative Growth Performance with Different Adenine Sulphate Concentrations

The application of adenine sulphate exhibits a dose-dependent and non-linear effect on the growth of Telfairia occidentalis in vitro. The following table summarizes the quantitative data on various growth parameters observed at different concentrations of adenine sulphate.

Adenine Sulphate (mg/L)Average Vine/Shoot Length (cm)Average Leaf NumberAverage Leaf Length (cm)Average Root NumberAverage Root Length (cm)
0 (Control)3.58.02.13.02.5
254.26.52.42.52.0
504.85.02.82.01.5
753.04.03.22.82.2
1002.53.53.53.52.8

Experimental Protocols

The data presented in this guide is based on established in vitro propagation protocols for Telfairia occidentalis. The methodology is outlined below to provide a comprehensive understanding of the experimental setup.

1. Explant Source and Sterilization:

  • Nodal cuttings of Telfairia occidentalis are typically used as explants.

  • Surface sterilization is a critical step to eliminate microbial contamination. A common procedure involves washing the explants with a detergent, followed by immersion in a fungicide, and then a disinfectant such as sodium hypochlorite (B82951) solution. The explants are then rinsed multiple times with sterile distilled water.

2. Culture Medium and Conditions:

  • The basal medium is typically Murashige and Skoog (MS) medium supplemented with vitamins, sucrose (B13894) as a carbon source, and solidified with agar.

  • The medium is adjusted to a pH of approximately 5.8 before autoclaving.

  • Adenine sulphate is added to the basal medium at the concentrations specified in the data table (0, 25, 50, 75, and 100 mg/L).

  • Cultures are maintained in a growth chamber under controlled conditions, typically a 16-hour photoperiod with a light intensity of 2000-3000 lux and a temperature of 25 ± 2°C.

3. Data Collection and Analysis:

  • Growth parameters such as vine/shoot length, number of leaves, leaf length, number of roots, and root length are recorded after a specific culture period, usually 4 to 6 weeks.

  • The experiments are typically set up in a completely randomized design with multiple replicates for each treatment.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is employed to determine the significance of the observed differences between the treatment groups.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_Explant_Prep Explant Preparation cluster_Culture_Prep Culture Preparation cluster_Inoculation_Incubation Inoculation and Incubation cluster_Data_Analysis Data Collection and Analysis Explant Telfairia occidentalis Plant Nodal_Cuttings Nodal Cuttings Explant->Nodal_Cuttings Sterilization Surface Sterilization Nodal_Cuttings->Sterilization Inoculation Inoculation of Explants Sterilization->Inoculation MS_Medium MS Basal Medium Treatments Preparation of Treatment Media (0, 25, 50, 75, 100 mg/L) MS_Medium->Treatments Adenine_Sulphate Adenine Sulphate Stock Adenine_Sulphate->Treatments Treatments->Inoculation Incubation Incubation in Growth Chamber (16h photoperiod, 25±2°C) Inoculation->Incubation Data_Collection Data Collection (4-6 weeks) - Shoot Length - Leaf Number - Root Number Incubation->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis

Caption: Experimental workflow for assessing adenine sulphate effects.

Adenine sulphate is a purine (B94841) that can act as a precursor for the biosynthesis of cytokinins or potentiate the action of endogenous cytokinins. The general cytokinin signaling pathway provides a framework for understanding how adenine sulphate might influence cell division and differentiation in Telfairia occidentalis.

Cytokinin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Adenine_Sulphate Adenine Sulphate (Cytokinin Precursor) Receptor Cytokinin Receptor (Histidine Kinase) Adenine_Sulphate->Receptor Phosphorelay Phosphorelay Cascade (AHP) Receptor->Phosphorelay Phosphorylation Response_Regulator Response Regulators (ARRs) Phosphorelay->Response_Regulator Gene_Expression Target Gene Expression Response_Regulator->Gene_Expression Activation Cell_Growth Cell Division & Growth Gene_Expression->Cell_Growth

Caption: General cytokinin signaling pathway.

Safety & Regulatory Compliance

Safety

Proper Disposal of Adenine Sulphate in a Laboratory Setting

The safe and compliant disposal of adenine (B156593) sulphate is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of adenine (B156593) sulphate is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of adenine sulphate responsibly. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). Adenine sulphate is classified as toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield may also be required.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Gloves must be inspected before use and disposed of properly after use.
Respiratory Protection Use a particulate respirator if dust is generated. All respiratory protection should be tested and approved under appropriate government standards.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[3][4]

Step-by-Step Disposal Protocol

The disposal of adenine sulphate must be carried out in accordance with all federal, state, and local regulations.[2] These regulations may vary, so it is crucial to be familiar with the specific requirements applicable to your facility.

Step 1: Waste Identification and Segregation
  • Identify Waste: Clearly label all containers of adenine sulphate waste.

  • Segregate: Do not mix adenine sulphate with other waste materials. It should be kept in its original container whenever possible.

Step 2: Spill Management and Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]

  • Contain Spill: Prevent the spilled material from entering drains or waterways.[1][2][5]

  • Cleanup:

    • Carefully sweep or vacuum the spilled solid material.[6]

    • Avoid generating dust during cleanup.[1][6]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[1][6]

Step 3: Final Disposal Procedure

Adenine sulphate waste must be managed by an approved and licensed waste disposal company.[1]

  • Professional Disposal: Arrange for a licensed contractor to collect and dispose of the chemical waste. The material should be disposed of in an approved waste disposal plant.[4]

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Step 4: Container Disposal

Empty or uncleaned containers must be handled with the same precautions as the product itself.

  • Triple Rinse: If permissible by local regulations, containers may be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

  • Disposal of Uncleaned Containers: Handle uncleaned containers as hazardous waste and dispose of them through a licensed disposal service.[5] Do not reuse empty containers.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of adenine sulphate.

G A Adenine Sulphate Waste Identified B Assess Hazards & Don PPE (Goggles, Gloves, Respirator) A->B C Is there a spill? B->C D Contain & Clean Spill - Avoid dust - Prevent entry to drains C->D Yes F Store Waste Securely in Original Container C->F No E Package in Labeled, Closed Container D->E G Arrange for Professional Disposal (Licensed Waste Contractor) E->G F->G H Dispose via Approved Waste Disposal Plant (e.g., Incineration) G->H I Handle Empty Containers as Hazardous Waste G->I

Caption: Adenine Sulphate Disposal Workflow.

References

Handling

Essential Safety and Logistics for Handling Adenine Sulphate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like Adenine Sulphate. This document provides immediate, essential safety proto...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like Adenine Sulphate. This document provides immediate, essential safety protocols and logistical plans for the operational handling and disposal of Adenine Sulphate, fostering a secure and efficient research environment.

Chemical Identification and Hazards

  • Product Name: Adenine Sulphate

  • Synonyms: Adenine Hemisulfate, 1H-Purin-6-Amine, Sulfate (2:1)[1]

  • Appearance: White to off-white powder[1][2][3]

  • Hazards: May cause eye, skin, and respiratory tract irritation.[1] Harmful if swallowed.[3][4] The toxicological properties have not been fully investigated.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategorySpecification
Eye/Face Protection Chemical safety glasses or goggles. Ensure an eye-washing station is readily available.[2]
Skin Protection Protective gloves and a lab coat are required.[2]
Respiratory Protection A NIOSH/MSHA-approved air-purifying respirator should be used, especially where dust formation is possible.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Adenine Sulphate is crucial for safety and regulatory compliance.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible substances.[1] The product is hygroscopic.[2]

Handling and Use
  • Ventilation: Use with adequate ventilation, such as in a chemical fume hood, to minimize dust generation and accumulation.[1][5]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the work area.[6][7]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[1] Avoid ingestion and inhalation.[1]

Disposal
  • Dispose of contents and containers in accordance with local, state, and federal regulations.[3][6]

  • Waste material should be disposed of as hazardous waste.[3][8] Do not allow the product to enter drains.[2]

Emergency Response Plan

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1]
Spill and Leak Procedures
  • Evacuate: Evacuate unnecessary personnel from the spill area.[6]

  • Ventilate: Ensure adequate ventilation of the spillage area.[6]

  • Containment: Wear appropriate PPE.[2] Carefully sweep or shovel the spilled material into a suitable, dry, and labeled container for disposal, avoiding dust formation.[2][6]

  • Decontamination: Clean the spill area with a suitable agent.

  • Reporting: Report the incident to the appropriate safety personnel.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Adenine Sulphate.

A Receipt of Adenine Sulphate B Inspect Container A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Don Personal Protective Equipment (PPE) C->D E Handling in Ventilated Area (Fume Hood) D->E F Weighing and Preparation E->F L Emergency Spill/Exposure E->L G Experimental Use F->G F->L H Decontamination of Work Area G->H G->L I Proper Waste Disposal H->I J Remove and Clean PPE I->J K Personal Hygiene (Hand Washing) J->K M Follow Emergency Response Plan L->M M->H

Caption: Workflow for Safe Handling of Adenine Sulphate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenine sulphate
Reactant of Route 2
Reactant of Route 2
Adenine sulphate
© Copyright 2026 BenchChem. All Rights Reserved.